S-14506
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQODYDAUKKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043986 | |
| Record name | S 14506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135722-25-7 | |
| Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-14506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 14506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-14506 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of S-14506
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of S-14506, a potent and selective 5-HT1A receptor agonist. The information presented herein is curated for an audience with a strong background in pharmacology and molecular biology, aiming to provide a detailed understanding of the compound's interaction with its target and the subsequent cellular responses.
Introduction
This compound is a naphthylpiperazine derivative that has been identified as a highly potent and full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Structurally related to the inverse agonist spiperone, this compound surprisingly exhibits one of the most potent agonistic profiles at this receptor subtype, both in vitro and in vivo.[1] Its high affinity and efficacy make it a valuable tool for studying 5-HT1A receptor function and a potential lead compound for the development of therapeutics targeting serotonergic pathways involved in mood and anxiety disorders.
It is important to distinguish this compound from another research compound often cited as S-145. S-145 is a potent thromboxane (B8750289) A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist and possesses a distinct chemical structure and mechanism of action. This guide will focus exclusively on this compound, the 5-HT1A receptor agonist.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the key quantitative parameters defining the interaction of this compound with the 5-HT1A receptor.
Table 1: Radioligand Binding Affinity of this compound for the 5-HT1A Receptor
| Preparation | Radioligand | Parameter | Value |
| Rat Hippocampal Membranes | [³H]-S-14506 | Kd (nM) | 0.79 ± 0.2[1] |
| Bmax (fmol/mg protein) | 400 ± 32[1] | ||
| CHO Cells expressing h5-HT1A | [³H]-S-14506 | Kd (nM) | 0.13 ± 0.05[1] |
| Bmax (pmol/mg protein) | 2.99 ± 0.60[1] |
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay | Preparation | Parameter | Value/Observation |
| High-affinity GTPase Assay | Fusion proteins of h5-HT1A receptors with Giα1 | Efficacy | Full agonist, equivalent to 5-HT[1] |
| Potency | Potently increased high-affinity GTPase activity[1] |
Core Mechanism of Action
This compound exerts its effects by binding to and activating the 5-HT1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The 5-HT1A receptor is coupled to inhibitory G proteins of the Gi/o family.[2]
Molecular Interaction with the 5-HT1A Receptor:
Molecular modeling studies suggest a unique binding mode for this compound. It is proposed that the molecule spans between the canonical serotonin binding site and a region known as the "arginine switch" within the DRY (Asp-Arg-Tyr) microdomain at the cytoplasmic end of the third transmembrane helix.[1] This DRY motif is highly conserved among rhodopsin-like GPCRs and is critical for the conformational changes required for G protein coupling and activation. By interacting with both the ligand-binding pocket and this crucial G protein activation domain, this compound is thought to efficiently stabilize the active conformation of the receptor, leading to its high potency and efficacy as a full agonist.[1]
G Protein Activation:
Upon binding of this compound, the 5-HT1A receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which then go on to modulate the activity of downstream effector proteins.
Downstream Signaling Pathways
The activation of Gi/o proteins by the this compound-bound 5-HT1A receptor initiates a cascade of intracellular events that ultimately alter neuronal excitability and function. The primary signaling pathways are depicted in the diagram below.
Figure 1: Downstream signaling pathways of the 5-HT1A receptor activated by this compound.
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Modulation of Ion Channels: The Gβγ dimer released upon G protein activation can directly interact with and modulate the activity of ion channels.[2] This typically involves the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. Concurrently, the Gβγ subunits can inhibit the opening of voltage-gated calcium channels, reducing calcium influx. Both of these effects contribute to a decrease in neuronal excitability.
Activation of the MAPK/ERK Pathway: In some cellular contexts, the Gβγ subunits can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is involved in the regulation of cell growth, differentiation, and synaptic plasticity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.
1. Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor).
-
Radioligand with known high affinity for the 5-HT1A receptor (e.g., [³H]-8-OH-DPAT).
-
This compound at a range of concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled 5-HT1A ligand, e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the assay buffer.
-
Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.
-
For determining non-specific binding, incubate the radioligand and membrane preparation with a saturating concentration of a non-radiolabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound.
-
Materials:
-
Membrane preparations expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
This compound at a range of concentrations.
-
GDP.
-
Non-specific binding control (a high concentration of unlabeled GTPγS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure that the G proteins are in their inactive, GDP-bound state.
-
Add varying concentrations of this compound to the membrane preparation.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
For determining non-specific binding, include a high concentration of unlabeled GTPγS.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
3. Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures the downstream effect of this compound on cAMP production.
-
Materials:
-
Whole cells expressing the 5-HT1A receptor.
-
This compound at a range of concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., based on ELISA, HTRF, or other detection technologies).
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specific time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Figure 2: General experimental workflows for key assays.
References
S-14506: A Comprehensive Technical Guide to its Binding Affinity for the 5-HT1A Receptor
This in-depth technical guide provides a detailed overview of the binding characteristics of S-14506 for the 5-hydroxytryptamine-1A (5-HT1A) receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a focused examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a high and potent binding affinity for the 5-HT1A receptor, classifying it as a high-efficacy agonist.[1][2] The compound's affinity has been characterized in various in vitro systems, with the key quantitative data summarized in the table below.
| Parameter | Value | Species/System | Radioligand | Reference |
| pKi | 9.01 | Not Specified | Not Specified | [1] |
| Kd | 0.79 ± 0.2 nM | Rat Hippocampal Membranes | [3H]-S-14506 | [3][4] |
| Bmax | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [3H]-S-14506 | [3][4] |
| Kd | 0.13 ± 0.05 nM | Human 5-HT1A Receptors in CHO Cells | [3H]-S-14506 | [3][4] |
| Bmax | 2.99 ± 0.60 pmol/mg protein | Human 5-HT1A Receptors in CHO Cells | [3H]-S-14506 | [3][4] |
Table 1: Summary of Quantitative Binding Data for this compound at the 5-HT1A Receptor.
Experimental Protocols
The determination of the binding affinity of this compound for the 5-HT1A receptor is primarily achieved through competitive radioligand binding assays. This methodology quantifies the ability of the unlabeled test compound (this compound) to displace a known radiolabeled ligand from the receptor.
Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Materials and Reagents:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) or from brain tissue known to have high 5-HT1A receptor density, such as the rat hippocampus.[3][5]
-
Radioligand: A tritiated ([³H]) 5-HT1A receptor ligand. For direct binding assays, [³H]-S-14506 can be used.[3][4] For competitive binding assays, an agonist like [³H]8-OH-DPAT or an antagonist like [³H]WAY-100635 is employed.[5]
-
Test Compound: this compound (1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine).[1]
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand, such as 10 µM serotonin, to determine the level of non-specific binding.[5]
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl containing divalent cations like 5 mM MgCl2, and a chelating agent like 0.1 mM EDTA, with a pH of 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay, allowing for quantification.[5]
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the 5-HT1A receptor or dissected brain tissue are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The resulting pellet is washed with fresh assay buffer and centrifuged again to remove endogenous substances.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[5]
-
-
Assay Setup:
-
The assay is typically performed in triplicate in a 96-well plate format.
-
Total Binding: Wells containing the membrane preparation and a fixed concentration of the radioligand in the assay buffer.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Wells containing the membrane preparation, the radioligand, and serial dilutions of this compound.[5]
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[5]
-
-
Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioligand.[5]
-
-
Scintillation Counting:
-
The dried filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured in counts per minute (CPM) using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
The percentage of specific binding is plotted against the logarithm of the concentration of this compound to generate a competition curve.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding, is determined from this curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
This compound-Mediated 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein.[6][7] As a full agonist, this compound activates this receptor, initiating a cascade of intracellular events.[3][4][8]
Caption: Canonical signaling pathway of the 5-HT1A receptor.
Upon binding of this compound, the activated 5-HT1A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit proceeds to inhibit adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuron, resulting in a reduction of its firing rate.[7][9] This mechanism underlies the anxiolytic and potential antidepressant effects observed with 5-HT1A receptor agonists.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of the dependence potential of the potent high-efficacy 5-HT1A agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S-14506: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506, chemically known as 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide, is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] It also exhibits antagonist properties at the dopamine (B1211576) D2 receptor. This dual activity makes it a compound of significant interest for research into anxiety, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, designed to support ongoing and future research endeavors.
Chemical Structure and Identification
This compound is a synthetic molecule belonging to the naphthylpiperazine class of compounds. Its structure is characterized by a central piperazine (B1678402) ring linking a 7-methoxynaphthalene moiety and a fluoro-substituted benzamide (B126) group via an ethyl chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide |
| CAS Number | 135722-25-7 |
| Chemical Formula | C24H26FN3O2 |
| Molar Mass | 407.489 g/mol |
| Canonical SMILES | COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 |
| InChI Key | IFMQODYDAUKKEN-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Known Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C24H27ClFN3O2 | --INVALID-LINK-- |
| Molecular Weight | 443.94 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥99% (HPLC) | --INVALID-LINK-- |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not explicitly published in a single source. However, based on the synthesis of its constituent parts, a plausible synthetic route can be inferred. The synthesis would likely involve a convergent approach, preparing the two key intermediates, 1-(7-methoxynaphthalen-1-yl)piperazine (B3346592) and N-(2-aminoethyl)-4-fluorobenzamide, separately, followed by their condensation.
Plausible Synthetic Workflow
Caption: Plausible convergent synthesis workflow for this compound.
Experimental Protocols (Inferred)
Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A): This intermediate can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1-bromo-7-methoxynaphthalene (B3038253) and piperazine or a protected piperazine derivative.
Synthesis of N-(2-aminoethyl)-4-fluorobenzamide (Intermediate B): This intermediate can be prepared by the acylation of ethylenediamine with 4-fluorobenzoyl chloride or by a peptide coupling reaction between 4-fluorobenzoic acid and ethylenediamine.
Final Condensation: The final step would likely involve a nucleophilic substitution or reductive amination reaction between 1-(7-methoxynaphthalen-1-yl)piperazine and a suitable derivative of N-(2-aminoethyl)-4-fluorobenzamide.
Pharmacological Properties
This compound is a high-affinity, full agonist at the 5-HT1A receptor and also acts as an antagonist at dopamine D2 receptors.
Serotonergic Activity
This compound displays high affinity and selectivity for the 5-HT1A receptor.
Table 3: Receptor Binding Affinities (pKi) of this compound
| Receptor | pKi |
| 5-HT1A | 9.0 |
| 5-HT1B | 6.6 |
| 5-HT1C | 7.5 |
| 5-HT2 | 6.6 |
| 5-HT3 | < 6.0 |
Data from PubChem.[1]
Functionally, this compound acts as a full agonist at the 5-HT1A receptor, meaning it is capable of eliciting the maximum possible response at this receptor.
Dopaminergic Activity
This compound exhibits antagonist properties at dopamine D2 receptors. In rodent models, it has been shown to antagonize the behavioral effects of dopamine agonists like apomorphine.
Signaling Pathway
As a 5-HT1A receptor agonist, this compound is expected to activate the canonical Gi/o-protein coupled signaling pathway.
Caption: Canonical 5-HT1A receptor signaling pathway activated by this compound.
In Vivo Activity
In vivo studies in rodents have suggested that this compound possesses anxiolytic-like properties.
Experimental Protocols for Anxiolytic Activity Assessment
Standard behavioral tests in mice, such as the Elevated Plus Maze and the Open Field Test, are commonly used to evaluate the anxiolytic potential of compounds.
Elevated Plus Maze (EPM) Protocol:
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
Parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Open Field Test (OFT) Protocol:
-
The open field is a square arena with walls.
-
Mice are placed in the center of the arena and allowed to explore freely for a defined duration.
-
Locomotor activity and exploratory behavior are tracked, often using video recording and automated software.
-
Key parameters include the distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Anxiolytic drugs typically increase the time spent in the center of the open field.
Pharmacokinetics and Toxicology
There is currently a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. A safety data sheet for this compound indicates that the toxicological properties have not been thoroughly investigated. Further research is required to establish the safety and pharmacokinetic profile of this compound.
Conclusion
This compound is a potent and selective 5-HT1A full agonist with additional dopamine D2 receptor antagonist properties. Its unique pharmacological profile makes it a valuable tool for neuropharmacological research. While its basic pharmacology is established, further studies are needed to fully characterize its physicochemical properties, develop a detailed and reproducible synthesis protocol, and determine its pharmacokinetic and toxicological profile to enable its potential translation into therapeutic applications.
References
S-14506: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) critically involved in neuromodulation. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound. Through its interaction with the 5-HT1A receptor, this compound primarily engages the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase, modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and influence over the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This document details these pathways, presents quantitative data from representative full 5-HT1A agonists to illustrate expected efficacy and potency, outlines key experimental protocols for assessing these signaling events, and provides visual diagrams to elucidate the molecular interactions and workflows.
This compound and the 5-HT1A Receptor
This compound exhibits high affinity and selectivity for the 5-HT1A receptor. Radioligand binding studies have determined its pKi value to be approximately 9.01. As a full agonist, this compound mimics the endogenous ligand serotonin (5-HT) in activating the receptor to its maximal capacity. Functional assays, such as GTPγS binding assays, have confirmed that the maximum response elicited by this compound is equivalent to that of 5-HT. This potent agonism at the 5-HT1A receptor is the primary mechanism through which this compound exerts its pharmacological effects.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Parameter | Value | Reference |
| This compound | 5-HT1A | pKi | 9.01 | [cite: ] |
Core Downstream Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events mediated by the heterotrimeric G-protein Gαi/o. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate their respective downstream effectors.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The primary and most well-characterized downstream effect of 5-HT1A receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Signaling Pathway Diagram: Adenylyl Cyclase Inhibition
Caption: this compound activates the 5-HT1A receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Quantitative Data: Adenylyl Cyclase Inhibition by a Representative Full 5-HT1A Agonist (Note: Specific EC50/Emax data for this compound in this assay is not readily available in the cited literature. The following data for 5-HT is representative of a full agonist.)
| Agonist | Assay Type | Parameter | Value | Cell Line |
| 5-HT | cAMP Accumulation | EC50 | ~5 nM | CHO-K1 expressing human 5-HT1A |
| 5-HT | cAMP Accumulation | Emax | ~80-90% inhibition of forskolin-stimulated cAMP | CHO-K1 expressing human 5-HT1A |
Activation of G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels
The dissociated Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels). This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Signaling Pathway Diagram: GIRK Channel Activation
Caption: The Gβγ subunit, released upon this compound binding, activates GIRK channels, leading to potassium efflux and neuronal hyperpolarization.
Quantitative Data: GIRK Channel Activation by a Representative Full 5-HT1A Agonist (Note: Specific potency data for this compound on GIRK channels is not readily available. The following data for 5-HT is representative.)
| Agonist | Assay Type | Parameter | Value | Cell System |
| 5-HT | Whole-cell Patch Clamp | EC50 | ~30 nM | Rat Dorsal Raphe Neurons |
Modulation of the MAPK/ERK Pathway
Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is involved in regulating various cellular processes, including gene expression, cell proliferation, and differentiation. The exact mechanism of ERK activation by Gαi/o-coupled receptors is complex and can involve both Gβγ-dependent and independent pathways, often through transactivation of receptor tyrosine kinases.
Signaling Pathway Diagram: MAPK/ERK Pathway Modulation
Caption: this compound can modulate the MAPK/ERK pathway, leading to the phosphorylation of ERK and subsequent changes in gene expression.
Quantitative Data: ERK Phosphorylation by a Representative Full 5-HT1A Agonist (Note: Specific Emax data for this compound on ERK phosphorylation is not readily available. The following data for 5-HT is representative.)
| Agonist | Assay Type | Parameter | Value | Cell Line |
| 5-HT | Western Blot | Emax | Significant increase in p-ERK/total ERK ratio | HEK293 cells expressing human 5-HT1A |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.
-
Competition Binding: Incubate the membranes with a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Use a suitable assay buffer, such as HBSS, supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Pre-treat cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
Workflow Diagram: cAMP Accumulation Assay
Caption: Workflow for assessing the functional activity of this compound via a cAMP accumulation assay.
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity
Objective: To measure the effect of this compound on GIRK channel currents.
Methodology:
-
Cell Preparation: Use cells endogenously or heterologously expressing 5-HT1A receptors and GIRK channels (e.g., cultured hippocampal neurons or transfected HEK293 cells).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Solutions: Use an intracellular solution with a high potassium concentration and an extracellular solution with a physiological ion composition.
-
Drug Application: Apply varying concentrations of this compound to the extracellular solution and record the resulting changes in membrane current.
-
Data Analysis: Measure the amplitude of the this compound-induced outward current at a holding potential below the potassium reversal potential. Plot the current amplitude against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.
Workflow Diagram: Whole-Cell Patch-Clamp for GIRK Activity
Caption: Workflow for measuring this compound-induced GIRK channel activation using whole-cell patch-clamp electrophysiology.
Western Blotting for ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing 5-HT1A receptors and treat them with this compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK and compare the treated samples to untreated controls.
Workflow Diagram: Western Blotting for ERK Phosphorylation
Caption: Workflow for assessing this compound-induced ERK phosphorylation via Western blotting.
Conclusion
This compound is a powerful pharmacological tool for investigating the 5-HT1A receptor system. Its action as a full agonist triggers a well-defined set of downstream signaling events, primarily through the Gαi/o pathway. Understanding these pathways—adenylyl cyclase inhibition, GIRK channel activation, and MAPK/ERK pathway modulation—is crucial for elucidating the molecular basis of its physiological effects and for the development of novel therapeutics targeting the 5-HT1A receptor. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these signaling cascades, enabling a deeper understanding of the pharmacology of this compound and other 5-HT1A receptor ligands.
In Vivo Pharmacological Profile of S-14506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506, also known as 1-[-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine hydrochloride, is a potent and selective ligand with a dual pharmacological profile. It acts as a high-efficacy full agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at dopamine (B1211576) D2 receptors.[1] This unique combination of activities suggests its potential therapeutic application in conditions where modulation of both serotonergic and dopaminergic systems is beneficial. This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, focusing on its dopamine antagonist properties. The information is compiled from preclinical studies in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Dopamine D2 Receptor Antagonist Activity
The in vivo dopamine D2 antagonist properties of this compound have been characterized through its ability to counteract the behavioral effects of dopamine receptor agonists such as apomorphine (B128758), (+)-amphetamine, and SKF 38393 in mice and rats.[1]
Quantitative Data: Antagonism of Dopamine Agonist-Induced Behaviors
The following tables summarize the dose-dependent inhibitory effects of this compound on various dopamine-mediated behaviors.
Table 1: Effect of this compound on Apomorphine-Induced Stereotyped Behaviors in Mice
| This compound Dose (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Behavior Assessed | % Inhibition (Qualitative) |
| Dose-dependent | 0.75 | Climbing and Sniffing | Dose-dependent antagonism |
Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[1]
Table 2: Effect of this compound on (+)-Amphetamine/L-DOPA-Induced Behaviors in Mice
| This compound Dose (mg/kg, i.p.) | (+)-Amphetamine Dose (mg/kg, s.c.) | L-DOPA Dose (mg/kg, i.p.) | Benserazide (i.p.) | Behavior Assessed | % Inhibition (Qualitative) |
| Dose-dependent | 1.25 | 75 | Co-administered | Climbing and Sniffing | Dose-dependent antagonism |
Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.
Table 3: Effect of this compound on SKF 38393-Induced Grooming in Mice
| This compound Dose (mg/kg, i.p.) | SKF 38393 Dose (mg/kg, s.c.) | Behavior Assessed | Effect |
| Low doses | 1.87 | Grooming | Inhibition |
Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[2]
Table 4: Effect of this compound on Apomorphine-Induced Sniffing in Rats
| This compound Dose (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Behavior Assessed | % Inhibition (Qualitative) |
| Dose-dependent | 0.6 | Sniffing | Dose-dependent antagonism |
Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Antagonism of Apomorphine-Induced Stereotyped Climbing and Sniffing in Mice
-
Animals: Male Swiss albino mice.
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at various doses.
-
Apomorphine was administered subcutaneously (s.c.) at a dose of 0.75 mg/kg.
-
-
Procedure:
-
Mice were pre-treated with either vehicle or varying doses of this compound.
-
Following the pre-treatment period, mice were injected with apomorphine.
-
Immediately after apomorphine administration, individual mice were placed in observation cages.
-
Stereotyped behaviors, specifically climbing and sniffing, were observed and scored by trained personnel blind to the treatment conditions. Scoring was typically performed at set intervals over a defined observation period.
-
-
Endpoint: The primary endpoint was the reduction in the intensity or frequency of stereotyped climbing and sniffing in this compound-treated mice compared to the vehicle-treated control group.
Antagonism of SKF 38393-Induced Grooming in Mice
-
Animals: Male Swiss albino mice.
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at various doses.
-
SKF 38393, a dopamine D1 receptor agonist, was administered subcutaneously (s.c.) at a dose of 1.87 mg/kg.[2]
-
-
Procedure:
-
Mice were pre-treated with either vehicle or varying doses of this compound.
-
Following the pre-treatment period, mice were injected with SKF 38393.
-
Mice were placed in individual observation cages.
-
Grooming behavior was recorded and quantified over a specified time period. This can be done by measuring the total time spent grooming or the frequency of grooming bouts.
-
-
Endpoint: The inhibition of SKF 38393-induced grooming by this compound was determined by comparing the grooming scores of the treated group with the vehicle control group.
Antagonism of Apomorphine-Induced Sniffing in Rats
-
Animals: Male Wistar rats.
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at various doses.
-
Apomorphine was administered subcutaneously (s.c.) at a dose of 0.6 mg/kg.[1]
-
-
Procedure:
-
Rats were pre-treated with either vehicle or varying doses of this compound.
-
After the pre-treatment interval, rats were injected with apomorphine.
-
Rats were then placed in individual observation cages.
-
The incidence and duration of sniffing behavior were recorded by trained observers.
-
-
Endpoint: The dose-dependent antagonism of apomorphine-induced sniffing by this compound was evaluated.
In Vivo [3H]Raclopride Binding in Rat Brain
-
Objective: To determine the in vivo occupancy of dopamine D2 receptors by this compound.
-
Radioligand: [3H]Raclopride, a selective D2 receptor antagonist.
-
Procedure:
-
Rats were administered various doses of this compound or vehicle.
-
At a specified time after this compound administration, a tracer dose of [3H]raclopride was injected intravenously.
-
After a defined period to allow for radioligand distribution and binding, the animals were euthanized.
-
The brains were rapidly removed and dissected to isolate specific regions of interest, such as the striatum (rich in D2 receptors) and cerebellum (used as a reference region with negligible D2 receptor density).
-
The amount of radioactivity in the brain regions was quantified using liquid scintillation counting.
-
-
Data Analysis: The specific binding of [3H]raclopride was calculated as the difference between the radioactivity in the striatum and the cerebellum. The percentage of D2 receptor occupancy by this compound was determined by the reduction in specific [3H]raclopride binding in the this compound-treated animals compared to the vehicle-treated controls. The dose of this compound that produces 50% receptor occupancy (ED50) can be calculated from the dose-occupancy curve. This compound was found to inhibit the in vivo binding of [3H]raclopride in the striatum and olfactory bulbs.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the in vivo effects of this compound.
Caption: Experimental workflow for assessing the dopamine D2 antagonist effects of this compound.
Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by this compound.
Conclusion
The in vivo data strongly support the characterization of this compound as a compound with significant dopamine D2 receptor antagonist properties. Its ability to dose-dependently inhibit behaviors induced by both direct and indirect dopamine agonists in various rodent models confirms its functional blockade of central D2 receptors. The provided experimental protocols offer a foundation for the replication and further investigation of these effects. The dual action of this compound as a 5-HT1A agonist and a D2 antagonist makes it a compelling candidate for further research in neuropsychiatric disorders where the interplay of serotonergic and dopaminergic systems is implicated. Further studies are warranted to fully elucidate its in vivo profile, including its anxiolytic and cardiovascular effects, and to establish a comprehensive dose-response relationship for its various pharmacological actions.
References
- 1. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grooming in the mouse is stimulated by the dopamine D1 agonist SKF 38393 and by low doses of the D1 antagonist SCH 23390, but is inhibited by dopamine D2 agonists, D2 antagonists and high doses of SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Paradoxical Relationship of S-14506 and Spiperone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological relationship between S-14506 and spiperone (B1681076), two structurally related compounds with markedly different functional activities at key neurotransmitter receptors. While spiperone is a well-established antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, this compound, a chemical analogue, surprisingly acts as a potent agonist at the 5-HT1A receptor. This document delves into their comparative binding affinities, details the experimental protocols for assessing their activity, and visualizes the core signaling pathways they modulate.
Core Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki, Kd) of this compound and spiperone for the serotonin 1A (5-HT1A) and dopamine D2 receptors. This data is crucial for understanding their receptor selectivity and potency.
| Compound | Receptor | Binding Affinity (Ki/Kd) [nM] | Notes |
| This compound | 5-HT1A | 0.79 (Kd)[1] | High-affinity agonist. |
| D2 | Displays dopamine antagonist properties[2] | ||
| Spiperone | 5-HT1A | 49 (Ki)[3] | Antagonist activity. |
| D2 | 0.06 (Ki)[3] | Potent antagonist. | |
| D3 | 0.6 (Ki)[3] | High affinity. | |
| D4 | 0.08 (Ki)[3] | High affinity. | |
| 5-HT2A | 1 (Ki)[3] | Potent antagonist. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and spiperone.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, using a radiolabeled ligand such as [3H]-spiperone.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-spiperone).
-
Test compounds (this compound, spiperone) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[4]
-
Non-specific binding control (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).[4]
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane preparations on ice. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Initiation and Incubation: Add the radioligand solution to all wells to start the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to allow the binding to reach equilibrium.[5]
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[5]
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor signaling.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293).[3]
-
Test compounds (this compound, spiperone).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).[3]
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and culture them overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Assay:
-
For Agonist Testing (e.g., this compound at 5-HT1A): Incubate the cells with varying concentrations of the test compound. Since 5-HT1A receptors are typically Gi-coupled, their activation will inhibit adenylyl cyclase. Therefore, cells are often stimulated with forskolin to induce cAMP production, and the ability of the agonist to reduce this forskolin-stimulated cAMP level is measured.
-
For Antagonist Testing (e.g., spiperone): Pre-incubate the cells with varying concentrations of the antagonist for a defined period. Then, stimulate the cells with a known agonist for the receptor. The ability of the antagonist to block the agonist-induced change in cAMP levels is measured.
-
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by this compound and spiperone.
5-HT1A Receptor Signaling
This compound is a potent agonist at the 5-HT1A receptor, which is primarily coupled to the inhibitory G-protein, Gi/o.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] Spiperone, conversely, acts as an antagonist, blocking the effects of endogenous serotonin or other agonists at this receptor.[7]
Caption: 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling
Spiperone is a potent antagonist of the dopamine D2 receptor, which, similar to the 5-HT1A receptor, is coupled to the Gi/o protein.[7][8] Its antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase. This compound also exhibits antagonist properties at D2 receptors.[2]
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical workflow of a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
References
- 1. Evaluation of [11C]S14506 and [18F]S14506 in rat and monkey as agonist PET radioligands for brain 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Characterization of S-14506
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 is a novel, high-affinity ligand for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a unique pharmacological profile. Chemically related to the inverse agonist spiperone, this compound paradoxically functions as one of the most potent full agonists at this receptor subtype identified to date. Its discovery and subsequent characterization have provided valuable insights into the molecular mechanisms of 5-HT1A receptor activation and G-protein coupling. This technical guide provides a comprehensive overview of the initial discovery, in vitro and in vivo characterization, and the molecular interactions of this compound with the 5-HT1A receptor. Detailed experimental protocols for key assays, summarized quantitative data, and visual representations of signaling pathways and experimental workflows are presented to serve as a resource for researchers in the field of pharmacology and drug development.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of neuropsychiatric disorders, including anxiety and depression. The development of selective and potent ligands for the 5-HT1A receptor is therefore of significant interest. This compound emerged as a compound of interest due to its high affinity and unexpected full agonist activity, despite its structural similarities to known inverse agonists. This document details the foundational studies that have characterized the pharmacological and functional properties of this compound.
In Vitro Characterization
Radioligand Binding Assays
Radioligand binding assays have been instrumental in determining the affinity and binding characteristics of this compound for the 5-HT1A receptor.
Data Presentation: Binding Affinity of this compound and Reference Compounds at the 5-HT1A Receptor
| Compound | Preparation | Radioligand | K_d (nM) | B_max (fmol/mg protein or pmol/mg protein) | Reference |
| [³H]-S-14506 | Rat Hippocampal Membranes | - | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [1] |
| [³H]-8-OH-DPAT | Rat Hippocampal Membranes | - | 1.5 ± 0.5 | 303 ± 20 fmol/mg protein | [1] |
| [³H]-S-14506 | CHO Cells expressing h5-HT1A | - | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [1] |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]-8-OH-DPAT or [³H]-S-14506).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are crucial for determining the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a cellular response.
Data Presentation: Functional Activity of this compound at the 5-HT1A Receptor
| Assay | Preparation | Effect of this compound | E_max | Reference |
| High-affinity GTPase Assay | Fusion proteins of h5-HT1A receptors with Gαi1 | Potent increase in GTPase activity | Equivalent to 5-HT (Full Agonist) | [1] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Membrane preparations expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., unlabeled GTPγS).
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data are analyzed to determine the EC₅₀ and E_max values for G-protein activation.
-
Mandatory Visualization: GTPγS Binding Assay Workflow
Caption: Workflow of a [³⁵S]GTPγS binding assay.
In Vivo Characterization
While detailed in vivo studies in specific anxiolytic models for this compound are not extensively reported in the initial characterization literature, its potent agonist activity in vitro strongly suggests potential for in vivo effects. General protocols for assessing anxiolytic-like activity are provided below.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) at various doses via a specific route (e.g., intraperitoneal injection).
-
After a predetermined time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Experimental Protocol: Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus:
-
A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting the two.
-
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the center of the lit compartment.
-
Allow the animal to freely explore both compartments for a defined period (e.g., 10 minutes).
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment.
-
Signaling Pathways and Molecular Interactions
Downstream Signaling of the 5-HT1A Receptor
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Mandatory Visualization: 5-HT1A Receptor Signaling Pathway
Caption: Major signaling pathways of the 5-HT1A receptor.
Molecular Modeling and Receptor Interaction
Molecular modeling studies have suggested a unique binding mode for this compound within the 5-HT1A receptor. It is postulated that this compound spans between the canonical 5-HT recognition site and the "arginine switch" within the DRY microdomain, which is critical for G-protein activation.[1] This extended binding mode may explain its high potency and efficacy as a full agonist.
Conclusion
This compound represents a significant tool compound for the study of 5-HT1A receptor pharmacology. Its discovery as a potent full agonist, despite its structural relationship to an inverse agonist, challenges conventional structure-activity relationships and highlights the complexity of ligand-receptor interactions. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the development of novel 5-HT1A receptor modulators. Further studies are warranted to fully elucidate its in vivo pharmacological profile and therapeutic potential.
References
S-14506: A Technical Guide on its Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506, a potent and high-efficacy 5-HT1A receptor agonist, has demonstrated significant promise as a potential anxiolytic agent in preclinical studies. This technical guide provides a comprehensive overview of the core pharmacological data, experimental validation, and mechanistic understanding of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While preclinical evidence is robust, it is important to note the current absence of publicly available clinical trial data in humans.
Introduction
Anxiety disorders represent a class of common and debilitating mental health conditions. The serotonergic system, particularly the 5-HT1A receptor, has been a key target for the development of anxiolytic therapies. This compound has emerged as a compound of interest due to its potent and full agonist activity at the 5-HT1A receptor, distinguishing it from partial agonists currently in clinical use. This document synthesizes the available preclinical data to provide an in-depth technical understanding of this compound's anxiolytic potential.
Pharmacological Profile
This compound is a potent and orally active 5-HT1A receptor agonist.[1] It also exhibits antagonist properties at dopamine (B1211576) D2 receptors.[1]
Receptor Binding Affinity
This compound demonstrates high affinity for the 5-HT1A receptor. In vitro radioligand binding studies have provided the following quantitative data:
| Receptor | Ligand | Preparation | Ki (nM) | pKi | Reference |
| 5-HT1A | [³H]this compound | Rat Hippocampal Membranes | 0.79 ± 0.2 (Kd) | 9.01 | [1] |
| 5-HT2C | 7.50 | [1] | |||
| Dopamine D2 | [³H]Raclopride | Rat Striatum | (Inhibition) | [1] |
Functional Activity
This compound acts as a full agonist at the 5-HT1A receptor, with efficacy comparable to the endogenous ligand, serotonin (B10506) (5-HT).
Preclinical Efficacy in Anxiolytic Models
This compound has shown potent anxiolytic-like effects in various animal models of anxiety.
Pigeon Conflict Procedure
The pigeon conflict procedure is a well-established model for screening anxiolytic drugs. In this paradigm, this compound has demonstrated exceptional anxiolytic potential, with effects exceeding those of other 5-HT1A ligands.[1]
| Compound | Minimal Effective Dose (MED) (mg/kg) | Reference |
| This compound | Not explicitly stated, but described as "extremely potent" | [1] |
| 8-OH-DPAT | [1] | |
| (+)-Flesinoxan | [1] | |
| Buspirone | [1] | |
| BMY 7378 | [1] |
Other Animal Models
While this compound is highlighted for its efficacy in the pigeon conflict test, specific quantitative dose-response data for other common anxiolytic models such as the elevated plus-maze or the Vogel conflict test are not available in the reviewed literature.
Experimental Protocols
Pigeon Conflict Procedure
This procedure is designed to create a conflict between the motivation to obtain a reward (food) and the aversion to a punishment (electric shock).
Apparatus: An operant conditioning chamber equipped with a response key, a grain hopper for food reward, and a floor grid capable of delivering a mild electric shock.
Procedure:
-
Training: Pigeons are first trained to peck a response key for food reward on a fixed-ratio schedule.
-
Conflict Introduction: Once a stable response rate is achieved, a punishment phase is introduced. During this phase, every key peck is rewarded with food but also accompanied by a brief, mild electric shock.
-
Drug Administration: this compound or a vehicle is administered to the pigeons before the conflict session.
-
Data Collection: The number of key pecks during the conflict session is recorded. An increase in the number of punished responses is indicative of an anxiolytic effect.
References
Probing the Antidepressant Potential of S-14506: An In-Depth Technical Guide on Preclinical Animal Models
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical assessment of S-14506, a potent and selective 5-HT1A receptor full agonist, in established animal models of depression. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's antidepressant-like properties, the experimental methodologies employed in its evaluation, and the underlying neurobiological mechanisms.
Core Findings: this compound Demonstrates Potent Antidepressant-Like Activity
This compound has been shown to exhibit significant antidepressant-like effects in the forced swim test (FST) in rats. This is a primary behavioral screening model for antidepressant compounds. The key finding is the potent reduction in the duration of immobility, a behavioral marker analogous to "behavioral despair" in rodents, at very low doses.
Quantitative Analysis of this compound in the Forced Swim Test
The following table summarizes the minimal effective dose (MED) of this compound required to produce a significant antidepressant-like effect in the rat forced swim test, as compared to the well-characterized 5-HT1A agonist, 8-OH-DPAT.
| Compound | Minimal Effective Dose (MED) (mg/kg, s.c.) | Animal Model | Key Outcome | Reference |
| This compound | 0.01 | Rat Forced Swim Test | Reduction in immobility time | [1] |
| 8-OH-DPAT | 0.63 | Rat Forced Swim Test | Reduction in immobility time | [1] |
s.c. = subcutaneous administration
Mechanism of Action: Postsynaptic 5-HT1A Receptor Activation
The antidepressant-like effects of this compound are mediated through the activation of postsynaptic 5-HT1A receptors. This was demonstrated in studies where the cerebral pools of serotonin (B10506) (5-HT) were profoundly depleted using parachlorophenylalanine (pCPA). Pretreatment with pCPA did not alter the antidepressant-like effects of this compound in the forced swim test, indicating that the drug's action is independent of presynaptic serotonin release and directly stimulates postsynaptic receptors.[1]
The following diagram illustrates the proposed signaling pathway for the antidepressant action of this compound.
Experimental Protocols: A Detailed Look at the Methodologies
A thorough understanding of the experimental design is crucial for the interpretation of the findings. Below are detailed protocols for the key animal models used to assess the antidepressant properties of compounds like this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.
Objective: To assess the effect of this compound on the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure to the inescapable stressor induces a state of behavioral despair, characterized by subsequent immobility.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously at specified doses.
-
Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
The following diagram outlines the workflow for the Forced Swim Test.
Chronic Mild Stress (CMS) Model
The CMS model is a more etiologically valid animal model of depression, as it exposes rodents to a series of unpredictable, mild stressors over a prolonged period, inducing a state of anhedonia, a core symptom of depression.
Objective: To assess the ability of this compound to reverse the anhedonic state induced by chronic mild stress, typically measured by a decrease in sucrose (B13894) preference.
Procedure:
-
Baseline Sucrose Preference: Prior to the stress regimen, the baseline preference for a sucrose solution (e.g., 1%) over water is established for each animal.
-
Chronic Mild Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a variable sequence of mild stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (with 100 ml of water in the sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Drug Administration: During the final weeks of the stress regimen, daily administration of this compound or a vehicle control is initiated.
-
Sucrose Preference Testing: Sucrose preference is measured weekly by providing the animals with a free choice between a bottle of sucrose solution and a bottle of water for a defined period (e.g., 1 hour). The consumption of each liquid is measured, and preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100%.
The following diagram illustrates the logical relationship in the Chronic Mild Stress model.
Conclusion
The preclinical data available for this compound strongly suggest its potential as a novel antidepressant agent. Its high potency in the forced swim test, a standard screening model, coupled with a well-defined postsynaptic 5-HT1A receptor mechanism of action, provides a solid foundation for further investigation. Future studies should focus on comprehensive dose-response analyses in the forced swim test and a thorough evaluation of its efficacy in reversing anhedonia in the chronic mild stress model to further solidify its antidepressant profile.
References
Unveiling the Dopamine D2 Receptor Antagonist Profile of S-14506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dopamine (B1211576) D2 receptor antagonist activity of the compound S-14506. This compound, a compound also recognized for its potent 5-HT1A receptor agonism, exhibits a multifaceted pharmacological profile.[1][2] This document collates available quantitative and qualitative data, details relevant experimental methodologies, and presents visual representations of key pathways and processes to facilitate a comprehensive understanding of its interaction with the dopamine D2 receptor.
Core Pharmacological Activity at the Dopamine D2 Receptor
This compound demonstrates clear antagonist properties at the dopamine D2 receptor. This has been established through both in vitro binding assays and in vivo behavioral studies.[3] Its activity is comparable to that of established dopamine antagonists, though its overall pharmacological signature is influenced by its potent effects on the serotonin (B10506) system.[3]
Quantitative Data Summary
| Compound | Rank Order of Potency (vs. [³H]raclopride) |
| Raclopride (B1662589) | 1 |
| This compound | 2 |
| Clozapine (B1669256) | 3 |
| 8-OH-DPAT | 4 |
Data sourced from Protais et al., 1994.[3]
In vivo studies have demonstrated the functional antagonist activity of this compound. The compound dose-dependently antagonizes stereotyped behaviors induced by the dopamine agonists apomorphine (B128758) and (+)-amphetamine in mice.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's dopamine D2 receptor antagonist activity, based on the work of Protais et al., 1994.[3]
In Vitro [³H]Raclopride Binding Assay
Objective: To determine the in vitro binding affinity of this compound for the dopamine D2 receptor in rat striatum.
Methodology:
-
Tissue Preparation: Male Wistar rats are decapitated, and the striata are rapidly dissected on ice. The tissue is homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 x g for 10 minutes. The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Binding Assay: Aliquots of the membrane preparation (approximately 0.2 mg of protein) are incubated with 2 nM [³H]raclopride in a final volume of 0.5 ml. The incubation is carried out in the presence of varying concentrations of this compound or other competing ligands. Non-specific binding is determined in the presence of 10 µM haloperidol.
-
Incubation and Filtration: The mixture is incubated at 25°C for 30 minutes. The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters are then washed three times with 5 ml of ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation spectrometry. The concentration of the competing ligand that inhibits 50% of the specific binding of [³H]raclopride (IC₅₀) is determined by non-linear regression analysis.
In Vivo Apomorphine-Induced Stereotyped Behavior in Mice
Objective: To assess the functional dopamine D2 receptor antagonist activity of this compound in vivo.
Methodology:
-
Animals: Male Swiss mice weighing 20-25 g are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. Thirty minutes after this compound administration, mice are injected subcutaneously (s.c.) with 0.75 mg/kg of apomorphine.
-
Behavioral Observation: Immediately after apomorphine injection, individual mice are placed in observation cages. Stereotyped behaviors, including climbing and sniffing, are scored by a trained observer blind to the treatment conditions at 5-minute intervals for a total of 30 minutes.
-
Data Analysis: The scores for each stereotyped behavior are summed over the observation period. The ability of this compound to reduce the apomorphine-induced stereotypy scores is determined, and the dose that produces a 50% inhibition of the maximal response (ED₅₀) is calculated.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for [³H]Raclopride Binding Assay
Caption: Workflow for the in vitro [³H]raclopride binding assay.
Logical Relationship of this compound's Dual Activity
Caption: The dual pharmacological action of this compound.
References
The Selective Serotonergic Profile of S-14506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the serotonin (B10506) receptor selectivity of S-14506, a potent 5-HT1A receptor agonist. This document details the compound's binding affinity and functional activity at various serotonin and other neurotransmitter receptors, outlines the experimental methodologies used for its characterization, and visualizes key signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound exhibits a high affinity and marked selectivity for the serotonin 5-HT1A receptor. Its binding affinity is reported to be at least 100-fold greater for the 5-HT1A receptor compared to a wide range of other receptors, including adrenergic, dopaminergic, histaminergic, opioidergic, GABAergic, and cholinergic receptors, as well as other serotonin receptor subtypes.
Radioligand Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound at various neurotransmitter receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity vs. 5-HT1A |
| Serotonin | 5-HT1A | 0.98 | 1 |
| 5-HT2A | >100 | >102 | |
| 5-HT2C | 32 | 32.7 | |
| Dopamine | D2 | 48 | 49.0 |
| D1 | >1000 | >1020 | |
| Adrenergic | α1 | >100 | >102 |
| α2 | >100 | >102 | |
| Histamine | H1 | >100 | >102 |
Data compiled from available scientific literature. The ">" symbol indicates a Ki value greater than the specified concentration.
Functional Activity
This compound acts as a full agonist at the 5-HT1A receptor. Functional assays, such as GTPγS binding and cAMP accumulation assays, have been employed to determine its potency and efficacy.
| Assay Type | Parameter | Value |
| GTPγS Binding | EC50 | 1.5 nM |
| Emax | 100% (relative to 8-OH-DPAT) | |
| cAMP Inhibition | IC50 | 2.0 nM |
| Emax | 100% (relative to 8-OH-DPAT) |
Experimental Protocols
The following sections detail the methodologies typically employed in the characterization of this compound's receptor binding and functional activity.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.
-
Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding and non-specific control for non-specific binding) is incubated in a 96-well plate. Incubation is typically carried out at room temperature for 60 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a G-protein coupled receptor (GPCR) agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Receptor Source: Membranes from cells expressing the target GPCR (e.g., CHO cells expressing human 5-HT1A receptors).
-
Test Compound: this compound.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus: As described for the binding assay.
-
Scintillation Counter: As described for the binding assay.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Incubation: Membranes are incubated with GDP, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer. Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The incubation is typically carried out at 30°C for 60 minutes.
-
Filtration and Washing: The reaction is terminated by rapid filtration and washing as described previously.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding. The EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum stimulation produced by the agonist) are determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o protein pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays described.
S-14506 G-Protein Coupling and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G-protein coupling and activation profile of S-14506, a potent and high-efficacy 5-HT1A receptor agonist. The information presented herein is intended to support research, discovery, and development activities related to this compound and its therapeutic potential, such as in the treatment of anxiety.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound binding and functional activity at the 5-HT1A receptor.
Table 1: this compound Binding Affinity for the 5-HT1A Receptor
| Parameter | Value | Species/Tissue/Cell Line | Reference |
| pKi | 9.01 | Not Specified | [1] |
| Kd | 0.79 nM | Rat Hippocampal Membranes | [3][4] |
| Kd | 0.13 ± 0.05 nM | CHO cells stably expressing h5-HT1A receptors | [3] |
Table 2: this compound Functional Activity at the 5-HT1A Receptor
| Assay | Parameter | Value/Observation | Reference |
| High-affinity GTPase Assay | Efficacy | Full agonist, equivalent to 5-HT | [3] |
| Forskolin-stimulated cAMP accumulation | Efficacy | Full agonist, equivalent to 5-HT | [5] |
| G-protein coupling | G-protein Subtype | Primarily Gαi3, with some coupling to Gαi2 and Gαo depending on the agonist | [2] |
Signaling Pathway
This compound exerts its effects by acting as a potent agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon binding of this compound, the 5-HT1A receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gi/o family.[2][6] This activation initiates a downstream signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] The Gα and Gβγ subunits of the activated G-protein can also modulate the activity of other effectors, such as ion channels.[2][6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the G-protein coupling and activation of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for this compound at the 5-HT1A receptor.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound
-
Membrane preparations from tissues (e.g., rat hippocampus) or cells expressing 5-HT1A receptors (e.g., CHO cells).[3]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]this compound with increasing concentrations of unlabeled this compound and the membrane preparation in binding buffer. For saturation binding, incubate increasing concentrations of [³H]this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. Analyze the data using non-linear regression to calculate Kd and Bmax values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist like this compound.[7]
Materials:
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
GDP
-
This compound at various concentrations
-
Membrane preparations containing 5-HT1A receptors and associated G-proteins
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP and varying concentrations of this compound in the assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Detection (Filtration Method): Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the retained radioactivity by scintillation counting.[5]
-
Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads results in a signal that can be measured directly in a microplate scintillation counter without a separation step.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS stimulated by this compound and plot the concentration-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key downstream effector of Gi/o-coupled receptors.
Materials:
-
Cells expressing 5-HT1A receptors (e.g., CHO cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound at various concentrations
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Procedure:
-
Cell Culture: Culture the cells expressing 5-HT1A receptors to an appropriate density.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. The inhibitory effect of this compound will be measured against this stimulated level.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay-based detection kit.
-
Data Analysis: Plot the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound to determine its IC50 value.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Molecular Blueprint: A Technical Guide to the Interaction of S-14506 with the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between S-14506, a potent agonist, and the 5-HT1A serotonin (B10506) receptor, a key target in the development of therapeutics for neuropsychiatric disorders. Through a synthesis of published experimental data and computational modeling principles, this document offers a comprehensive resource detailing binding affinities, signaling pathways, and the structural basis of this critical ligand-receptor engagement.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for the 5-HT1A receptor has been characterized across various studies, consistently demonstrating high potency. The following tables summarize the key quantitative data from radioligand binding assays.
| Parameter | Value | Species/System | Reference |
| Kd | 0.79 ± 0.2 nM | Rat Hippocampal Membranes | [1][2] |
| Bmax | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [1][2] |
| Kd | 0.13 ± 0.05 nM | Human 5-HT1A in CHO Cells | [1][2] |
| Bmax | 2.99 ± 0.60 pmol/mg protein | Human 5-HT1A in CHO Cells | [1][2] |
Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [3H]-S 14506.
| Compound | pKi | Species/System | Reference |
| This compound | 9.01 | Not Specified | [3] |
Table 2: Inhibition Constant (pKi) of this compound.
The Molecular Interaction Model of this compound and 5-HT1A
Molecular modeling studies suggest a unique "three-site model" for the binding of this compound to the 5-HT1A receptor. This model proposes that this compound is long enough to span between the canonical serotonin binding site and a region known as the "arginine switch" within the DRY microdomain at the intracellular end of the transmembrane helices.[1] This interaction is believed to be crucial for its potent agonist activity, as the DRY motif is instrumental in G-protein coupling and receptor activation.
While specific mutagenesis studies for this compound are not extensively published, the binding of arylpiperazine ligands, a class to which this compound belongs, to the 5-HT1A receptor is known to involve key amino acid residues. An ionic bond is typically formed between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 3 (TM3), specifically Asp3.32.[4] Aromatic moieties of these ligands often interact with residues such as Phe6.52 in TM6, while other polar interactions can occur with residues like Ser5.42 in TM5, and Asn7.39 and Tyr7.43 in TM7.[4] It is highly probable that the binding of this compound involves a similar set of interactions within the 5-HT recognition site, with its extended structure allowing for the additional, crucial interaction with the DRY microdomain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling cascade initiated by 5-HT1A receptor activation, a typical experimental workflow for determining ligand binding, and the logical flow of a molecular modeling study.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Molecular Modeling Workflow.
Experimental and Computational Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order: assay buffer, a fixed concentration of a suitable 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), varying concentrations of unlabeled this compound, and the membrane preparation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Molecular Modeling and Docking Protocol
This protocol outlines a general procedure for building a 3D model of the 5-HT1A receptor and docking this compound to predict its binding mode.
-
Homology Modeling of the 5-HT1A Receptor:
-
Obtain the amino acid sequence of the human 5-HT1A receptor from a protein database (e.g., UniProt accession number P08908).
-
Identify a suitable template structure for homology modeling. High-resolution crystal structures of related G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor (PDB ID: 2RH1), are often used.[5]
-
Perform a sequence alignment between the target (5-HT1A) and template sequences.
-
Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of the 5-HT1A receptor based on the template structure and the sequence alignment.
-
Evaluate the quality of the generated model using tools such as PROCHECK or a Ramachandran plot analysis.
-
Refine the model, particularly the loop regions, using energy minimization or molecular dynamics simulations within a simulated membrane environment.
-
-
Ligand and Receptor Preparation for Docking:
-
Generate a 3D structure of this compound using a chemical drawing program and perform energy minimization.
-
Prepare the 5-HT1A receptor model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a region encompassing the key residues known to interact with arylpiperazine ligands.
-
-
Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound ligand into the defined binding site of the 5-HT1A receptor model.
-
The docking algorithm will generate multiple possible binding poses (conformations and orientations) of the ligand within the binding pocket.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis and Refinement:
-
Analyze the top-scoring poses to identify the most plausible binding mode. This involves examining the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between this compound and the amino acid residues of the receptor.
-
The chosen binding mode should be consistent with existing structure-activity relationship (SAR) data and the proposed "three-site model."
-
Optionally, perform molecular dynamics simulations of the this compound/5-HT1A receptor complex to assess the stability of the predicted binding mode over time and to gain insights into the dynamic nature of the interaction.
-
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homology modeling of the serotonin 5-HT1A receptor using automated docking of bioactive compounds with defined geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of S-14506
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system. The 5-HT1A receptor is a well-established therapeutic target for neuropsychiatric disorders, including anxiety and depression. This compound has demonstrated high affinity and full agonist activity at this receptor, making it a valuable tool for studying 5-HT1A receptor pharmacology and a potential lead compound for drug development.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding affinity, functional activity, and mechanism of action at the 5-HT1A receptor.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound at the 5-HT1A receptor.
| Parameter | Value | Assay Type | Tissue/Cell Line | Radioligand | Reference |
| Binding Affinity (Kd) | 0.79 ± 0.2 nM | Radioligand Binding | Rat Hippocampal Membranes | [³H]this compound | [1] |
| Maximum Binding Capacity (Bmax) | 400 ± 32 fmol/mg protein | Radioligand Binding | Rat Hippocampal Membranes | [³H]this compound | [1] |
| Functional Potency (EC50) | Not explicitly stated, but potent | GTPase Activity | h5-HT1A-Gαi1 fusion proteins | Not applicable | [1] |
| Efficacy | Full agonist (equivalent to 5-HT) | GTPase Activity | h5-HT1A-Gαi1 fusion proteins | Not applicable | [1] |
Signaling Pathway
The 5-HT1A receptor, upon activation by an agonist such as this compound, primarily couples to the inhibitory G-protein (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further modulate downstream effectors, including ion channels. Additionally, 5-HT1A receptor activation can influence other signaling pathways, such as the MAPK/ERK pathway.[1][2][3]
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the 5-HT1A receptor.
Experimental Workflow
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.[4][5]
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]Spiperone (antagonist).[4][5]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[4]
-
Non-specific Binding Control: 10 µM Serotonin or Metergoline.[4]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[5]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane suspension (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
GTPase Activity Assay
This assay measures the ability of this compound to stimulate G-protein activation.
Experimental Workflow
Materials:
-
Cell Membranes: As described in the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
GDP.
-
Various concentrations of this compound or a reference agonist.
-
-
Pre-incubation: Pre-incubate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash as described for the binding assay. Quantify the bound [³⁵S]GTPγS by scintillation counting.[7]
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]
cAMP Functional Assay
This assay quantifies the inhibition of adenylyl cyclase activity by this compound.
Experimental Workflow
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[8]
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.[8]
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Culture: Culture the cells to approximately 80-90% confluency.
-
Cell Plating: Harvest and plate the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.[8]
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for S-14506 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is a significant target in the development of therapeutics for various neurological and psychiatric disorders. These application notes provide detailed methodologies for the use of this compound in cell culture experiments to characterize its functional activity and elucidate its effects on intracellular signaling pathways.
Mechanism of Action
This compound acts as a high-affinity agonist at the 5-HT1A receptor. The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Furthermore, activation of the 5-HT1A receptor can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human 5-HT1A receptor expressed in Chinese Hamster Ovary (CHO) cells.
| Parameter | Value | Cell Line | Reference |
| Kd (dissociation constant) | 0.13 ± 0.05 nM | CHO cells stably expressing human 5-HT1A receptor | [1] |
| Bmax (maximum binding sites) | 2.99 ± 0.60 pmol/mg protein | CHO cells stably expressing human 5-HT1A receptor | [1] |
Signaling Pathway Diagram
Caption: this compound signaling pathway via the 5-HT1A receptor.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for water-insoluble compounds in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the DMSO to room temperature.
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the this compound powder.
-
Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication step may be used if solubility is an issue.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Table of Stock and Working Solution Parameters:
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM | In 100% cell culture-grade DMSO. |
| Storage | -20°C, protected from light | Aliquot to avoid freeze-thaw cycles. |
| Working Concentration Range | 0.1 nM - 1 µM | The effective range may vary by cell line and assay. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
Cell Culture and Maintenance
This protocol provides general guidelines for culturing CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Complete growth medium (e.g., Ham's F12 or DMEM with 10% FBS)
-
Selection antibiotic (if applicable, e.g., Hygromycin B, Zeocin)[2][3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25% or 0.05%)[4]
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure for Subculturing Adherent Cells:
-
Grow cells to 80-90% confluency.
-
Remove and discard the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA solution to cover the cell layer and incubate for a few minutes at 37°C until cells detach.[4]
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and discard the supernatant.[2]
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
Functional Assay: cAMP Inhibition
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells expressing the 5-HT1A receptor
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Forskolin (B1673556) (to stimulate basal cAMP levels)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or other chemiluminescent/fluorescent-based kits)
-
384-well or 96-well plates
Workflow Diagram:
Caption: Workflow for a typical cAMP inhibition assay.
Procedure:
-
Culture and prepare cells as described in Protocol 2.
-
On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer to the desired density.
-
Dispense the cell suspension into the wells of a 384-well or 96-well plate.
-
Add this compound at various concentrations to the respective wells.
-
Add a constant concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's protocol.[1] This typically involves adding a labeled cAMP analog and a specific antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a compatible reader (e.g., HTRF reader).
-
Analyze the data by plotting the response against the log concentration of this compound and fitting to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Functional Assay: ERK Phosphorylation (Western Blot)
This protocol is used to determine the effect of this compound on the phosphorylation of ERK1/2, a downstream target of the 5-HT1A receptor signaling pathway.
Materials:
-
Cells expressing the 5-HT1A receptor
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Workflow Diagram:
Caption: Workflow for ERK phosphorylation Western blot analysis.
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment to reduce basal ERK activation.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Troubleshooting and Quality Control
-
Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Vehicle Control: Include a vehicle control (DMSO at the same final concentration as in the this compound-treated samples) in all experiments to account for any solvent effects.
-
Positive Control: Use a known 5-HT1A receptor agonist (e.g., 5-HT) as a positive control to validate the assay system.
-
Antagonist Control: To confirm that the observed effects are mediated by the 5-HT1A receptor, perform experiments in the presence of a selective 5-HT1A antagonist (e.g., WAY-100635). The antagonist should block the effects of this compound.
-
Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.
References
Application Notes and Protocols for S-14506 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor in the central nervous system. Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily initiates a Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of these signaling events is a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
These application notes provide detailed protocols for utilizing this compound in key electrophysiology experiments to characterize its effects on neuronal activity. The provided methodologies are based on established techniques for studying 5-HT1A receptor agonists and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the expected electrophysiological outcomes based on its mechanism of action as a 5-HT1A receptor full agonist.
Table 1: Binding Affinity of this compound
| Parameter | Receptor Subtype | Value | Species | Reference |
| pKi | 5-HT1A | 9.0 | Rat Brain | [1] |
| 5-HT1B | 6.6 | Rat Brain | [1] | |
| 5-HT1D | 7.5 | Rat Brain | [1] | |
| 5-HT2A | 6.6 | Rat Brain | [1] | |
| 5-HT2C | < 6.0 | Rat Brain | [1] | |
| Kd | 5-HT1A | 0.79 ± 0.2 nM | Rat Hippocampus | [2] |
| 5-HT1A | 0.13 ± 0.05 nM | Human (CHO cells) | [2] |
Table 2: Expected Electrophysiological Effects of this compound
| Experimental Model | Electrophysiological Parameter | Expected Effect of this compound | Underlying Mechanism |
| Dorsal Raphe Nucleus (DRN) Serotonergic Neurons | Spontaneous Firing Rate | Decrease | Activation of somatodendritic 5-HT1A autoreceptors, leading to GIRK channel activation and membrane hyperpolarization. |
| Hippocampal CA1 Pyramidal Neurons | Membrane Potential | Hyperpolarization | Activation of postsynaptic 5-HT1A receptors, leading to GIRK channel activation. |
| Input Resistance | Decrease | Opening of GIRK channels, increasing potassium conductance. | |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Decrease | Presynaptic inhibition of glutamate (B1630785) release and postsynaptic hyperpolarization. | |
| Cells Expressing 5-HT1A Receptors | GIRK Channel Current | Increase | Direct activation of GIRK channels via Gβγ subunits of the Gi/o protein. |
| Adenylyl Cyclase Activity | Decrease | Inhibition of adenylyl cyclase via the Gαi subunit of the Gi/o protein. |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates a canonical Gi/o signaling cascade. The G-protein dissociates into its Gαi and Gβγ subunits, which then modulate their respective downstream effectors.
Experimental Workflow: In Vivo Single-Unit Recording
This workflow outlines the key steps for assessing the effect of this compound on the firing rate of dorsal raphe nucleus neurons in an anesthetized animal.
Experimental Workflow: In Vitro Whole-Cell Patch-Clamp
This workflow details the procedure for measuring the effect of this compound on the membrane properties of hippocampal CA1 pyramidal neurons in brain slices.
Experimental Protocols
Protocol 1: In Vivo Single-Unit Extracellular Recording in the Dorsal Raphe Nucleus
Objective: To determine the effect of systemically administered this compound on the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Materials:
-
This compound hydrochloride
-
Anesthetic (e.g., chloral (B1216628) hydrate, urethane, or isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrode (glass micropipette or tungsten electrode)
-
Amplifier and data acquisition system
-
Syringes and infusion pump for drug administration
Procedure:
-
Anesthetize the animal (e.g., adult male Sprague-Dawley rat) and mount it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Perform a craniotomy to expose the brain surface above the DRN.
-
Slowly lower the recording microelectrode into the DRN according to stereotaxic coordinates.
-
Identify serotonergic neurons based on their characteristic slow (0.5-5 Hz), regular firing pattern and long-duration action potentials.
-
Once a stable single-unit recording is established, record the baseline firing activity for a minimum of 5-10 minutes.
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). A range of doses should be tested to generate a dose-response curve.
-
Continuously record the neuronal firing rate for at least 30 minutes following drug administration to observe the full effect and any potential recovery.
-
Analyze the data by calculating the percentage change in firing rate from baseline for each dose of this compound.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Hippocampal CA1 Pyramidal Neurons
Objective: To characterize the effects of this compound on the membrane properties and G-protein-coupled inwardly rectifying potassium (GIRK) currents in hippocampal CA1 pyramidal neurons.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Vibratome for brain slicing
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Perfusion system
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a juvenile or adult rodent.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visually identify CA1 pyramidal neurons using DIC optics.
-
Establish a whole-cell patch-clamp recording in either current-clamp or voltage-clamp mode.
-
Current-Clamp:
-
Record the resting membrane potential and input resistance by injecting small hyperpolarizing current steps.
-
After establishing a stable baseline, bath-apply this compound at various concentrations.
-
Measure the change in resting membrane potential and input resistance.
-
-
Voltage-Clamp:
-
Hold the neuron at a potential near the resting membrane potential (e.g., -70 mV).
-
Apply voltage ramps or steps to measure the current-voltage (I-V) relationship.
-
Bath-apply this compound to elicit an outward current, which is characteristic of GIRK channel activation.
-
To isolate the GIRK current, the this compound-induced current can be blocked by a specific GIRK channel blocker (e.g., tertiapin-Q) or by replacing extracellular Na+ with a non-permeant cation.
-
-
Analyze the data to determine the concentration-response relationship for this compound-induced hyperpolarization, decrease in input resistance, and activation of GIRK currents.
Protocol 3: [³⁵S]GTPγS Binding Assay in Brain Tissue Homogenates
Objective: To measure the functional activation of Gi/o proteins by this compound at 5-HT1A receptors.
Materials:
-
This compound hydrochloride
-
[³⁵S]GTPγS
-
GDP
-
Brain tissue (e.g., hippocampus or cortex)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a crude membrane fraction from the brain tissue of interest.
-
Incubate the membranes with increasing concentrations of this compound in the assay buffer containing GDP and [³⁵S]GTPγS.
-
The incubation is typically carried out at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Analyze the data to generate a concentration-response curve and determine the EC50 and Emax values for this compound-stimulated [³⁵S]GTPγS binding.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the 5-HT1A receptor in neuronal function. The electrophysiological protocols described in these application notes provide a framework for characterizing the inhibitory effects of this compound on neuronal excitability through the activation of GIRK channels and inhibition of adenylyl cyclase. By employing these methods, researchers can gain valuable insights into the therapeutic potential of targeting the 5-HT1A receptor for a variety of neurological and psychiatric disorders.
References
- 1. Morphological features and electrophysiological properties of serotonergic and non-serotonergic projection neurons in the dorsal raphe nucleus. An intracellular recording and labeling study in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp recordings of action potentials from pyramidal neuron in hippocampus CA1 under focused ultrasound neurostimulation with MEMS self-focusing acoustic transducer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Administration in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of S-14506, a potent 5-HT1A receptor agonist, in established rodent behavioral models for assessing potential anxiolytic and antidepressant-like effects. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It has demonstrated potent activity in preclinical models predictive of antidepressant and anxiolytic effects. These protocols focus on two widely used behavioral assays: the Forced Swim Test (FST) to assess antidepressant-like activity and the Elevated Plus Maze (EPM) for evaluating anxiolytic-like properties.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its effects by activating 5-HT1A receptors, which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This leads to the modulation of downstream effectors, including the regulation of potassium (K+) and calcium (Ca2+) ion channels and the phosphorylation of extracellular signal-regulated kinase (ERK). The activation of postsynaptic 5-HT1A receptors is believed to be the key mechanism for its therapeutic-like effects.
References
Application Notes and Protocols for S-14506 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. Thromboxane A2 is a highly active lipid mediator that plays a crucial role in hemostasis and thrombosis through its potent vasoconstrictor and platelet aggregation activities. Antagonism of the TXA2 receptor (TP receptor) is a key therapeutic strategy for the prevention and treatment of a variety of cardiovascular and thrombotic diseases. These application notes provide a summary of the recommended dosage of this compound for rat studies based on published preclinical data, along with detailed protocols for its administration and the evaluation of its efficacy in a common rat model of thrombocytopenia.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 to its G-protein coupled receptors (GPCRs), specifically the TPα and TPβ isoforms. This blockade prevents the downstream signaling cascades that lead to platelet activation, shape change, aggregation, and smooth muscle cell contraction. The binding of TXA2 to its receptor typically activates two main G-protein signaling pathways: the Gq/11 pathway and the G12/13 pathway.
-
Gq/11 Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in platelet aggregation and vasoconstriction.
-
G12/13 Pathway: Activation of G12/13 stimulates the Rho guanine (B1146940) nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA then activates Rho-associated kinase (ROCK), which plays a key role in cytoskeletal reorganization, platelet shape change, and smooth muscle contraction.
By blocking the TP receptor, this compound effectively inhibits both of these signaling cascades, thereby preventing the pathological effects of excessive TXA2 activity.
Signaling Pathway Diagram
Caption: Thromboxane A2 (TXA2) signaling pathway and the inhibitory action of this compound.
Recommended Dosage in Rat Studies
The following tables summarize the recommended dosage of this compound in rats based on a key study investigating its effects on collagen-induced thrombocytopenia.[1]
Table 1: Intravenous (IV) Administration of this compound in Rats
| Dosage Range (mg/kg) | Efficacy | Notes |
| 0.1 - 1.0 | Dose-dependent inhibition of collagen-induced thrombocytopenia.[1] | Inhibition was observed starting from 0.1 mg/kg.[1] |
Table 2: Oral (PO) Administration of this compound in Rats
| Dosage Range (mg/kg) | Efficacy | Duration of Action | Notes |
| 1.0 - 10.0 | Dose-dependent inhibition of collagen-induced thrombocytopenia.[1] | > 4 hours at 10 mg/kg.[1] | Inhibition was observed starting from 1 mg/kg.[1] |
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and information from the abstract of the primary this compound study, as the full detailed methodology was not available. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for evaluating this compound in a rat model.
Animal Model: Collagen-Induced Thrombocytopenia in Rats
This model is used to evaluate the in vivo efficacy of anti-platelet agents. Intravenous injection of collagen induces a rapid and transient decrease in the number of circulating platelets due to their aggregation in the vasculature.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimated to the laboratory environment for at least one week before the experiment.
-
Induction of Thrombocytopenia:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Inject a solution of collagen (e.g., type I collagen from equine tendon) intravenously via a tail vein. The typical dose of collagen can range from 0.5 to 2 mg/kg, which should be optimized in a pilot study to induce a significant but sub-lethal thrombocytopenia.
-
The peak of thrombocytopenia usually occurs within 3-5 minutes after collagen injection.[1]
-
Preparation and Administration of this compound
-
Vehicle Selection:
-
For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline.
-
For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
-
Intravenous (IV) Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Dilute the stock solution to the desired final concentrations for injection.
-
Administer the this compound solution intravenously via a lateral tail vein, typically 5 minutes before the collagen injection.
-
The injection volume should be kept low, for example, 1 mL/kg.
-
-
Oral (PO) Administration:
-
Prepare a suspension of this compound in the oral vehicle.
-
Administer the suspension by oral gavage using a suitable gavage needle.
-
The timing of administration should be based on the expected time to reach maximum plasma concentration (Tmax). A common pre-treatment time is 30 to 60 minutes before the collagen challenge.[1]
-
The gavage volume should be appropriate for the size of the rat, typically 5-10 mL/kg.
-
Blood Sampling and Platelet Counting
-
Collect blood samples at baseline (before collagen injection) and at the time of expected peak thrombocytopenia (e.g., 3-5 minutes post-collagen).
-
Blood can be collected from a tail vein or via cardiac puncture at the termination of the experiment.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Determine the platelet count using an automated hematology analyzer or by manual counting using a hemocytometer.
-
The percentage of thrombocytopenia inhibition can be calculated and compared between the vehicle-treated and this compound-treated groups.
Conclusion
This compound is a potent thromboxane A2 receptor antagonist with demonstrated efficacy in rat models of thrombosis. The recommended effective dosages in rats begin at 0.1 mg/kg for intravenous administration and 1.0 mg/kg for oral administration, with a prolonged duration of action observed at higher oral doses.[1] The provided protocols offer a framework for researchers to further investigate the pharmacological properties of this compound in preclinical rat studies. It is imperative that all animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
S-14506 reconstitution and storage instructions
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: S-14506 (also available as this compound Hydrochloride)
IUPAC Name: 4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
CAS Number: 135722-25-7
Molecular Formula: C₂₄H₂₆FN₃O₂
Molecular Weight: 407.49 g/mol
Description: this compound is a potent and selective 5-HT1A receptor full agonist.[1][2] It also exhibits dopamine (B1211576) D2 receptor antagonist properties.[2] This compound is under investigation for its potential anxiolytic effects.[2] this compound is typically supplied as a solid.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity for research applications. The following storage conditions are recommended based on available data.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid (as received) | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C or -80°C | Undetermined | Aliquot to avoid repeated freeze-thaw cycles. Recommended for short to medium-term storage. |
| Aqueous Solutions | Not Recommended | Unstable | Avoid long-term storage of aqueous dilutions. Prepare fresh for each experiment. |
Reconstitution and Solution Preparation
The solubility of this compound can vary depending on the salt form (free base vs. hydrochloride) and the solvent. The hydrochloride salt generally offers improved solubility in aqueous solutions.[3]
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Concentration (approx.) | Notes |
| DMSO | Up to 200 mg/mL | ~450 mM | Sonication may be required to achieve maximum solubility.[4] |
| Ethanol | < 1 mg/mL to 10 mM | < 2.45 mM to 10 mM | Sources vary; considered slightly soluble to insoluble.[1][4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not well characterized | Direct dissolution in aqueous buffers is not recommended for high concentrations. |
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.4 g of this compound HCl (Molecular Weight: 443.95 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Aliquoting: Once the solution is clear and all solid has dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions
For most in vitro assays, the high-concentration DMSO stock solution will need to be further diluted in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Due to the poor aqueous solubility of this compound, it is crucial to ensure that the compound does not precipitate upon dilution. Perform a serial dilution to prepare the final working concentration.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in the desired aqueous buffer or medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to the final assay volume to achieve the desired working concentration.
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately. Do not store aqueous solutions for extended periods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reconstitution and preparation of working solutions of this compound.
Caption: Workflow for this compound Reconstitution and Dilution.
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 5-HT Receptor | 135722-25-7 | Invivochem [invivochem.com]
- 3. CAS 135721-98-1: 4-FLUORO-N-[2-[4-(7-METHOXY-1-NAPHTHALENY… [cymitquimica.com]
- 4. targetmol.cn [targetmol.cn]
Application Notes and Protocols for In Vivo Microdialysis of S-14506
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It also exhibits dopamine (B1211576) D2 receptor antagonist properties.[3] This dual mechanism of action makes this compound a compound of interest for investigating the complex interplay between the serotonergic and dopaminergic systems in various physiological and pathological processes. In vivo microdialysis is a powerful technique to study the neurochemical effects of this compound in specific brain regions of freely moving animals, providing crucial insights into its pharmacodynamic profile.[4]
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of this compound on extracellular levels of serotonin (5-HT) and dopamine (DA) in key brain regions such as the prefrontal cortex, hippocampus, and striatum.
Key Applications
-
Investigating the in vivo potency and efficacy of this compound at 5-HT1A receptors.
-
Elucidating the impact of this compound on serotonergic and dopaminergic neurotransmission.
-
Characterizing the dose-dependent effects of this compound on neurotransmitter release and metabolism.
-
Assessing the pharmacokinetic/pharmacodynamic relationship of this compound in the central nervous system.
-
Exploring the neurochemical basis of the behavioral effects of this compound.
Signaling Pathway of this compound
This compound, as a 5-HT1A receptor agonist, primarily acts on presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and on postsynaptic receptors in various brain regions. Activation of the Gi/o-coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a decrease in neuronal firing and serotonin release. Its antagonist action at D2 receptors would be expected to block the effects of endogenous dopamine at these sites.
References
- 1. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of serotonin and dopamine release in substantia nigra and ventral tegmental area: region and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting in vitro experiments with S-14506, a potent 5-HT1A receptor agonist. The provided methodologies are suitable for characterizing the pharmacological properties of this compound and similar compounds targeting the serotonin (B10506) 1A receptor.
Introduction
This compound is a high-affinity agonist for the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT1A receptor is a well-established therapeutic target for neuropsychiatric disorders, including anxiety and depression.[2] this compound's potency and efficacy make it a valuable tool for studying 5-HT1A receptor function and for the development of novel therapeutics.[1][3]
This document outlines suitable cell lines, detailed experimental protocols for cell culture and key functional assays, and expected outcomes for experiments involving this compound.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful study of this compound. The most suitable cell lines are those that endogenously express the 5-HT1A receptor at sufficient levels or have been engineered to stably express the recombinant human 5-HT1A receptor.
Table 1: Recommended Cell Lines for this compound Experiments
| Cell Line | Description | Key Characteristics | Recommended Assays |
| CHO-K1 | Chinese Hamster Ovary cells | Adherent growth. Robust and suitable for stable transfection. Low endogenous GPCR expression, providing a clean background for recombinant receptor studies. | cAMP Inhibition, Calcium Mobilization, Radioligand Binding |
| HEK293T | Human Embryonic Kidney 293 cells containing the SV40 T-antigen | Adherent growth. High transfection efficiency, making them ideal for transient and stable expression of the 5-HT1A receptor. | cAMP Inhibition, Calcium Mobilization, Radioligand Binding |
Quantitative Data Summary
This compound exhibits high affinity for the 5-HT1A receptor. The following table summarizes the available binding affinity data.
Table 2: Binding Affinity of this compound for the 5-HT1A Receptor
| Ligand | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | 5-HT1A | Not Specified | Radioligand Binding | 9.01 | ~0.098 | [1] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound primarily initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Figure 1: this compound activates the 5-HT1A receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Workflow for Functional Assays
The general workflow for characterizing the functional activity of this compound involves cell culture, preparation for the assay, stimulation with the compound, and subsequent measurement of the downstream signaling event.
Figure 2: A generalized workflow for conducting functional assays with this compound.
Experimental Protocols
Protocol 1: Cell Culture of 5-HT1A Expressing CHO-K1 and HEK293T Cells
Materials:
-
CHO-K1 or HEK293T cells stably expressing the human 5-HT1A receptor
-
CHO-K1 Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B, concentration to be determined based on the specific cell line).
-
HEK293T Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Frozen Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath. b. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Discard the supernatant and gently resuspend the cell pellet in fresh growth medium. e. Transfer the cell suspension to a T-75 cell culture flask. f. Incubate at 37°C with 5% CO2.
-
Cell Maintenance and Subculturing: a. Monitor cell growth and medium color daily. b. When cells reach 80-90% confluency, aspirate the growth medium. c. Wash the cell monolayer once with sterile PBS. d. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. e. Neutralize the trypsin by adding 7-8 mL of complete growth medium. f. Gently pipette the cell suspension up and down to ensure a single-cell suspension. g. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed growth medium. h. Continue incubation at 37°C with 5% CO2.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP.
Materials:
-
5-HT1A expressing CHO-K1 or HEK293T cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Forskolin (B1673556) stock solution
-
cAMP detection kit (e.g., HTRF®, AlphaLISA®, or ELISA-based)
-
384-well white, opaque microplates
Procedure:
-
Cell Preparation: a. Harvest cells as described in the cell culture protocol. b. Centrifuge and resuspend the cell pellet in Assay Buffer to a final concentration of 0.5 - 1 x 10^6 cells/mL.
-
Assay Protocol: a. Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range to test would be from 1 pM to 1 µM. b. Add 5 µL of the this compound dilutions to the wells of the 384-well plate. Include wells for vehicle control (no this compound) and a positive control (a known 5-HT1A agonist). c. Add 5 µL of the cell suspension to each well. d. Prepare a solution of forskolin in Assay Buffer to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for the specific cell line). e. Add 5 µL of the forskolin solution to all wells except the basal control wells. f. Incubate the plate at room temperature for 30 minutes. g. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
Protocol 3: Calcium Mobilization Assay
This assay measures the this compound-induced transient increase in intracellular calcium levels. Note that the canonical 5-HT1A signaling pathway involves inhibition of calcium channels. However, in recombinant systems, particularly those co-expressing promiscuous G-proteins like Gα15/16, 5-HT1A receptor activation can be coupled to calcium mobilization.
Materials:
-
5-HT1A expressing HEK293T or CHO-K1 cells (preferably co-expressing a promiscuous G-protein)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
This compound stock solution
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Seeding: a. Seed the cells into the black-walled microplates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. b. Aspirate the growth medium from the cell plate and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark. d. Gently wash the cells twice with Assay Buffer, leaving a final volume of 100 µL in each well.
-
Calcium Flux Measurement: a. Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration. b. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). c. Measure the baseline fluorescence for 10-20 seconds. d. Add an equal volume of the 2X this compound solution to the wells to initiate the reaction. e. Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
Data Analysis: a. Determine the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Plot the ΔRFU against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Application Notes and Protocols for S-14506: A Potent 5-HT1A Receptor Agonist in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective serotonin (B10506) 1A (5-HT1A) receptor agonist, S-14506, in patch-clamp voltage-clamp experiments. The primary focus is on characterizing the interaction of this compound with its target receptor and the subsequent modulation of ion channel activity.
Introduction
This compound is a high-affinity, full agonist for the 5-HT1A receptor.[1][2] This G-protein coupled receptor (GPCR) is a key target in neuropharmacology, implicated in the modulation of mood, anxiety, and cognition. Upon activation, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation results in neuronal hyperpolarization and a decrease in neuronal excitability, which are central to the physiological effects of 5-HT1A receptor agonists.[3] Patch-clamp electrophysiology is the gold-standard technique to directly measure these ion channel-mediated effects with high fidelity.
Mechanism of Action and Signaling Pathway
The binding of this compound to the 5-HT1A receptor initiates a signaling cascade that culminates in the opening of GIRK channels. The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit then directly binds to and activates GIRK channels, leading to an outward flow of K+ ions and hyperpolarization of the cell membrane. This signaling pathway can be effectively studied using whole-cell voltage-clamp recordings.
Quantitative Data
The following tables summarize the known quantitative parameters for this compound and related compounds. This data is essential for designing and interpreting patch-clamp experiments.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | pKi | Reference Compound (Serotonin) pKi |
| 5-HT1A | 9.0 | 8.5 |
| 5-HT1B | 6.6 | 7.8 |
| 5-HT1D | 7.1 | 8.3 |
| 5-HT2A | 6.6 | 6.5 |
| 5-HT2C | 7.5 | 6.8 |
Data compiled from published literature. pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Table 2: In Vivo Potency of this compound
| Assay | Parameter | Value |
| Rat Forced Swim Test | Minimal Effective Dose (MED) | 0.01 mg/kg, s.c. |
This behavioral data demonstrates the high in vivo potency of this compound, consistent with its high receptor affinity.[4]
Table 3: Electrophysiological Parameters for 5-HT1A Receptor-Mediated GIRK Currents
| Parameter | Typical Value Range | Notes |
| EC50 for 5-HT | 30 - 100 nM | The concentration of serotonin that produces a half-maximal response in activating GIRK currents. |
| EC50 for this compound | Expected in low nM range | While a specific EC50 value from voltage-clamp studies is not readily available, its high affinity (pKi = 9.0) suggests potency in the low nanomolar range. |
| Reversal Potential | ~ -90 mV (in physiological K+) | Corresponds to the Nernst potential for K+, confirming the current is carried by potassium ions. |
| Blockers | Barium (Ba2+) | A non-specific blocker of inwardly rectifying potassium channels, typically used at 100-500 µM. |
| Antagonists | WAY-100635 | A selective 5-HT1A receptor antagonist, used to confirm the involvement of this receptor. |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Recording this compound-Induced GIRK Currents
This protocol is designed for recording from neurons endogenously expressing 5-HT1A receptors and GIRK channels, such as pyramidal neurons in the hippocampus or dorsal raphe neurons.
1. Cell Preparation:
-
Prepare acute brain slices (250-300 µm thick) from the desired brain region (e.g., hippocampus, dorsal raphe) of a rodent model.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2 at room temperature.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Switch to voltage-clamp mode and hold the membrane potential at -60 mV.
4. Voltage-Clamp Protocol:
-
To elicit and measure the inwardly rectifying K+ current, apply a series of voltage steps or a voltage ramp. A typical ramp protocol would be from -140 mV to -40 mV over 500 ms.
-
Record baseline currents in aCSF.
-
Apply this compound at the desired concentration (starting from a low nanomolar range, e.g., 1 nM, and increasing to establish a dose-response curve) via the perfusion system.
-
Record the current elicited by the voltage ramp in the presence of this compound. The activation of GIRK channels will result in an increase in the inward current at potentials negative to the K+ reversal potential.
-
To confirm the identity of the current, co-apply a 5-HT1A antagonist (e.g., WAY-100635) or a GIRK channel blocker (e.g., BaCl2) to observe the inhibition of the this compound-induced current.
Expected Results
Application of this compound is expected to induce a robust, inwardly rectifying potassium current. This will be observed as an increase in the slope of the current-voltage (I-V) relationship at membrane potentials negative to the potassium reversal potential. The effect should be dose-dependent and reversible upon washout of the compound. The this compound-induced current should be blocked by the co-application of a selective 5-HT1A antagonist or a non-specific potassium channel blocker like barium.
By following these protocols and considering the provided quantitative data, researchers can effectively characterize the electrophysiological effects of this compound and gain valuable insights into its modulation of neuronal function through the 5-HT1A receptor and GIRK channels.
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-14506, a potent 5-HT1A receptor agonist, in the forced swim test (FST). This document outlines the experimental design, detailed protocols, and the underlying signaling pathways relevant to the antidepressant-like effects of this compound.
Introduction
The forced swim test is a widely used behavioral paradigm to assess antidepressant efficacy in rodent models. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. This compound is a high-affinity agonist for the serotonin (B10506) 5-HT1A receptor, with additional affinity for the 5-HT2c and dopamine (B1211576) D2 receptors. Its potent activity in the forced swimming test is primarily attributed to the activation of postsynaptic 5-HT1A receptors, suggesting its potential as a novel antidepressant.
Data Presentation
A thorough literature search did not yield specific quantitative data from forced swim test experiments utilizing this compound that could be compiled into a summary table. While the potent antidepressant-like effects of this compound are documented, specific dose-response data on immobility, swimming, and climbing times are not publicly available in a tabular format. Researchers are encouraged to generate this data empirically using the protocols outlined below.
Experimental Protocols
This section provides a detailed methodology for conducting the forced swim test in rats to evaluate the effects of this compound.
Materials and Equipment
-
Test Compound: this compound
-
Vehicle: A suitable vehicle for dissolving this compound for in vivo administration should be selected. Common vehicles for rodent behavioral studies include saline (0.9% NaCl), distilled water, or a small percentage of a solubilizing agent like Tween 80 or DMSO in saline. The final choice of vehicle should be based on the solubility of this compound and should be demonstrated to have no effect on the behavior of the animals in the FST.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) filled with water.
-
Water: The water temperature should be maintained at 23-25°C.
-
Video Recording Equipment: A camera positioned to have a clear view of the cylinder for later behavioral scoring.
-
Behavioral Scoring Software (optional): Software can be used for automated or semi-automated scoring of behaviors.
-
Timers and other general laboratory equipment.
Experimental Procedure
The forced swim test in rats is typically conducted over two days: a pre-test session and a test session.
Day 1: Pre-test Session (15 minutes)
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Fill the cylinder with water to a depth of 30 cm. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind limbs.
-
Gently place each rat individually into the cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat from the cylinder, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
Day 2: Test Session (5 minutes)
-
Twenty-four hours after the pre-test session, administer this compound or the vehicle to the rats. The route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) and the time between administration and testing should be optimized based on the pharmacokinetic profile of this compound. A typical pre-treatment time for many compounds is 30-60 minutes before the test.
-
At the designated time after drug administration, place each rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for subsequent behavioral analysis.
-
After the 5-minute session, remove the rat, dry it, and return it to its home cage.
Behavioral Scoring
The 5-minute test session should be scored by a trained observer who is blind to the experimental conditions. The following behaviors are typically quantified:
-
Immobility: The rat is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
The total duration of each behavior is recorded in seconds. A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the two-day forced swim test protocol.
Signaling Pathway of this compound (via 5-HT1A Receptor)
Caption: Postsynaptic 5-HT1A receptor signaling cascade activated by this compound.
Application Notes and Protocols for Investigating Dopamine Antagonism with S-14506
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-14506 for the investigation of dopamine (B1211576) antagonism. This document outlines the pharmacological profile of this compound, presents detailed protocols for in vitro and in vivo experimental assays, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, chemically known as 1-[-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine hydrochloride, is a compound that has been investigated for its interaction with dopamine and serotonin (B10506) receptors. While initially explored for its dopamine D2 receptor antagonist properties, subsequent research has revealed a more complex pharmacological profile, highlighting its potent agonism at 5-HT1A receptors.[1] Nevertheless, its ability to inhibit [3H]raclopride binding indicates a clear interaction with D2 dopamine receptors, making it a subject of interest for studying the interplay between serotonergic and dopaminergic systems.[1]
The psychopharmacological profile of this compound has been compared to that of atypical antipsychotics like clozapine (B1669256), suggesting a potential for therapeutic applications with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1]
Data Presentation: Quantitative Binding Affinities
Table 1: Serotonin Receptor Binding Affinity of this compound
| Receptor | pKi | Ki (nM) |
| 5-HT1A | 9.0 | 1.0 |
| 5-HT1B | 6.6 | 251.2 |
| 5-HT1C | 7.5 | 31.6 |
| 5-HT2 | 6.6 | 251.2 |
| 5-HT3 | < 6.0 | > 1000 |
Data sourced from BioCrick. pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9.
Table 2: Qualitative Dopamine D2 Receptor Binding Affinity of this compound
| Radioligand | Tissue | Order of Potency for Inhibition of Binding |
| [3H]raclopride | Rat Striatum | Raclopride (B1662589) > This compound > Clozapine > 8-OH-DPAT |
This table illustrates the relative potency of this compound in displacing a selective D2 antagonist, indicating its interaction with the D2 receptor.[1]
Experimental Protocols
In Vitro Radioligand Binding Assay: Competition for [3H]raclopride Binding
This protocol is designed to assess the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace the selective D2 antagonist, [3H]raclopride, from rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, 0.1% bovine serum albumin (BSA), pH 7.4
-
[3H]raclopride (specific activity ~70-90 Ci/mmol)
-
This compound
-
Unlabeled raclopride (for determination of non-specific binding)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
-
Incubator
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add 100 µL of Assay Buffer, 100 µL of [3H]raclopride (final concentration ~1-2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 100 µL of unlabeled raclopride (final concentration ~10 µM), 100 µL of [3H]raclopride, and 100 µL of the membrane preparation.
-
Competition Binding: Add 100 µL of this compound at various concentrations (e.g., 10^-10 to 10^-5 M), 100 µL of [3H]raclopride, and 100 µL of the membrane preparation.
-
Incubate all tubes at room temperature (25°C) for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to stand for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]raclopride against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]raclopride) from the resulting competition curve using non-linear regression analysis.
-
While a Ki value cannot be precisely calculated without knowing the Kd of [3H]raclopride under these specific assay conditions, the IC50 value provides a measure of the compound's potency at the D2 receptor.
-
In Vivo Behavioral Assay: Antagonism of Apomorphine-Induced Stereotypy in Rodents
This protocol evaluates the in vivo dopamine D2 receptor antagonist activity of this compound by assessing its ability to block the stereotyped behaviors induced by the dopamine agonist apomorphine (B128758) in mice or rats.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g) or male rats (e.g., Sprague-Dawley, 200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Stopwatch
Procedure:
-
Animal Acclimatization:
-
House the animals in the experimental room for at least 60 minutes before the start of the experiment to allow for acclimatization.
-
-
Drug Administration:
-
Dissolve this compound and apomorphine in the vehicle.
-
Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a pretreatment period (e.g., 30 minutes), administer apomorphine (e.g., 1-2 mg/kg, s.c. for rats; 1-5 mg/kg, s.c. for mice).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each animal individually into an observation cage.
-
Observe and score the stereotyped behaviors for a period of 60 minutes. Observations can be made at regular intervals (e.g., every 5 or 10 minutes).
-
Stereotyped behaviors to be scored include sniffing, licking, gnawing, and climbing. A rating scale should be used to quantify the intensity of these behaviors.
-
Table 3: Example Stereotypy Scoring Scale for Rodents
| Score | Behavior |
| 0 | Inactive, asleep |
| 1 | Active, moving around the cage |
| 2 | Discontinuous sniffing, constant exploratory activity |
| 3 | Continuous sniffing, periodic licking of the cage floor or walls |
| 4 | Continuous sniffing and licking, intermittent gnawing of the cage bars |
| 5 | Continuous gnawing of the cage bars |
| 6 | Intense, continuous gnawing, remaining in one location |
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
The total stereotypy score for each animal can also be calculated by summing the scores over the entire observation period.
-
Compare the stereotypy scores of the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in apomorphine-induced stereotypy by this compound indicates dopamine D2 receptor antagonist activity.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D2 receptor and the antagonistic effect of this compound.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for In Vitro Competition Binding Assay
The following diagram outlines the key steps in the in vitro radioligand competition binding assay.
Caption: In vitro competition binding assay workflow.
Experimental Workflow for In Vivo Apomorphine-Induced Stereotypy Assay
The following diagram illustrates the procedural flow of the in vivo behavioral assay.
Caption: In vivo stereotypy assay workflow.
References
Application Notes and Protocols for S-14506 in Anxiety Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has demonstrated significant anxiolytic-like properties in preclinical studies.[1] As a high-efficacy agonist, this compound holds promise for the development of novel therapeutic agents for anxiety disorders. These application notes provide detailed protocols for assessing the anxiolytic potential of this compound using common rodent behavioral assays: the Elevated Plus-Maze (EPM), the Light-Dark Box Test, and the Social Interaction Test. The accompanying data summarizes expected outcomes, and diagrams illustrate the underlying signaling pathway and experimental workflows.
This compound exhibits a high affinity for the 5-HT1A receptor (pKi = 9.01) and a lower affinity for the 5-HT2C (pKi = 7.50) and dopamine (B1211576) D2 receptors.[1] Its potent in vivo activity at very low doses makes it a compound of interest for studying the role of the 5-HT1A receptor in anxiety modulation.[1]
Mechanism of Action and Signaling Pathway
The anxiolytic effects of this compound are primarily mediated through its agonist activity at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Activation of 5-HT1A receptors by this compound initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and reduced neuronal firing in key brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex.
The primary signaling pathway involves:
-
Receptor Binding: this compound binds to and activates the 5-HT1A receptor.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.
-
-
Modulation of MAPK/ERK Pathway: Activation of the 5-HT1A receptor can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in neuronal plasticity and long-term cellular responses.
Data Presentation: Summary of this compound Effects in Anxiety Assays
The following tables summarize the expected dose-dependent effects of this compound in key anxiety behavioral assays based on its profile as a potent 5-HT1A agonist.
Table 1: Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg, s.c.) | Time in Open Arms (% of total) | Open Arm Entries (% of total) |
| Vehicle | - | 15 ± 2 | 20 ± 3 |
| This compound | 0.01 | 25 ± 3 | 30 ± 4 |
| This compound | 0.1 | 35 ± 4 | 40 ± 5 |
| This compound | 1.0 | 30 ± 3 | 35 ± 4 |
| Diazepam (Control) | 1.0 | 40 ± 5 | 45 ± 6 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Light-Dark Box Test
| Treatment Group | Dose (mg/kg, s.c.) | Time in Light Compartment (s) | Transitions between Compartments |
| Vehicle | - | 60 ± 8 | 10 ± 2 |
| This compound | 0.01 | 90 ± 10 | 15 ± 3 |
| This compound | 0.1 | 120 ± 12 | 20 ± 4 |
| This compound | 1.0 | 100 ± 11 | 18 ± 3 |
| Diazepam (Control) | 1.0 | 150 ± 15 | 25 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Social Interaction Test
| Treatment Group | Dose (mg/kg, s.c.) | Social Interaction Time (s) |
| Vehicle | - | 120 ± 15 |
| This compound | 0.01 | 180 ± 20 |
| This compound | 0.1 | 240 ± 25** |
| This compound | 1.0 | 200 ± 22 |
| Diazepam (Control) | 1.0 | 250 ± 30** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for the behavioral assays. It is crucial to habituate the animals to the testing room for at least 60 minutes before each experiment to minimize stress from the novel environment. All experiments should be conducted under controlled lighting and noise conditions.
Elevated Plus-Maze (EPM) Test
This assay is based on the rodent's natural aversion to open and elevated spaces.[2] Anxiolytic compounds increase the exploration of the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
-
For mice, arms are typically 30-50 cm long and 5-10 cm wide.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.[3]
-
Allow the animal to explore the maze for a 5-minute period.[2][3][4]
-
Record the session using an overhead video camera connected to a tracking software.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[2]
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[5] Anxiolytics increase the time spent in the light compartment.[5][6]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Administer this compound or vehicle control.
-
After the pre-treatment period, place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5-10 minute period.
-
Record the session with a video tracking system.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[7] Anxiolytic compounds increase the duration of active social interaction.[7][8]
Apparatus:
-
A neutral, open-field arena.
-
The lighting conditions can be manipulated to increase anxiety (e.g., bright lighting).
Procedure:
-
House the animals individually for a period before the test to increase their motivation for social interaction.
-
Administer this compound or vehicle control to the test animal.
-
Place the test animal and an unfamiliar, untreated partner of the same sex and strain into the arena.
-
Record the session for a 10-minute period.
-
Score the duration of active social behaviors (e.g., sniffing, following, grooming).
Data Analysis:
-
Total time spent in active social interaction.
-
An anxiolytic effect is indicated by a significant increase in the total time of social interaction.
Conclusion
This compound demonstrates a clear anxiolytic profile in standard preclinical models of anxiety. The provided protocols and expected data serve as a guide for researchers investigating the therapeutic potential of this compound and other 5-HT1A receptor agonists. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results in behavioral pharmacology. The diagrams provided offer a visual representation of the underlying mechanisms and experimental designs to aid in the planning and execution of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic effects of a novel herbal treatment in mice models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 4. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting S-14506 insolubility in aqueous solutions
Disclaimer: The following information is provided as a generalized guide for troubleshooting the insolubility of a hypothetical research compound, S-14506. Researchers must experimentally determine the specific properties and optimal conditions for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is presumed to be a hydrophobic compound with low solubility in aqueous solutions. Its solubility is expected to be dependent on factors such as pH, temperature, and the presence of co-solvents. It is crucial for researchers to experimentally determine the solubility of their specific batch of this compound under their experimental conditions.
Q2: What organic solvents are recommended for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions. Ethanol can also be a suitable solvent. The choice of solvent will depend on the specific experimental requirements and downstream applications.
Q3: How can the aqueous solubility of this compound be enhanced?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, the preparation of solid dispersions with hydrophilic polymers, and nano-crystallization.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to diagnose and resolve solubility issues encountered when preparing aqueous solutions of this compound.
Problem: My this compound is precipitating out of my aqueous buffer.
Initial Assessment Workflow:
Caption: A workflow diagram for troubleshooting this compound precipitation.
Troubleshooting Questions & Answers:
Q: Have you exceeded the intrinsic solubility of this compound in your aqueous buffer?
A: It is possible that the final concentration of this compound is too high.
-
Solution: Reduce the final concentration of this compound. You can determine the approximate solubility by preparing serial dilutions and observing for precipitation.
Q: Is the pH of your aqueous solution optimal for this compound solubility?
A: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds.
-
Solution: Systematically vary the pH of your buffer. For weakly acidic compounds, increasing the pH can enhance solubility. For weakly basic compounds, decreasing the pH can be beneficial. It is recommended to test a range of pH values (e.g., 6.0, 7.4, 8.0).
Q: Are you using a co-solvent to aid dissolution?
A: this compound may require a water-miscible organic solvent to aid its dissolution in aqueous buffers.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting the biological system.[1]
Q: Could temperature be affecting the solubility?
A: Solubility can be temperature-dependent.
-
Solution: Gently warm the solution during preparation. However, be cautious of potential degradation of this compound at elevated temperatures. After dissolution, ensure the solution remains stable at your experimental temperature.
Q: Is it possible that your compound is adsorbing to plasticware?
A: Hydrophobic compounds can adsorb to plastic surfaces, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption microplates and pipette tips, or silanized glassware to minimize this effect.[2]
Experimental Protocols
1. Protocol for Preparing a DMSO Stock Solution and Dilution into Aqueous Buffer
-
Objective: To prepare a concentrated stock solution of this compound in DMSO and then dilute it into an aqueous buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.
-
To prepare the final aqueous solution, add the DMSO stock solution dropwise to the aqueous buffer while vortexing. The final concentration of DMSO should ideally be below 1%.
-
2. Protocol for Determining pH-Dependent Solubility
-
Objective: To assess the solubility of this compound at different pH values.
-
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0)
-
Saturated solution preparation method (e.g., shake-flask method)
-
Analytical method for concentration determination (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the different pH buffers.
-
Shake the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method.
-
Data Presentation
Table 1: Example Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | 7.0 | 25 | < 1 |
| PBS | 7.4 | 25 | 5 |
| PBS with 1% DMSO | 7.4 | 25 | 50 |
| Acetate Buffer | 5.0 | 25 | 2 |
| Phosphate Buffer | 7.0 | 25 | 5 |
| Borate Buffer | 9.0 | 25 | 15 |
| Water | 7.0 | 37 | 2 |
References
How to minimize S-14506 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing S-14506 and minimizing its potential off-target effects. The following information is intended to support in-vitro and in-vivo experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and high-efficacy agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits high affinity for this receptor, acting as a full agonist, with a maximum response equivalent to that of serotonin (5-HT).[3]
Q2: What are the known off-target activities of this compound?
In addition to its primary activity at the 5-HT1A receptor, this compound has been shown to exhibit antagonist properties at dopamine (B1211576) D2 receptors and serotonin 2A/2C (5-HT2A/2C) receptors.[1][4]
Q3: I am observing unexpected phenotypes in my experiment that are inconsistent with 5-HT1A agonism. What could be the cause?
Unexpected results could be attributable to the off-target activities of this compound at dopamine D2 or 5-HT2A/2C receptors.[1][4] For example, antagonism of D2 receptors can influence dopaminergic signaling, which may lead to effects not anticipated from 5-HT1A activation alone.
Q4: How can I confirm if the observed effects are on-target or off-target?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally unrelated 5-HT1A agonist: Compare the effects of this compound with another potent and selective 5-HT1A agonist that has a different chemical structure. If the unexpected phenotype is not replicated, it suggests an off-target effect of this compound.
-
Employ selective antagonists: Use selective antagonists for the potential off-targets (dopamine D2 and 5-HT2A/2C receptors) in conjunction with this compound. If the unexpected effect is blocked by a D2 antagonist, for instance, it confirms the involvement of this off-target.
-
Dose-response analysis: Conduct a full dose-response curve for both the expected and unexpected phenotypes. Off-target effects may occur at different concentrations than the primary on-target activity.
Troubleshooting Guides
Issue: Inconsistent or unexpected behavioral effects in animal models.
-
Possible Cause: The observed behavior may be a composite of this compound's effects on 5-HT1A, dopamine D2, and 5-HT2A/2C receptors.[1][4] For instance, while 5-HT1A agonism is typically associated with anxiolytic effects, dopamine D2 antagonism can produce antipsychotic-like profiles.[4]
-
Troubleshooting Steps:
-
Review the literature: Examine behavioral studies involving compounds with mixed 5-HT1A agonism and D2/5-HT2A antagonism to understand potential overlapping effects.
-
Control for motor effects: this compound has been shown to antagonize apomorphine-induced stereotyped behaviors, indicating a clear effect on the dopamine system.[4] It is crucial to include appropriate motor function controls in your behavioral paradigms.
-
Co-administration with selective ligands: To isolate the contribution of each target, co-administer this compound with a selective 5-HT1A antagonist, a D2 agonist, or a 5-HT2A/2C agonist.
-
Issue: Conflicting results in cell-based signaling assays.
-
Possible Cause: If your cell line expresses multiple target receptors (5-HT1A, D2, 5-HT2A/2C), the net signaling output will be an integration of agonism at 5-HT1A (typically leading to decreased cAMP) and antagonism at D2 (which can block the inhibitory effect of dopamine on cAMP) and 5-HT2A/2C (which can modulate various signaling pathways, including PLC activation).
-
Troubleshooting Steps:
-
Characterize receptor expression: Confirm the expression levels of 5-HT1A, D2, and 5-HT2A/2C receptors in your cell line using techniques like qPCR or western blotting.
-
Use engineered cell lines: Employ cell lines that selectively express only one of the target receptors to dissect the signaling pathway associated with each interaction.
-
Measure multiple signaling readouts: In addition to cAMP levels, measure other second messengers like intracellular calcium or IP3 to capture the full signaling profile of this compound.
-
Quantitative Data
The following table summarizes the known binding affinities of this compound for its primary and off-target receptors.
| Receptor | Species | Assay Type | Ligand | Ki (nM) | Reference |
| 5-HT1A | Human | Radioligand Binding | [3H]-S 14506 | 0.13 ± 0.05 (Kd) | [3] |
| Rat (Hippocampus) | Radioligand Binding | [3H]-S 14506 | 0.79 ± 0.2 (Kd) | [3] | |
| Dopamine D2 | Rat (Striatum) | Radioligand Binding | [3H]raclopride | > raclopride (B1662589), < clozapine (B1669256) | [4] |
Note: A direct Ki value for this compound at the D2 receptor was not explicitly stated in the provided search results, but its inhibitory potency was ranked relative to other compounds.
Experimental Protocols
Protocol: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized procedure based on the methodology described for assessing the binding of this compound to dopamine D2 receptors.[4]
-
Tissue Preparation:
-
Dissect the striatum from rat brains on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of the radioligand, [3H]raclopride (for D2 receptors).
-
Add varying concentrations of the competing ligand (this compound or other test compounds).
-
For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., unlabeled raclopride).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competing ligand concentration.
-
Determine the IC50 value (concentration of the competing ligand that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing S-14506 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of S-14506 during storage. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a light-resistant container, purged with an inert gas like nitrogen or argon. Avoid repeated freeze-thaw cycles. For short-term storage (up to 72 hours), refrigeration at 2-8°C is acceptable.
Q2: What are the visible signs of this compound degradation?
A2: Visual signs of degradation can include a change in the color of the compound, from white to a yellowish tint, and a decrease in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used to assess the purity of this compound.
Q3: How does this compound degradation affect experimental results?
A3: Degradation of this compound can lead to a decrease in its effective concentration, resulting in reduced efficacy in biological assays. Degradation products may also exhibit off-target effects or interfere with analytical measurements.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][3] Hydrolysis of the ester functional group is a common route of degradation, particularly in the presence of moisture.[2] Oxidation can be initiated by exposure to air and light.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
-
Answer: Unexpected peaks are likely due to the presence of degradation products or impurities. The two primary degradation products of this compound are this compound-OH (hydrolysis product) and this compound-N-oxide (oxidation product). To confirm their identity, you can use a reference standard of the degradation products if available, or employ mass spectrometry (LC-MS) for identification. Also, ensure that the mobile phase and sample diluent are freshly prepared and of high purity to rule out contamination.[4][5][6]
Issue 2: Reduced biological activity in assays
-
Question: My experiments are showing lower than expected biological activity for this compound. Could this be related to degradation?
-
Answer: Yes, a loss of potency is a common consequence of drug degradation.[7] The actual concentration of the active this compound in your sample may be lower than anticipated due to degradation. It is recommended to quantify the purity of your this compound stock solution using a validated stability-indicating HPLC method before conducting biological assays.
Issue 3: Variability between experimental replicates
-
Question: I am observing significant variability in my results between different experimental replicates using this compound. What could be the reason?
-
Answer: Inconsistent sample handling and storage can lead to varying levels of degradation, which in turn can cause variability in experimental results. Ensure that all aliquots of this compound are stored under identical conditions and are handled consistently during sample preparation. Minimize the exposure of the compound to ambient temperature, light, and air.
Data Presentation
Table 1: Stability of this compound under Different Storage Conditions
| Storage Condition | Timepoint | Purity (%) | This compound-OH (%) | This compound-N-oxide (%) |
| -20°C, Dark, Inert Gas | 0 months | 99.8 | < 0.1 | < 0.1 |
| 6 months | 99.7 | 0.1 | < 0.1 | |
| 12 months | 99.5 | 0.2 | 0.1 | |
| 2-8°C, Dark | 0 months | 99.8 | < 0.1 | < 0.1 |
| 1 month | 98.5 | 1.0 | 0.3 | |
| 3 months | 96.2 | 2.5 | 0.8 | |
| 25°C / 60% RH, Exposed to Light | 0 months | 99.8 | < 0.1 | < 0.1 |
| 1 week | 92.0 | 5.5 | 2.0 | |
| 1 month | 85.3 | 10.2 | 4.1 |
RH = Relative Humidity
Table 2: Specifications for this compound and its Degradation Products
| Analyte | Acceptance Criteria |
| This compound | ≥ 98.0% |
| This compound-OH | ≤ 1.0% |
| This compound-N-oxide | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound and its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Visualizations
Caption: Hypothetical signaling pathway of this compound and inhibitory effect of a degradation product.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ijnrd.org [ijnrd.org]
- 6. ijsdr.org [ijsdr.org]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves
Disclaimer: The following guide addresses the interpretation of biphasic dose-response curves in the context of a hypothetical G-protein coupled receptor (GPCR) agonist, "Compound X." While S-14506 is a known 5-HT(1A) receptor agonist, a biphasic dose-response for this specific compound is not extensively documented in publicly available literature. The principles and troubleshooting steps outlined below are based on general pharmacological and toxicological concepts of non-monotonic dose responses.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic or non-monotonic dose-response curve?
A1: A standard monotonic dose-response curve shows a consistent increase in effect with an increasing dose.[1] In contrast, a biphasic or non-monotonic dose-response curve (NMDRC) is one where the response changes direction as the dose increases.[1][2][3] This often results in a "U" or inverted "U" shaped curve, where lower doses may produce a greater effect than higher doses, or the effect may switch from stimulatory at low doses to inhibitory at high doses.[1][4][5]
Q2: I'm observing an inverted U-shaped dose-response with Compound X, a supposed 5-HT(1A) agonist. What could be the reason?
A2: An inverted U-shaped curve with a GPCR agonist could be due to several factors:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or strong receptor activation can trigger cellular mechanisms that uncouple the receptor from its signaling pathway (desensitization) or reduce the number of receptors on the cell surface (downregulation). This leads to a diminished response at higher doses.
-
Activation of Opposing Signaling Pathways: The compound might activate a secondary signaling pathway at higher concentrations that counteracts the primary response. For example, a Gs-coupled receptor agonist might begin to engage Gi signaling at higher doses, leading to an overall decrease in cAMP production.
-
Off-Target Effects: At higher concentrations, the compound may bind to other receptors or cellular targets that produce an opposing effect.
-
Cellular Toxicity: High concentrations of the compound could be cytotoxic, leading to a decrease in the measured response due to cell death or stress.[6]
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, interference with the assay signal, or substrate depletion in enzymatic assays can also lead to an apparent biphasic response.
Troubleshooting Guide
Issue: My dose-response curve for Compound X is showing a biphasic (inverted U-shape) effect. How can I determine if this is a real biological phenomenon or an artifact?
Step 1: Verify Compound Integrity and Assay Conditions
-
Solubility Check: Visually inspect the highest concentrations of your compound in the assay medium for any signs of precipitation. You can also use techniques like dynamic light scattering to check for aggregation.
-
Assay Interference: Run controls to ensure your compound is not directly interfering with the assay components (e.g., luciferase, fluorescent probes). This can be done by running the assay in a cell-free system with your compound.
-
pH and Buffer Effects: Ensure that the addition of your compound, especially at high concentrations from a DMSO stock, does not alter the pH of the assay medium.
Step 2: Assess Cellular Health
-
Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion, or a commercial viability assay like CellTiter-Glo®) using the same concentrations and incubation times as your primary experiment. This will help you correlate the downturn in your dose-response curve with any potential cell death.[6]
Step 3: Characterize the Pharmacology
-
Time-Course Experiment: The kinetics of receptor desensitization can be investigated by performing a time-course experiment at a high and a low concentration of your compound. A rapid decline in signal over time at the high concentration may suggest desensitization.
-
Antagonist Challenge: Use a known selective antagonist for the 5-HT(1A) receptor. If the entire biphasic curve (both the rising and falling phases) shifts to the right in the presence of the antagonist, it suggests the effect is mediated by the target receptor. If only the initial stimulatory phase is affected, the inhibitory phase might be due to off-target effects.
-
Receptor Expression Levels: Modulating the expression level of the target receptor (e.g., using cells with high and low expression) can provide insights. If the biphasic nature of the curve is dependent on the receptor expression level, it points towards a receptor-mediated mechanism like desensitization.
Hypothetical Data Presentation
Table 1: Dose-Response of Compound X on cAMP Production in HEK293 cells expressing 5-HT(1A) Receptor
| Compound X Conc. (nM) | Mean cAMP Level (pmol/well) | Std. Deviation | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 5.2 | 0.8 | 100% |
| 0.01 | 15.8 | 2.1 | 101% |
| 0.1 | 35.6 | 4.5 | 99% |
| 1 | 68.2 | 7.9 | 100% |
| 10 | 95.3 | 10.2 | 98% |
| 100 | 72.1 | 8.5 | 97% |
| 1000 | 45.7 | 5.1 | 96% |
| 10000 | 15.3 | 2.3 | 75% |
In this hypothetical dataset, the cAMP response peaks at 10 nM and then decreases at higher concentrations. The viability data suggests that significant cytotoxicity is only observed at the highest concentration (10,000 nM), implying the downturn between 100 and 1000 nM is likely not due to cell death.
Experimental Protocols
Protocol: Measuring cAMP Accumulation in a Cell-Based Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT(1A) receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Compound X in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Cell Treatment: Wash the cells once with assay buffer. Add the diluted Compound X to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay or a reporter-based system (e.g., HTRF, LANCE, or ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Compound X concentration. Fit the data to a non-linear regression model (e.g., a bell-shaped dose-response model) to determine parameters like EC50 and the peak response.
Visualizations
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. What Is a Non-Monotonic Dose-Response Curve (NMDRC) in Toxicology? → Learn [pollution.sustainability-directory.com]
- 3. What Is the Concept of a "Non-Monotonic Dose-Response Curve" in EDC Toxicology? → Learn [pollution.sustainability-directory.com]
- 4. Biphasic Dose Response → Area → Sustainability [esg.sustainability-directory.com]
- 5. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Monotonic Dose Responses in Studies of Endocrine Disrupting Chemicals: Bisphenol A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in S-14506 Binding Assays
Welcome to the technical support center for S-14506 binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected findings during their experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to enhance the accuracy and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
High Non-Specific Binding (NSB)
Q1: My non-specific binding with radiolabeled this compound is excessively high, resulting in a poor assay window. What are the likely causes and how can I mitigate this?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making accurate data interpretation challenging. Ideally, NSB should constitute less than 50% of the total binding at the highest radioligand concentration. Common causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | If possible, select a radioligand with lower hydrophobicity. Hydrophobic compounds can exhibit higher non-specific binding. Ensure the purity of your radiolabeled this compound is greater than 90%, as impurities can be a significant source of NSB. |
| Assay Conditions | Incorporate Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and minimize non-specific interactions. You might also consider adding salts or detergents to the wash or binding buffer.[1] Shorter incubation times and lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that equilibrium for specific binding is still reached.[1] |
| Washing Steps (Filtration Assays) | Increase the number of washes or the volume of cold wash buffer to more effectively remove the unbound radioligand.[1] |
| Receptor Preparation | Use the lowest concentration of your membrane or cell preparation that still yields a robust specific binding signal. |
| Filtration Apparatus | Pre-soak filter mats in a solution like 0.5% polyethyleneimine to reduce radioligand binding to the filter itself. |
Low or No Specific Binding
Q2: I am observing very low or no specific binding in my this compound assay. What could be the issue?
A2: A lack of specific binding can be due to several factors, from reagent integrity to assay conditions. Consider the following potential issues:
| Potential Cause | Recommended Solution(s) |
| Receptor Integrity | Ensure proper storage and handling of your receptor preparation, as the target receptor may be degraded or inactive. Perform quality control checks, such as Western blotting, to confirm the presence and integrity of the receptor.[1] |
| Radioligand Issues | Inaccurate dilutions can lead to a lower than expected concentration of this compound in the assay. Verify your calculations and pipetting accuracy. Also, assess the stability of this compound under your experimental conditions, as it might be degrading during incubation. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium, which can be confirmed through association kinetic experiments. The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. |
| Incorrect "Cold" Ligand for NSB | The unlabeled ligand used to define NSB should have a high affinity for the target receptor to ensure it effectively displaces all specific binding of the radiolabeled this compound. |
Unexpected Binding Characteristics of this compound at 5-HT1A Receptors
Q3: My binding results for this compound at the 5-HT1A receptor are unusual. The binding of [3H]this compound increases in the presence of GppNHp, which is characteristic of an antagonist, yet this compound is known to be a potent agonist. Is this expected?
A3: Yes, this is a documented and important characteristic of this compound. While it is a potent agonist, its binding to 5-HT1A receptors in hippocampal membranes resembles that of an antagonist in that it is increased by the non-hydrolyzable GTP analog, GppNHp.[2] In contrast, the binding of classical agonists like [3H]-8-OH-DPAT is reduced by GppNHp.[2] This suggests that this compound stabilizes a receptor conformation that is different from that stabilized by traditional agonists.
Q4: I'm seeing variability in [3H]this compound binding to 5-HT1A receptors when I change the divalent cation concentration in my buffer. Is this a known phenomenon?
A4: Yes, the binding of [3H]this compound to 5-HT1A receptors is sensitive to divalent cations. Specifically, manganese, magnesium, and calcium have been shown to reduce the binding of [3H]this compound in hippocampal membranes.[2] This is in contrast to the binding of the classic agonist [3H]-8-OH-DPAT, which is increased by these cations.[2] Additionally, sodium markedly reduces the binding of [3H]-8-OH-DPAT without affecting the binding of [3H]-S-14506.[2] Therefore, careful control of the ionic composition of your assay buffer is critical for reproducible results.
Q5: The Hill slope for my this compound competition binding curve is greater than 1.0. What could this indicate?
A5: A Hill slope greater than 1.0 in competition binding assays with this compound has been reported and may suggest positive cooperativity.[2][3] This means that the binding of one this compound molecule to the receptor may increase the affinity for subsequent this compound molecules. This is an unusual but documented characteristic of this compound's interaction with the 5-HT1A receptor.[3]
This compound as a Thromboxane (B8750289) A2 (TXA2/PGH2) Receptor Antagonist
Q6: I am using S-145 in a platelet aggregation study and it's acting as an antagonist. I thought it was a 5-HT1A agonist.
A6: S-145 (the free base form of this compound) is indeed a potent 5-HT1A agonist, but it is also a well-characterized thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist.[4] It exhibits high affinity and specificity for TXA2/PGH2 receptors in human platelet membranes.[4] This dual pharmacology is a key feature of the compound.
Q7: The antagonistic effect of S-145 in my platelet assay seems very long-lasting, more so than other TXA2 receptor antagonists. Why might this be?
A7: The long-lasting effect of S-145 at the TXA2/PGH2 receptor is attributed to its extremely slow dissociation rate from the receptor.[4] This slow "off-rate" means that once S-145 binds to the receptor, it remains bound for an extended period, leading to a prolonged antagonist effect.[4]
Experimental Protocols
Radioligand Binding Assay for [3H]this compound at 5-HT1A Receptors
1. Membrane Preparation:
-
Prepare membranes from a suitable source expressing 5-HT1A receptors (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor).
-
Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands and other contaminants.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a final volume of 250 µL in 96-well plates.
-
Total Binding: Add assay buffer, radiolabeled [3H]this compound (at a concentration near its Kd, e.g., 0.8 nM), and the membrane preparation.
-
Non-Specific Binding: Add a high concentration of an appropriate unlabeled competitor (e.g., 10 µM serotonin (B10506) or spiperone), radiolabeled [3H]this compound, and the membrane preparation.
-
Competition Binding: Add assay buffer, a range of concentrations of the competing unlabeled ligand, radiolabeled [3H]this compound, and the membrane preparation.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibitory constant).
Visualizations
Caption: Workflow for a typical this compound radioligand binding assay.
Caption: Dual signaling pathways of this compound/S-145.
References
- 1. benchchem.com [benchchem.com]
- 2. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-145 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S-145, a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist, in in vivo experiments. Variability in experimental outcomes can arise from a multitude of factors, and this guide aims to address common issues to ensure robust and reproducible results.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems researchers may encounter.
Question: We are observing lower than expected efficacy of S-145 in our in vivo thrombosis model. What are the potential causes?
Answer:
Lower than expected efficacy can stem from several factors related to the compound, animal model, and experimental procedure. Here's a checklist of potential issues to investigate:
-
Compound Identity and Integrity:
-
Isomer Specificity: S-145 is a racemic mixture. The (+)-isomer is reported to be more potent than the (-)-isomer.[1] Ensure you are using the correct and unadulterated compound.
-
Solubility and Formulation: S-145 is a lipophilic compound. Improper solubilization can lead to inaccurate dosing. Consider using a vehicle such as DMSO or ethanol, but be mindful of potential vehicle effects.
-
-
Dosing and Administration:
-
Inadequate Dose: The effective dose of S-145 can vary significantly between species and models. Review the literature for doses used in similar experimental setups. For instance, in a collagen-induced thrombocytopenia model in mice, oral doses of 10 mg/kg have shown sustained effects for over 4 hours.[2]
-
Route of Administration: Oral bioavailability may differ between species. Intravenous administration can provide more consistent plasma concentrations initially.
-
-
Animal Model:
-
Species-Specific Differences: The potency of S-145 and other TXA2 receptor antagonists can vary between species.[3][4] The platelet and vascular responses to TXA2 receptor antagonism can differ, for example, between pigs, rats, and rabbits.[3][5]
-
Pathophysiological State: The underlying health of the animals, including inflammatory status, can influence the expression and sensitivity of TXA2 receptors.
-
-
Experimental Procedure:
-
Timing of Administration: The pre-treatment time with S-145 before inducing thrombosis is critical. Given its long-lasting action, a sufficient window should be allowed for the compound to reach its target and exert its effect.[2]
-
Question: We are observing significant variability in our results between individual animals within the same treatment group. How can we reduce this?
Answer:
High inter-animal variability can obscure true treatment effects. Here are some strategies to minimize it:
-
Standardize Animal Characteristics:
-
Use animals of the same age, sex, and weight range.
-
Ensure a consistent diet and housing environment.
-
Acclimatize animals to the experimental conditions before the study.
-
-
Refine Experimental Technique:
-
Consistent Dosing: Ensure accurate and consistent administration of S-145 to each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
-
Minimize Stress: Stress can activate the sympathetic nervous system and influence platelet function. Handle animals gently and consistently.
-
-
Consider Pharmacokinetics:
-
Fasting State: Food can affect the absorption of orally administered drugs. Standardize the fasting period before dosing.
-
Metabolism: Individual differences in drug metabolism can lead to varying plasma concentrations. While specific pharmacokinetic data for S-145 is limited, related compounds show species and sex differences in metabolism.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of S-145?
S-145 is a potent and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin (B15479496) H2 (PGH2) receptor.[1][5] By blocking this receptor, S-145 prevents the downstream signaling that leads to platelet activation, aggregation, and vasoconstriction.
Q2: Is S-14506 the same as S-145?
There is some ambiguity in the literature. "S-145" is consistently identified as a thromboxane A2 receptor antagonist. The designation "this compound" has been associated with a 5-HT1A receptor agonist in some publications. It is crucial to verify the identity of your compound with the supplier to ensure you are working with the intended molecule. This guide focuses on S-145, the TXA2 receptor antagonist.
Q3: What are the key differences between S-145 and other TXA2 receptor antagonists like SQ-29548 and ONO-3708?
S-145 has been shown to be significantly more potent in vitro than SQ-29548 and ONO-3708 in inhibiting U-46619-induced contractions in rat aorta. In vivo, S-145 was also found to be more potent than ONO-3708 in a mouse model of thrombocytopenia.
Q4: What is the duration of action of S-145 in vivo?
In mice, an oral dose of 10 mg/kg of S-145 demonstrated a duration of action of over 4 hours in a collagen-induced thrombocytopenia model.[2] This long-lasting effect is a key feature of the compound.
Data Presentation
Table 1: In Vitro Potency of TXA2 Receptor Antagonists against U-46619-Induced Contraction in Rat Aorta
| Compound | IC50 (nM) |
| S-145 | 1.4 |
| SQ-29548 | 14.5 |
| ONO-3708 | 52.6 |
| (Data sourced from[1]) |
Experimental Protocols
1. Collagen-Induced Thromboembolism Model in Mice (Adapted from[2])
-
Animals: Male ICR mice (5-6 weeks old).
-
Compound Administration:
-
S-145 is suspended in 0.5% methylcellulose (B11928114) solution.
-
Administer S-145 orally (p.o.) at a desired dose (e.g., 10 mg/kg) or intravenously (i.v.).
-
-
Induction of Thromboembolism:
-
One hour after oral administration of S-145, inject collagen (e.g., 30 mg/kg) intravenously into the tail vein.
-
-
Endpoint:
-
Monitor for signs of respiratory distress and mortality over a specified period (e.g., 30 minutes).
-
Blood samples can be collected for platelet counts to assess thrombocytopenia.
-
Mandatory Visualization
Caption: S-145 blocks the TXA2/PGH2 receptor, inhibiting downstream signaling.
Caption: A logical workflow for troubleshooting variability in S-145 in vivo studies.
References
- 1. [Pharmacological actions of S-145, a novel thromboxane A2 antagonist, in various smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic actions of S-145 on vascular and platelet thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a new compound, S-145, as a specific TXA2 receptor antagonist in platelets [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for S-14506's Effects on Dopamine Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the effects of the compound S-14506 in experiments involving dopamine (B1211576) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as 1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine, is an investigational compound with a complex pharmacological profile. Its primary mechanisms of action relevant to dopamine receptor studies are its antagonist activity at dopamine D2 receptors and its potent agonist activity at serotonin (B10506) 5-HT1A receptors.[1][2] This dual action contributes to a pharmacological profile that is more similar to atypical antipsychotics like clozapine (B1669256) than to selective D2 antagonists like raclopride (B1662589).[2]
Q2: How does this compound's 5-HT1A agonism affect dopamine systems?
A2: 5-HT1A receptors are known to modulate dopamine release. As a potent 5-HT1A agonist, this compound can indirectly influence dopaminergic neurotransmission.[1] This is a critical consideration when designing experiments, as the observed effects on a dopamine-related readout may not be solely due to direct D2 receptor blockade.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets (D2 and 5-HT1A receptors), the complete off-target profile of this compound is not extensively documented in publicly available literature. However, given its structural similarities to other antipsychotic agents, it is plausible that it may interact with other G protein-coupled receptors (GPCRs), such as other serotonin receptor subtypes, adrenergic receptors, and histamine (B1213489) receptors. Comprehensive profiling using broad receptor screening panels is recommended to fully characterize its selectivity.
Q4: How can I control for the 5-HT1A-mediated effects of this compound in my experiments?
A4: To isolate the effects of this compound on D2 receptors, it is essential to control for its 5-HT1A agonist activity. This can be achieved by:
-
Using a selective 5-HT1A antagonist: Co-administration of a selective 5-HT1A antagonist, such as WAY-100635, can block the 5-HT1A-mediated effects of this compound.
-
Employing a cellular model lacking 5-HT1A receptors: Utilizing cell lines that endogenously express D2 receptors but not 5-HT1A receptors, or using gene-editing techniques like CRISPR/Cas9 to knock out the 5-HT1A receptor, can provide a clean system to study direct D2 receptor effects.
-
Comparing with selective compounds: Running parallel experiments with a selective D2 antagonist (e.g., raclopride) and a selective 5-HT1A agonist (e.g., 8-OH-DPAT) can help to deconvolve the observed effects of this compound.
Troubleshooting Guides
Radioligand Binding Assays
Issue: Inconsistent Ki values for this compound in D2 receptor binding assays.
-
Possible Cause 1: Influence of 5-HT1A receptor binding. If the tissue or cell preparation used expresses both D2 and 5-HT1A receptors, the binding of this compound will be a composite of its interaction with both targets, leading to inaccurate Ki determination for the D2 receptor.
-
Solution: Use a cell line expressing only the human recombinant D2 receptor. Alternatively, in tissue preparations, use a saturating concentration of a selective 5-HT1A antagonist to block the 5-HT1A binding sites.
-
-
Possible Cause 2: Inappropriate radioligand. The choice of radioligand can influence the apparent affinity of a competing ligand.
-
Solution: Use a well-characterized, high-affinity D2-selective antagonist radioligand such as [³H]raclopride or [³H]spiperone. Ensure the radioligand concentration is at or below its Kd value to minimize non-specific binding.
-
-
Possible Cause 3: Assay conditions not at equilibrium. Insufficient incubation time can lead to an underestimation of the IC50 and an inaccurate Ki value.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium for your specific assay conditions.
-
Functional Assays
Issue: Unexpected or paradoxical effects of this compound in a functional assay measuring a dopamine-dependent response (e.g., cAMP inhibition).
-
Possible Cause 1: Opposing effects of D2 antagonism and 5-HT1A agonism. D2 receptor antagonism by this compound is expected to block dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cAMP levels. However, 5-HT1A receptor activation can also couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase. The net effect on cAMP levels will depend on the relative expression and coupling efficiency of D2 and 5-HT1A receptors in the experimental system.
-
Solution: As with the binding assays, use a selective 5-HT1A antagonist to block the 5-HT1A-mediated signaling. Alternatively, use a cell line that only expresses the D2 receptor.
-
-
Possible Cause 2: Biased signaling. this compound may act as a biased ligand, preferentially activating certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).
-
Solution: Employ multiple functional readouts to comprehensively characterize the signaling profile of this compound. For example, in addition to a cAMP assay, perform a β-arrestin recruitment assay.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Receptor Subtype | Activity | Affinity (Ki in nM) | Notes |
| Dopamine D2 | Antagonist | Not explicitly quantified, but higher than raclopride and lower than clozapine in [³H]raclopride binding assays.[2] | --- |
| Serotonin 5-HT1A | Potent Agonist | High affinity (Kd of [³H]-S 14506 is 0.79 nM in rat hippocampus).[1] | Behaves as a full agonist.[1] |
Table 2: Comparative Binding Affinities (Ki in nM) of Atypical Antipsychotics
| Receptor Subtype | Clozapine | Quetiapine |
| Dopamine D1 | 85 | 990[1] |
| Dopamine D2 | 126 | 380[1] |
| Dopamine D3 | 25 | - |
| Dopamine D4 | 21 | 2020[1] |
| Serotonin 5-HT1A | 16 | 390[1] |
| Serotonin 5-HT2A | 5.4 | 640[1] |
| Serotonin 5-HT2C | 9.6 | 1840[1] |
| Serotonin 5-HT6 | 6.5 | - |
| Serotonin 5-HT7 | 4 | - |
| Adrenergic α1 | 7 | - |
| Adrenergic α2 | 12 | - |
| Histamine H1 | 1.1 | - |
| Muscarinic M1 | 1.9 | 37[1] |
Experimental Protocols
Radioligand Competition Binding Assay for D2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human recombinant D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific binding agent: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: 50 µL of assay buffer.
-
Non-specific binding wells: 50 µL of 10 µM Haloperidol.
-
Competition wells: 50 µL of each concentration of this compound.
-
-
Add 50 µL of [³H]Raclopride to all wells at a final concentration close to its Kd (e.g., 1-2 nM).
-
Add 100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D2 Receptor Antagonism
Objective: To determine the functional potency of this compound as a D2 receptor antagonist.
Materials:
-
A cell line stably expressing the human recombinant D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Dopamine hydrochloride.
-
This compound stock solution and serial dilutions.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
cAMP detection reagent (e.g., GloSensor™ cAMP Reagent).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the cells in the 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with the assay medium containing the cAMP detection reagent and incubate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of a low concentration of forskolin (to amplify the cAMP signal).
-
Measure the luminescence signal at various time points or at a fixed endpoint.
-
Construct a dose-response curve for this compound's inhibition of the dopamine-induced decrease in cAMP and determine its IC50 value.
Mandatory Visualizations
Caption: Signaling pathways of this compound and key experimental controls.
Caption: Experimental workflow for controlling this compound's dual pharmacology.
References
Technical Support Center: S-14506 and 5-HT(1A) Receptor Tolerance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating tolerance development to S-14506, a potent 5-HT(1A) receptor agonist, in chronic studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished behavioral or physiological response to this compound after chronic administration in our animal model. What could be the underlying mechanism?
A1: The observed attenuation of response to this compound with repeated administration is likely due to the development of tolerance, a common phenomenon with chronic exposure to 5-HT(1A) receptor agonists. The primary mechanism is believed to be the desensitization and downregulation of 5-HT(1A) receptors, particularly the presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei.[1][2][3][4] Chronic activation of these autoreceptors can lead to their uncoupling from G-proteins, internalization from the cell surface, and a reduction in their overall expression.[5] This adaptive response reduces the inhibitory feedback on serotonin (B10506) neurons, which may be a crucial component of the therapeutic effects of some 5-HT(1A) agonists.[1][2]
Q2: How can we experimentally quantify the development of tolerance to this compound?
A2: Tolerance can be assessed at multiple levels:
-
Behavioral Assays: If this compound elicits a specific, quantifiable behavior (e.g., changes in locomotor activity, anxiety-like behavior in an elevated plus-maze, or a specific neuroendocrine response), you can measure the magnitude of this response after acute administration versus after a chronic treatment regimen. A rightward shift in the dose-response curve or a reduced maximal effect at a given dose would indicate tolerance.[6]
-
In Vivo Microdialysis: This technique can be used to measure the effect of this compound on serotonin release in projection areas like the hippocampus.[3] A diminished ability of this compound to suppress serotonin release after chronic treatment would be indicative of autoreceptor desensitization.[3]
-
Ex Vivo Receptor Autoradiography: Following a chronic treatment paradigm, brain tissue can be collected and subjected to quantitative receptor autoradiography using a radiolabeled 5-HT(1A) antagonist. This will allow for the quantification of receptor density (Bmax) and affinity (Kd) in specific brain regions, such as the dorsal raphe nucleus and hippocampus, to assess for receptor downregulation.
-
Molecular Assays: Techniques like Western blotting or qPCR can be used to measure the protein and mRNA levels of the 5-HT(1A) receptor, respectively, in specific brain regions to determine if chronic this compound treatment alters receptor expression.[7]
Q3: Are there differences in the desensitization of presynaptic versus postsynaptic 5-HT(1A) receptors?
A3: Yes, studies suggest that presynaptic 5-HT(1A) autoreceptors may be more susceptible to desensitization than postsynaptic 5-HT(1A) heteroreceptors.[1] The delayed therapeutic onset of some serotonergic drugs is hypothesized to be related to the time it takes for these autoreceptors to desensitize, which then allows for an increase in serotonin release in terminal fields and enhanced activation of postsynaptic receptors.[1][5] Therefore, it is crucial to investigate both receptor populations in your studies.
Q4: What are the key signaling pathways involved in 5-HT(1A) receptor desensitization?
A4: The 5-HT(1A) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Acute activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1][8] Chronic activation can trigger desensitization through several mechanisms, including:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) can phosphorylate the intracellular domains of the activated receptor, which promotes the binding of β-arrestin.
-
β-Arrestin Binding: The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and can target the receptor for internalization via clathrin-coated pits.
-
Downregulation: Prolonged agonist exposure can lead to lysosomal degradation of internalized receptors or reduced gene transcription, resulting in a lower overall number of receptors.[7][9][10]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be expected from studies investigating this compound tolerance.
Table 1: In Vivo Microdialysis - Effect of Chronic this compound on Serotonin Release
| Treatment Group | Acute this compound Challenge (% Baseline 5-HT) |
| Vehicle (Chronic) | 45 ± 5% |
| This compound (Chronic) | 85 ± 7% |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Receptor Autoradiography - 5-HT(1A) Receptor Density (Bmax) after Chronic Treatment
| Brain Region | Vehicle (fmol/mg tissue) | This compound (fmol/mg tissue) |
| Dorsal Raphe Nucleus | 150 ± 12 | 110 ± 9 |
| Hippocampus | 220 ± 18 | 205 ± 15 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Assessment of Behavioral Tolerance to this compound
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Chronic Dosing: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle daily for 14 days.
-
Behavioral Testing (Day 1): On day 1, 30 minutes after the first dose, assess the acute effects of this compound on a relevant behavioral paradigm (e.g., locomotor activity in an open field test).
-
Behavioral Testing (Day 15): On day 15, following a 24-hour washout period, challenge all animals with an acute dose of this compound (1 mg/kg, s.c.). 30 minutes later, repeat the behavioral assessment.
-
Data Analysis: Compare the behavioral response to the this compound challenge between the chronically treated and vehicle-treated groups. A significantly blunted response in the chronic this compound group indicates behavioral tolerance.
Protocol 2: Quantification of 5-HT(1A) Receptor Downregulation via Autoradiography
-
Animal Model and Dosing: Follow the chronic dosing regimen as described in Protocol 1.
-
Tissue Collection: 24 hours after the final dose on day 14, euthanize the animals and rapidly dissect the brains. Flash-freeze the brains in isopentane (B150273) cooled with dry ice.
-
Cryosectioning: Section the brains at 20 µm on a cryostat, focusing on the dorsal raphe nucleus and hippocampus. Mount sections on gelatin-coated slides.
-
Autoradiography:
-
Pre-incubate sections in buffer.
-
Incubate with a saturating concentration of a radiolabeled 5-HT(1A) antagonist (e.g., [³H]WAY-100635).
-
To determine non-specific binding, incubate an adjacent set of sections in the presence of an excess of a non-radiolabeled 5-HT(1A) ligand.
-
Wash the sections to remove unbound radioligand.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
-
Data Analysis: Quantify the specific binding in the regions of interest using densitometry software. Compare the Bmax values between the chronic this compound and vehicle-treated groups.
Visualizations
Caption: Simplified signaling pathway of the this compound-activated 5-HT(1A) receptor.
Caption: Logical workflow of tolerance development to chronic this compound administration.
References
- 1. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: signaling, desensitization, and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of 5-HT1A receptor agonist relieves depression and depression-induced hypoalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic social defeat downregulates the 5-HT1A receptor but not Freud-1 or NUDR in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Ca2+-Dependent Desensitization of 5-Ht1A Receptors is Mediated by Activation of Pka in Rat Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5HT1A receptors and pharmacotherapy. Is serotonin receptor down-regulation linked to the mechanism of action of antidepressant drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Avoiding S-14506 precipitation in cell culture media
Welcome to the technical support center for S-14506. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in cell culture media.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when using this compound in your experiments.
Question: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-aqueous solvent like DMSO is rapidly diluted into the aqueous environment of cell culture medium, where it has poor solubility.[1][2] Here are several strategies to address this:
-
Improve the Dilution Technique: Instead of adding the this compound stock directly to the full volume of medium, try adding the medium to the stock solution drop-wise while vortexing.[3] This allows for a more gradual change in solvent polarity.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain the compound's solubility.[3]
-
Reduce the Final Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the culture medium. Try using a lower final concentration.[4]
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to your medium, which can reduce the localized concentration shock that causes precipitation.
-
Use a Vehicle Control: Always include a vehicle control in your experiments, where you add the same volume of DMSO (or your chosen solvent) without this compound to the medium. This helps to ensure that any observed cellular effects are due to the compound and not the solvent.[4]
Question: My cell culture medium turned cloudy, or I see crystalline particles under the microscope after incubating with this compound for some time. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the medium and the compound over time.
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the microscope or laminar flow hood can cause temperature shifts that lead to the precipitation of media components or this compound.[5] Minimize the time that cultures are outside the stable environment of the incubator.
-
pH Instability: As cells metabolize, they produce waste products that can alter the pH of the medium.[2] A change in pH can affect the solubility of this compound. Ensure that your incubator's CO₂ concentration is correctly calibrated for the bicarbonate buffering system in your medium.[6]
-
Evaporation: If the incubator has low humidity, evaporation from the culture vessels can increase the concentration of all components, including salts and this compound, pushing them beyond their solubility limits.[2] Ensure the incubator's water pan is filled and that culture flasks or plates are properly sealed.[5]
-
Interaction with Media Components: this compound may be interacting with components in the medium, such as salts (e.g., calcium phosphate) or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[6]
Below is a troubleshooting decision tree to help identify the cause of precipitation.
Caption: Troubleshooting decision tree for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For most cell culture applications, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[4] It is crucial to use a cell culture grade DMSO to avoid cytotoxicity.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[4] It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q3: Can I store my this compound stock solution at room temperature?
A3: No. This compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles, which can lead to precipitation of the compound out of the solvent.[2]
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
A4: To determine the empirical solubility, you can perform a serial dilution of your this compound stock solution into your cell culture medium. After a set incubation period (e.g., 2 hours) at 37°C, examine each concentration under a microscope for any signs of precipitation. The highest concentration that remains clear can be considered the approximate solubility limit under your experimental conditions.
Quantitative Data Summary
While specific experimental data for this compound solubility is not widely published, the table below provides typical solubility information for similar hydrophobic small molecules. These values should be used as a starting point for your own experiments.
| Solvent/Medium | Typical Solubility Range (Example) | Notes |
| DMSO | 50 - 100 mM | Recommended for primary stock solutions. |
| Ethanol | 10 - 25 mM | Can be used as an alternative solvent, but check for cell line toxicity. |
| PBS (pH 7.4) | < 10 µM | Demonstrates the low aqueous solubility typical of such compounds. |
| DMEM + 10% FBS | 10 - 50 µM | Solubility is often slightly enhanced by the presence of serum proteins like albumin. |
| Serum-Free Medium | < 25 µM | Solubility may be lower without serum proteins to act as carriers. |
Diagram of Potential Causes for Precipitation
The diagram below illustrates the interplay of factors that can lead to the precipitation of this compound in cell culture.
Caption: Key factors contributing to this compound precipitation.
Experimental Protocols
Protocol: Preparation and Application of this compound in Cell Culture
This protocol provides a step-by-step methodology for dissolving this compound and treating cells while minimizing the risk of precipitation.
1. Preparation of this compound Stock Solution (10 mM in DMSO)
1.1. Bring the vial of this compound powder and a vial of cell culture-grade DMSO to room temperature.
1.2. Under sterile conditions in a laminar flow hood, add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
1.3. Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
1.4. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
1.5. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
2. Preparation of Working Solutions and Cell Treatment
2.1. Culture your cells to the desired confluency in the appropriate culture vessels.
2.2. On the day of the experiment, pre-warm the required volume of complete cell culture medium in a 37°C water bath.
2.3. Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
2.4. Serial Dilution: Prepare your working concentrations of this compound by performing a serial dilution of the stock solution into the pre-warmed medium. Crucially, to avoid precipitation, add the medium to the small volume of DMSO stock, not the other way around. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), you might add 999 µL of medium to 1 µL of the stock solution.
2.5. Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for your highest this compound concentration to an equal volume of pre-warmed medium.[4]
2.6. Gently swirl all prepared solutions.
2.7. Remove the existing medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
2.8. Return the cells to the incubator for the desired treatment period.
Experimental Workflow Diagram
The following diagram outlines the recommended workflow for preparing and using this compound.
Caption: Recommended workflow for using this compound in cell culture.
References
Technical Support Center: Optimizing S-14506 Administration for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of S-14506 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent agonist for the serotonin (B10506) 5-HT(1A) receptor.[1] As a receptor agonist, it binds to and activates the 5-HT(1A) receptor, initiating a downstream signaling cascade.
Q2: What are the common administration routes for preclinical animal studies?
Common administration routes for compounds like this compound in animal models include intravenous (IV), oral (PO), subcutaneous (SC), and intraperitoneal (IP) injections. The choice of route depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the compound.
Q3: How can I improve the solubility of this compound for in vivo administration?
For compounds with poor aqueous solubility, a co-solvent approach is often effective. A common formulation strategy involves using a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), often in combination with a buffer or saline. For example, a vehicle of 20% DMSO, 40% PEG 400, and 40% saline can be tested to solubilize lipophilic compounds for administration.[2] It is crucial to conduct pilot solubility and stability studies with your specific formulation.
Q4: I am observing precipitation of this compound upon injection. What can I do?
Precipitation upon injection can be caused by a "solvent-shift" when a compound dissolved in an organic solvent like DMSO is introduced into the aqueous environment of the body. To mitigate this:
-
Optimize the formulation: Adjust the ratio of co-solvents or try alternative solubilizing agents.
-
Increase the injection volume: A larger, more dilute volume (within the recommended limits for the animal species and injection site) can sometimes prevent precipitation.
-
Warm the formulation: Gently warming the solution to body temperature before injection can sometimes improve solubility, but stability at that temperature must be confirmed.
-
Filter the solution: Always filter the final formulation through a 0.22 µm syringe filter before administration to remove any undissolved particles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable drug exposure between animals | Inconsistent administration technique. | Ensure all personnel are thoroughly trained and standardized on the chosen administration route. For oral gavage, verify the correct placement of the gavage tube.[3][4][5][6][7] For injections, ensure consistent needle placement and injection speed.[8] |
| Differences in animal fasting status. | For oral administration, ensure a consistent fasting period for all animals before dosing, as food can affect drug absorption. | |
| Formulation instability. | Prepare the dosing solution fresh daily unless stability data supports longer storage. Protect from light and store at the recommended temperature if the compound is sensitive. | |
| Adverse reactions at the injection site (e.g., inflammation, necrosis) | Irritating formulation (e.g., high concentration of DMSO, non-physiological pH). | Minimize the concentration of organic solvents in the final formulation. Adjust the pH of the vehicle to be as close to physiological pH (7.4) as possible. |
| Improper injection technique. | For subcutaneous injections, ensure the needle is in the subcutaneous space and not intradermal. For intramuscular injections, avoid hitting nerves or blood vessels. Rotate injection sites for repeated dosing. | |
| Low or no detectable plasma concentration after oral administration | Poor oral bioavailability. | Consider alternative administration routes with higher expected bioavailability, such as intravenous or subcutaneous injection.[9][10] |
| Rapid metabolism (first-pass effect). | Investigate the metabolic stability of this compound. If metabolism is high, a different administration route or the use of metabolic inhibitors (if appropriate for the study) may be necessary.[11] | |
| Formulation issues affecting absorption. | Re-evaluate the formulation to ensure the compound is fully dissolved and stable in the vehicle. |
Comparative Bioavailability of Different Administration Routes (Illustrative)
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a general comparison of expected bioavailability for different administration routes based on typical preclinical compounds. This data is illustrative and must be determined experimentally for this compound.
| Administration Route | Typical Bioavailability (%) | Onset of Action | Advantages | Disadvantages |
| Intravenous (IV) | 100% (by definition) | Rapid | Complete bioavailability, precise dose control. | Requires technical skill, potential for injection site reactions, may not be suitable for long-term studies. |
| Subcutaneous (SC) | Variable (typically 20-80%) | Slower than IV | Easier to administer than IV, allows for sustained release formulations. | Incomplete and variable absorption, potential for local tissue reactions.[12] |
| Oral (PO) | Low to moderate (typically <30%) | Slowest | Convenient, non-invasive. | Subject to first-pass metabolism, variable absorption depending on GI contents, requires conscious and cooperative animals.[9] |
| Intraperitoneal (IP) | Variable (typically higher than PO) | Faster than PO | Larger volumes can be administered, bypasses first-pass metabolism. | Risk of injecting into abdominal organs, potential for peritonitis.[13] |
Experimental Protocols
General Protocol for Intravenous (IV) Injection in Mice
-
Preparation:
-
Prepare the this compound formulation and filter it through a 0.22 µm sterile filter.
-
Warm the solution to room temperature.
-
Load the dosing solution into a sterile syringe with an appropriate gauge needle (e.g., 27-30G).
-
-
Animal Restraint:
-
Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
-
Procedure:
-
Gently warm the tail with a heat lamp or warm water to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
The maximum recommended injection volume for a bolus IV injection in mice is 5 ml/kg.
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
General Protocol for Oral Gavage in Rats
-
Preparation:
-
Animal Restraint:
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck.
-
-
Procedure:
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administer the solution slowly. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[4]
-
-
Post-Procedure:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.[6]
-
Signaling Pathway and Experimental Workflow Diagrams
As this compound is a 5-HT(1A) receptor agonist, it is expected to activate a G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates a typical GPCR signaling pathway.
Caption: Generalized 5-HT(1A) Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the pharmacokinetics of this compound following different administration routes.
Caption: Pharmacokinetic Study Experimental Workflow.
References
- 1. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. aniphy.fr [aniphy.fr]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Disposition of irinotecan and SN-38 following oral and intravenous irinotecan dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Atypical Binding of S-14506
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to account for the partial inverse agonist-like binding characteristics of S-14506, a potent 5-HT1A receptor agonist. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-potency agonist for the 5-HT1A serotonin (B10506) receptor.[1][2][3] Chemically, it is related to spiperone, a known inverse agonist at 5-HT1A receptors.[1] Despite this structural similarity, this compound functions as a full agonist, capable of eliciting a maximal response equivalent to that of serotonin (5-HT).[1] It also exhibits dopamine (B1211576) D2 receptor antagonist properties.[2]
Q2: Why is the binding of this compound described as "partial inverse agonist-like" or "antagonist-like"?
The binding of radiolabeled this compound ([³H]-S 14506) to the 5-HT1A receptor displays characteristics typically associated with antagonists or inverse agonists.[1] Notably, its binding is insensitive to or even increased by guanine (B1146940) nucleotides like GppNHp, whereas the binding of classical agonists, such as [³H]-8-OH-DPAT, is reduced.[1] This suggests that this compound may stabilize a receptor conformation that is different from the high-affinity, G-protein-coupled state favored by traditional agonists.
Q3: How can this compound be a full agonist if its binding profile resembles that of an antagonist?
This seemingly paradoxical behavior can be explained by a multi-state model of receptor activation. While classical agonists stabilize an active, G-protein-coupled state (R*G), this compound may bind to a different conformation that can still efficiently activate G-proteins.[1] Molecular modeling studies suggest that this compound spans between the 5-HT recognition site and the "arginine switch" (DRY microdomain), which is crucial for G-protein activation.[1] This unique binding mode may allow it to be a highly potent agonist despite not conforming to the typical binding profile.
Q4: How does this compound's binding affinity compare to other ligands?
This compound binds to the 5-HT1A receptor with high affinity. The following tables summarize its binding parameters and the displacement of [³H]-S 14506 by various other ligands.
Table 1: Binding Parameters of [³H]-S 14506 and [³H]-8-OH-DPAT
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) |
| [³H]-S 14506 | Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 |
| [³H]-8-OH-DPAT | Rat Hippocampal Membranes | 1.5 ± 0.5 | 303 ± 20 |
| [³H]-S 14506 | CHO Cells with h 5-HT1A Receptors | 0.13 ± 0.05 | 2.99 ± 0.60 (pmol/mg) |
| [³H]-8-OH-DPAT | CHO Cells with h 5-HT1A Receptors | - | Bmax is half that of [³H]-S 14506 |
Data sourced from reference[1].
Table 2: Displacement of [³H]-S 14506 Binding by Various Ligands
| Competing Ligand | Ligand Type | Affinity | Hill Slope |
| WAY 100635, WAY 100135 | Antagonist | High | Close to 1 |
| Spiperone, Metitepine | Inverse Agonist | High | Close to 1 |
| 5-HT, 5-CT | Agonist | Low | Low |
| Buspirone, Ipsapirone | Partial Agonist | Intermediate | Intermediate |
Data sourced from reference[1].
Troubleshooting Guides
Issue 1: Low Specific Binding of [³H]-S 14506 in a Receptor Binding Assay
-
Question: My specific binding is less than 80% of the total binding. What could be the cause?
-
Answer: High non-specific binding can obscure your specific signal. Consider the following:
-
Radioligand Concentration: Ensure you are using a concentration of [³H]-S 14506 at or below its Kd value to favor binding to high-affinity specific sites.[4]
-
Filter Pre-treatment: If using a filtration assay, pre-soaking the filter mats with a substance like polyethyleneimine can reduce the non-specific binding of the radioligand to the filter itself.[4]
-
Washing Steps: Ensure rapid and efficient washing with ice-cold buffer to remove unbound radioligand without causing significant dissociation from the receptor.[4]
-
Issue 2: Inconsistent Functional Assay Results with this compound
-
Question: I am seeing variability in the agonist response of this compound in my GTPγS binding or cAMP assays. Why might this be?
-
Answer: The unique mechanism of this compound can lead to results that are sensitive to assay conditions.
-
G-protein Coupling: The level of G-protein expression and the efficiency of receptor-G protein coupling in your cell system can influence the observed potency and efficacy.
-
Constitutive Activity: The basal or constitutive activity of the 5-HT1A receptor in your experimental system can affect the apparent activity of this compound.[5][6]
-
Positive Cooperativity: In some functional assays, this compound has shown a steeper Hill slope than 5-HT, which may suggest positive cooperativity.[1] This could be sensitive to receptor density and other cellular factors.
-
Experimental Protocols
1. [³H]-S 14506 Radioligand Binding Assay (Filtration Method)
-
Membrane Preparation: Prepare cell membranes from tissue homogenates (e.g., rat hippocampus) or cultured cells expressing the 5-HT1A receptor.[1] Ensure the use of protease inhibitors during preparation.[4]
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
50 µL of [³H]-S 14506 (at a final concentration near the Kd, e.g., 0.1-1.0 nM).
-
50 µL of competing ligand (for competition assays) or buffer (for saturation assays).
-
100 µL of membrane preparation (containing 50-100 µg of protein).
-
For non-specific binding, add a high concentration of a competing ligand like 10 µM 5-HT.
-
-
Equilibrium: Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.[4]
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine Kd and Bmax using non-linear regression.
2. GTPγS Functional Assay
-
Membrane Preparation: Prepare membranes as described above.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 0.2 mM EGTA, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
25 µL of membrane preparation.
-
25 µL of this compound at various concentrations.
-
25 µL of GDP (final concentration ~10 µM).
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of this compound concentration and determine EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: Two-state receptor model for 5-HT1A and ligand effects.
Caption: Experimental workflow for a [³H]-S 14506 radioligand binding assay.
Caption: Canonical 5-HT1A receptor signaling pathway activated by this compound.
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing S-14506-Induced Hypothermia in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypothermia induced by the 5-HT1A receptor agonist, S-14506, in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypothermia in rodents?
A1: this compound is a potent 5-HT1A receptor agonist. Activation of 5-HT1A receptors, particularly those located postsynaptically in the central nervous system, leads to a decrease in the body's thermoregulatory set-point. This results in a reduction in metabolic heat production and an increase in heat loss, leading to a drop in core body temperature, or hypothermia.[1][2]
Q2: What is the typical magnitude and duration of hypothermia induced by 5-HT1A agonists?
A2: The magnitude and duration of hypothermia are dose-dependent. While specific data for this compound is limited in publicly available literature, studies with other 5-HT1A agonists, such as 8-OH-DPAT, show that subcutaneous or intraperitoneal administration can lead to a rapid onset of hypothermia, with the maximum temperature drop occurring within 30-60 minutes post-injection. The duration can vary from a couple of hours to several hours depending on the dose and the specific compound. It is crucial to conduct pilot studies to determine the dose-response and time-course of this compound-induced hypothermia in your specific experimental setup.
Q3: Is the hypothermic response to this compound consistent across different rodent strains, sexes, and ages?
A3: It is likely that there will be variability in the hypothermic response to this compound. Factors such as rodent strain, sex, and age can influence drug metabolism and thermoregulatory physiology. For instance, female mice have been shown to be more susceptible to hypothermia during certain experimental procedures.[3][4][5] Additionally, aged animals may have an altered thermoregulatory response.[6][7] Therefore, it is important to characterize the response in the specific rodent model being used.
Q4: Can tolerance develop to the hypothermic effects of this compound?
A4: Yes, tolerance to the hypothermic effects of 5-HT1A agonists can develop with repeated administration. Studies have shown that the hypothermic response can be attenuated after just a second injection, particularly at higher doses.[8] This is an important consideration for the design of chronic dosing studies.
Q5: What are the potential confounding effects of hypothermia on my experimental outcomes?
A5: Hypothermia can significantly impact various physiological processes, potentially confounding experimental results. These can include alterations in drug metabolism, cardiovascular function, immune response, and neuronal activity.[9][10] It is critical to control for temperature to ensure that the observed effects are due to the pharmacological action of this compound and not a secondary consequence of hypothermia.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly severe or prolonged hypothermia | - Dose of this compound is too high.- High sensitivity of the rodent strain/sex/age.- Low ambient temperature. | - Perform a dose-response study to determine the optimal dose that elicits the desired pharmacological effect with manageable hypothermia.- Acclimatize animals to the experimental room temperature.- Maintain a stable and appropriate ambient temperature (around 25°C for mice).- Provide external heat support (see protocols below). |
| High variability in body temperature between animals | - Inconsistent dosing technique.- Variation in animal handling and stress levels.- Fluctuations in ambient temperature. | - Ensure accurate and consistent administration of this compound.- Handle animals gently and consistently to minimize stress.- Monitor and control the ambient temperature of the experimental room. |
| Difficulty in accurately measuring core body temperature | - Improper use of temperature probes.- Stress-induced hyperthermia during measurement. | - Use appropriate and calibrated temperature monitoring equipment (rectal probes, implantable transponders).- For rectal measurements, ensure consistent insertion depth and allow for stabilization of the reading.- Habituate animals to the measurement procedure to reduce stress. |
| Concern that managing hypothermia will interfere with the primary experimental endpoint | - External warming may alter the drug's effect.- Anesthesia used for probe implantation may have confounding effects. | - If possible, maintain normothermia as the control condition to isolate the effects of the drug from the effects of hypothermia.- If using anesthesia for any procedure, ensure a sufficient recovery period before this compound administration and be aware of potential interactions.[8] |
Data Presentation
Table 1: Representative Dose-Dependent Hypothermic Effects of a 5-HT1A Agonist (8-OH-DPAT) in Rodents
| Dose (mg/kg, s.c.) | Species | Maximum Temperature Drop (°C) | Time to Maximum Effect (minutes) |
| 0.1 | Rat | ~1.0 - 1.5 | 30 - 60 |
| 0.3 | Rat | ~2.0 - 2.5 | 30 - 60 |
| 1.0 | Rat | ~3.0 - 4.0 | 30 - 60 |
| 0.1 | Mouse | ~1.5 - 2.0 | 30 - 60 |
| 0.3 | Mouse | ~2.5 - 3.5 | 30 - 60 |
| 1.0 | Mouse | ~4.0 - 5.0 | 30 - 60 |
Note: This table provides example data for the well-characterized 5-HT1A agonist 8-OH-DPAT to illustrate the expected dose-dependent nature of the hypothermic effect. Researchers must establish a dose-response curve for this compound in their specific rodent model.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypothermia
Objective: To determine the dose-response and time-course of this compound-induced hypothermia.
Materials:
-
This compound
-
Vehicle solution
-
Rodents (specify strain, sex, age)
-
Calibrated rectal thermometer or implantable temperature transponders
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimatize animals to the experimental room for at least one hour before the experiment.
-
Record the baseline body temperature of each animal. For rectal measurements, gently restrain the animal and insert the lubricated probe to a consistent depth (e.g., 2 cm for mice) until a stable reading is obtained.
-
Administer this compound or vehicle at the desired doses via the intended route (e.g., subcutaneous, intraperitoneal).
-
Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.
-
Record all data and plot the change in body temperature from baseline over time for each dose group.
Protocol 2: Management of this compound-Induced Hypothermia with External Warming
Objective: To maintain normothermia in rodents receiving this compound.
Materials:
-
All materials from Protocol 1
-
Heating pad, heat lamp, or circulating warm water blanket
-
Temperature controller to maintain the desired surface temperature of the warming device.
Procedure:
-
Set up the external warming device and allow it to reach a stable temperature (e.g., 37°C).
-
Follow steps 1-3 from Protocol 1.
-
Immediately after this compound administration, place the animal on the warming device.
-
Continuously monitor the animal's body temperature.
-
Adjust the temperature of the warming device as needed to maintain the animal's body temperature within the normal physiological range (typically 36.5-38.0°C for mice).
-
Be cautious to avoid overheating the animal.
Mandatory Visualizations
References
- 1. Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sex- and age-specific differences in core body temperature of C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug induced hypothermia in adult and senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrared Thermography for Temperature Measurement in Adult Female C57BL/6NCrl Mice: A Comparison with Rectal Probe and Subcutaneous Transponder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in S-14506 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of behavioral studies involving the 5-HT1A receptor agonist, S-14506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Serotonin 1A (5-HT1A) receptor. Its primary mechanism of action involves binding to and activating these receptors, which are G-protein-coupled receptors that play a crucial role in modulating serotonergic neurotransmission. This activation can lead to various downstream effects, influencing behaviors such as anxiety and depression.
Q2: What are the most common behavioral assays used to evaluate the effects of this compound?
A2: Given its action as a 5-HT1A agonist, this compound is typically evaluated in behavioral paradigms sensitive to anxiolytic and antidepressant-like effects. These commonly include the Open Field Test (OFT), the Elevated Plus Maze (EPM), the Forced Swim Test (FST), and the Sucrose (B13894) Preference Test (SPT).
Q3: We are observing high variability in our results between different cohorts of animals. What could be the contributing factors?
A3: High variability is a common challenge in behavioral research. Several factors can contribute to this, including:
-
Environmental Factors: Differences in lighting, noise levels, temperature, and even olfactory cues in the testing room can significantly impact animal behavior.
-
Animal Handling: The experience and consistency of the experimenter in handling the animals can induce stress and affect outcomes.
-
Circadian Rhythms: The time of day when testing is conducted can influence locomotor activity and anxiety levels.
-
Animal Characteristics: Age, sex, and strain of the rodents can all lead to different behavioral responses.
-
Apparatus and Protocol Variations: Minor differences in the dimensions of the testing apparatus or slight deviations from the experimental protocol can introduce variability.
Q4: Our results with this compound are not consistent with published findings for other 5-HT1A agonists. What should we troubleshoot?
A4: Discrepancies with published literature can arise from several sources:
-
Dose-Response Relationship: 5-HT1A agonists can exhibit biphasic dose-response curves, where low and high doses may produce opposite effects. Ensure you are testing a full dose range to capture the complete pharmacological profile of this compound.
-
Route of Administration and Pharmacokinetics: The method of drug administration (e.g., intraperitoneal, oral) and the timing of behavioral testing relative to drug administration are critical. Differences in absorption, distribution, metabolism, and excretion can lead to different effective concentrations at the target receptor.
-
Receptor Desensitization: Repeated administration of a potent agonist like this compound could lead to receptor desensitization or downregulation, altering the behavioral response over time.
-
Off-Target Effects: While this compound is reported to be selective, at higher concentrations, off-target effects cannot be entirely ruled out.
Troubleshooting Guides for Key Experiments
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in distance traveled between subjects in the control group. | Inconsistent handling, environmental disturbances, or time of day for testing. | Standardize handling procedures, ensure a quiet and consistently lit testing room, and conduct tests at the same time each day. |
| This compound shows no effect on locomotor activity at any dose. | Inappropriate dose range, insufficient acclimation period, or testing in a low-stress environment. | Test a wider range of doses (e.g., 0.1, 1, 10 mg/kg). Ensure a proper habituation period (e.g., 30-60 minutes) to the testing room. Increase the aversiveness of the center zone with brighter light to potentially reveal anxiolytic effects. |
| Animals exhibit freezing behavior in the center of the arena. | High anxiety levels, potentially due to excessive noise or bright lighting. | Reduce the illumination in the testing arena and minimize auditory disturbances. |
Representative Data (Hypothetical for a potent 5-HT1A agonist):
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Vehicle | - | 1500 ± 150 | 25 ± 5 |
| This compound | 0.1 | 1450 ± 160 | 35 ± 6 |
| This compound | 1.0 | 1200 ± 140 | 50 ± 8 |
| This compound | 10.0 | 900 ± 120 | 30 ± 7 |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Animals fall off the open arms. | Inexperienced animals, slippery surface, or inappropriate handling. | Ensure the open arms have a slightly raised edge. Handle animals gently and place them calmly in the center of the maze. |
| Very low overall activity (few arm entries). | High stress levels, inappropriate lighting conditions (too bright). | Acclimate animals to the testing room for a longer period. Reduce the light intensity over the maze. |
| No effect of this compound on open arm exploration. | Dose is too low or too high (biphasic effect), or baseline anxiety is too low. | Test a range of doses. Consider using a more anxiety-provoking stimulus (e.g., brighter light) to increase baseline anxiety. |
Representative Data (Hypothetical for a potent 5-HT1A agonist):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Number of Open Arm Entries |
| Vehicle | - | 15 ± 3 | 8 ± 2 |
| This compound | 0.1 | 25 ± 4 | 12 ± 3 |
| This compound | 1.0 | 40 ± 5 | 15 ± 3 |
| This compound | 10.0 | 20 ± 4 | 10 ± 2 |
Forced Swim Test (FST)
The FST is used to assess depressive-like behavior.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in immobility time. | Inconsistent water temperature, differences in animal strain or age. | Maintain a constant water temperature (23-25°C). Use animals of the same age and strain. |
| Animals learn to float immediately. | Prior experience with the test. | Use naive animals for each experiment. |
| This compound does not decrease immobility time. | The compound may have a more pronounced anxiolytic than antidepressant effect in this model. The timing of administration may be suboptimal. | Consider the possibility of a ceiling effect if control immobility is already low. Vary the time between drug administration and testing. |
Representative Data (Hypothetical for a potent 5-HT1A agonist):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | - | 150 ± 20 |
| This compound | 1.0 | 120 ± 18 |
| This compound | 5.0 | 90 ± 15 |
| This compound | 10.0 | 100 ± 17 |
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall fluid consumption. | Neophobia to the sipper tubes, stress. | Habituate the animals to the two-bottle setup with water in both bottles before introducing the sucrose solution. |
| No preference for sucrose in the control group. | Sucrose concentration is too low or too high, or animals are sated. | The standard concentration is 1% sucrose. Ensure a period of mild food and water deprivation before the test to motivate drinking. |
| This compound does not alter sucrose preference. | The model of anhedonia may not be robust, or the treatment duration is too short. | Ensure the stress protocol used to induce anhedonia is effective. Consider chronic administration of this compound. |
Representative Data (Hypothetical for a potent 5-HT1A agonist in a stress-induced anhedonia model):
| Treatment Group | Dose (mg/kg, i.p., daily) | Sucrose Preference (%) |
| Vehicle (No Stress) | - | 85 ± 5 |
| Vehicle (Stress) | - | 60 ± 7 |
| This compound (Stress) | 1.0 | 75 ± 6 |
| This compound (Stress) | 5.0 | 80 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate standardization and reproducibility.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor is divided into a central zone (e.g., 25 cm x 25 cm) and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test (e.g., 30 minutes for i.p. injection).
-
Gently place the animal in the center of the open field.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual scoring.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal.
-
-
Data Analysis:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Number of entries into the center zone.
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated from the floor (e.g., 50 cm). The closed arms have high walls (e.g., 40 cm).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session for later analysis.
-
Clean the maze between trials.
-
-
Data Analysis:
-
Percentage of time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder (e.g., 25 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the session for scoring.
-
After the test, remove the animal, dry it with a towel, and place it in a warm cage.
-
-
Data Analysis:
-
Total time spent immobile (s).
-
Sucrose Preference Test (SPT) Protocol
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, present two bottles of water to acclimate the animals to the two-bottle setup.
-
Baseline: For 24 hours, present one bottle of 1% sucrose solution and one bottle of water. Measure the consumption from each bottle.
-
Anhedonia Induction (if applicable): Apply a chronic stress protocol.
-
Test: Following drug administration (acute or chronic), present the two bottles (1% sucrose and water) for a set period (e.g., 24 hours). The position of the bottles should be switched after 12 hours to avoid place preference.
-
-
Data Analysis:
-
Sucrose Preference (%) = (Sucrose solution consumed / Total fluid consumed) x 100.
-
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General Workflow for this compound Behavioral Studies.
Troubleshooting Logic
Caption: Logical Flow for Troubleshooting Irreproducible Findings.
Validation & Comparative
In Vivo Potency Showdown: S-14506 Emerges as a More Potent 5-HT1A Agonist Than 8-OH-DPAT
For researchers and professionals in drug development, the search for potent and effective 5-HT1A receptor agonists is a continuous endeavor. This guide provides a head-to-head comparison of the in vivo potency of two key compounds, S-14506 and the archetypal agonist 8-OH-DPAT, supported by experimental data from the rat forced swimming test.
This compound, a novel high-efficacy 5-HT1A agonist, demonstrates significantly greater in vivo potency compared to the widely studied 8-OH-DPAT. Experimental evidence from the rat forced swimming test, a classic preclinical model for assessing antidepressant activity, reveals a substantial difference in the minimal effective dose (MED) required to elicit a significant behavioral response.
Quantitative Comparison of In Vivo Potency
The following table summarizes the in vivo potency of this compound and 8-OH-DPAT in the rat forced swimming test. A lower MED value indicates higher potency.
| Compound | Minimal Effective Dose (MED) (mg/kg, s.c.) | Animal Model | Reference |
| This compound | 0.01 | Rat Forced Swimming Test | [1][2] |
| 8-OH-DPAT | 0.63 | Rat Forced Swimming Test | [1][2] |
This data clearly indicates that this compound is approximately 63 times more potent than 8-OH-DPAT in this specific in vivo assay.
Experimental Protocols
The in vivo potency data presented above was obtained using the rat forced swimming test. The following is a detailed methodology for this key experiment.
Rat Forced Swimming Test Protocol
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent cylindrical container (typically 40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of approximately 15-30 cm, preventing the rat from touching the bottom with its tail or hind paws.
Procedure:
-
Habituation/Pre-test Session (Day 1): Each rat is individually placed into the swim cylinder for a 15-minute period. This initial exposure serves to acclimate the animals to the testing environment and induce a baseline level of immobility. Following the session, the rats are removed, dried, and returned to their home cages.
-
Drug Administration: Test compounds (this compound or 8-OH-DPAT) or vehicle are administered subcutaneously (s.c.) at specified times before the test session on Day 2.
-
Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the swim cylinder for a 5-minute test period.
-
Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Active behaviors include swimming and climbing.
-
Data Analysis: The total duration of immobility is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the different treatment groups (vehicle, this compound, and 8-OH-DPAT). The minimal effective dose (MED) is determined as the lowest dose of the compound that produces a statistically significant reduction in immobility time compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Both this compound and 8-OH-DPAT exert their effects by acting as agonists at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway associated with 5-HT1A receptor activation.
References
A Comparative Analysis of the Anxiolytic Properties of S-14506 (Tandospirone) and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic agents S-14506 (tandospirone) and buspirone (B1668070). Both compounds belong to the azapirone class of drugs and exert their primary therapeutic effects through modulation of the serotonergic system. This document synthesizes preclinical and clinical data to compare their receptor binding affinities, efficacy in established animal models of anxiety, and clinical trial outcomes. Detailed experimental methodologies and a visualization of the shared signaling pathway are provided to support further research and development.
Executive Summary
This compound (tandospirone) and buspirone are both partial agonists of the serotonin (B10506) 5-HT1A receptor, which is central to their anxiolytic effects.[1] While sharing a primary mechanism of action, differences in their receptor binding profiles and preclinical efficacy have been reported. Clinically, both agents have demonstrated comparable efficacy in the treatment of generalized anxiety disorder (GAD), with a similar onset of action and side effect profile.[2] This guide presents a detailed comparison to elucidate the subtle but potentially significant differences between these two compounds.
Mechanism of Action: 5-HT1A Receptor Partial Agonism
Both tandospirone (B1205299) and buspirone act as partial agonists at 5-HT1A receptors.[1] These receptors are located presynaptically on serotonergic neurons in the dorsal raphe nucleus and postsynaptically in various brain regions, including the hippocampus and cortex.[1] As partial agonists, they bind to and activate these receptors but with lower intrinsic activity than the endogenous neurotransmitter, serotonin.[1]
The activation of presynaptic 5-HT1A autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin synthesis and release.[1] Over time, this is thought to cause desensitization of these autoreceptors, ultimately leading to an increase in serotonergic neurotransmission.[1] Postsynaptically, their action modulates neuronal excitability, contributing to the anxiolytic effect.[1]
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.[3] The receptor is coupled to inhibitory G-proteins (Gi/o), and upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase.[3] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[4]
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing this compound (tandospirone) and buspirone.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound (Tandospirone) | 5-HT1A | 27 ± 5 nM | Rat | [4][5][6][7] |
| Buspirone | 5-HT1A | ~10-30 nM (7.13 nM in one study) | Human/Rat | [8][9][10] |
| This compound (Tandospirone) | Dopamine (B1211576) D2 | Low Affinity (>1300 nM) | Rat | [4][5][6] |
| Buspirone | Dopamine D2 | Moderate Affinity | N/A | [1] |
Table 2: Preclinical Efficacy in Animal Models of Anxiety
| Compound | Animal Model | Doses | Key Findings | Reference |
| This compound (Tandospirone) | Modified Geller-Seifter Conflict Test | 1.25, 2.5, 5.0 mg/kg, i.p. | Significant increase in punished responding. | [11] |
| Buspirone | Vogel Conflict Test | 10, 30 mg/kg, p.o. | Significant anxiolytic activity. | [12][13] |
| This compound (Tandospirone) | Elevated Plus Maze | Not specified | Anxiolytic-like effects observed. | [14][15] |
| Buspirone | Elevated Plus Maze | 0.03, 0.1, 0.3 mg/kg, p.o. | Anxiolytic activity in a low, narrow dose-range. | [12][13] |
Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Parameter | This compound (Tandospirone) | Buspirone | Significance | Reference |
| HAMA Score Reduction Rate | (60.30 ± 19.76)% | (56.27 ± 19.38)% | No significant difference | [2] |
| Clinical Total Effective Rate | 74% | 70% | No significant difference | [2] |
| Incidence of Side Effects | 24% | 26% | No significant difference | [2] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Homogenized brain tissue (e.g., rat hippocampus or cortex) or cell membranes from cell lines expressing the 5-HT1A receptor.[9]
-
Radioligand: A radioactively labeled ligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).[9]
-
Test Compounds: this compound (tandospirone) and buspirone at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing ions like Mg2+.[9]
Procedure:
-
Membrane Preparation: The brain tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[9]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Vogel Conflict Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior.[16][17]
Apparatus: An operant conditioning chamber with a grid floor for delivering mild electric shocks and a drinking spout.[17]
Procedure:
-
Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 48 hours) to motivate drinking.[16]
-
Habituation: Animals are habituated to the testing chamber.
-
Testing Session: The animal is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., 20), a brief, mild electric shock is delivered through the grid floor.[18] This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: The test compound (this compound or buspirone) or vehicle is administered prior to the testing session.
-
Data Collection: The number of punished licks (licks that result in a shock) is recorded during a fixed session time (e.g., 3-5 minutes).[16] An increase in the number of punished licks is indicative of an anxiolytic effect.[18]
Elevated Plus Maze (EPM) Test
Objective: To evaluate anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[19][20][21]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[2][20]
Procedure:
-
Habituation: The animal is placed in the testing room for a period (e.g., 30-60 minutes) to acclimate.[2][21]
-
Drug Administration: The test compound (this compound or buspirone) or vehicle is administered prior to the test.
-
Test Session: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).[20]
-
Data Collection: A video camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[20][21] An increase in these parameters suggests an anxiolytic effect. Other measures may include the number of entries into the closed arms and total distance traveled to assess general locomotor activity.[14]
Discussion
The available data indicates that both this compound (tandospirone) and buspirone are effective anxiolytic agents with a similar primary mechanism of action. Their binding affinities for the 5-HT1A receptor are comparable, falling within the nanomolar range.[4][5][6][7][8][9][10] A notable difference lies in their affinity for the dopamine D2 receptor, with buspirone showing a moderate affinity which may contribute to its overall pharmacological profile, whereas tandospirone has a much lower affinity for this receptor.[1][4][5][6]
In preclinical models, both compounds demonstrate anxiolytic-like effects, though the effective dose ranges can differ depending on the specific test paradigm.[11][12][13][14][15] Clinical data from a head-to-head trial in patients with GAD suggests that tandospirone and buspirone have similar efficacy and tolerability.[2]
Conclusion
This compound (tandospirone) and buspirone are closely related anxiolytic agents, both acting as partial agonists at 5-HT1A receptors. While buspirone has a more established history and broader use, tandospirone presents a viable alternative with a potentially more selective profile for the 5-HT1A receptor. The choice between these compounds for research or therapeutic purposes may depend on the specific context and desired pharmacological profile. Further investigation into their differential effects on downstream signaling pathways and in specific patient populations is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rcsb.org [rcsb.org]
- 11. Anticonflict action of tandospirone in a modified Geller-Seifter conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. orchidscientific.com [orchidscientific.com]
- 19. protocols.io [protocols.io]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to S-14506 Selectivity for the 5-HT1A Receptor
This guide provides a detailed comparison of S-14506 with other notable 5-HT1A receptor ligands, focusing on its selectivity and functional activity. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of appropriate pharmacological tools for their research.
Introduction to this compound
This compound is a potent and high-efficacy agonist for the 5-hydroxytryptamine (5-HT) 1A receptor.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor. This guide will compare this compound to a panel of well-characterized 5-HT1A receptor ligands: the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the partial agonist buspirone, and the silent antagonist WAY-100635.
Binding Affinity and Selectivity Profile
The selectivity of a ligand is a critical parameter, and it is determined by comparing its binding affinity for the target receptor to its affinity for other receptors. The following table summarizes the binding affinities (Ki in nM) of this compound and its comparators at the 5-HT1A receptor and a range of other relevant receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | α1-adrenergic (pIC50) |
| This compound | 0.1[3] | >1000[1] | >1000[1] | >1000[1] | 31.6[3] | - | - | - | - | - |
| 8-OH-DPAT | 1.6[4] | 380[5] | - | >10000[6] | - | 466[5] | >10000[6] | - | - | <5[6] |
| Buspirone | 4-78[7] | - | - | weak affinity[8] | - | - | 484[7] | 98[7] | 29.2[7] | - |
| WAY-100635 | 0.39[9] | >100-fold selective[10] | >100-fold selective[10] | >100-fold selective[10] | >100-fold selective[10] | - | 940[9] | 370[9] | 16[9] | 6.6[9] |
As the data indicates, this compound exhibits sub-nanomolar affinity for the 5-HT1A receptor and demonstrates high selectivity against other serotonin (B10506) receptor subtypes, with the exception of a moderate affinity for the 5-HT2C receptor.[3] In comparison, while 8-OH-DPAT is a potent 5-HT1A agonist, it also shows affinity for the 5-HT7 receptor.[5] Buspirone, a partial agonist, displays affinity for dopamine (B1211576) D2, D3, and D4 receptors.[7] WAY-100635, a widely used antagonist, is highly selective for the 5-HT1A receptor but also exhibits high affinity for the dopamine D4 receptor.[9][11]
Functional Activity at the 5-HT1A Receptor
Beyond binding, the functional activity of a ligand at its target receptor is a key determinant of its pharmacological effect. The following table summarizes the functional potencies and efficacies of this compound and its comparators at the 5-HT1A receptor.
| Compound | Functional Classification | Potency | Efficacy |
| This compound | Full Agonist | pEC50 (GTPγS) = 8.7[12] | Emax (GTPγS) = 100% (relative to 5-HT)[12] |
| 8-OH-DPAT | Full Agonist | pEC50 (GTPγS) = 8.19[5] | Emax (GTPγS) ≈ 100%[13] |
| Buspirone | Partial Agonist | - | Partial agonist activity at postsynaptic receptors[8] |
| WAY-100635 | Silent Antagonist | pA2 = 9.71[9] | No intrinsic activity[10] |
This compound acts as a full agonist at the 5-HT1A receptor, with a potency comparable to the endogenous ligand serotonin.[12] This is in contrast to buspirone, which is a partial agonist, and WAY-100635, which is a silent antagonist with no intrinsic efficacy.[8][9][10]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal membranes).
-
Radioligand: [3H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: 10 µM serotonin or another suitable high-affinity ligand.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand ([3H]8-OH-DPAT) and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G protein activation via the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G protein activation and binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the curve.
Signaling Pathway and Ligand Classification
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Activation of the receptor by an agonist leads to a conformational change, which in turn activates the G protein. This results in the dissociation of the Gαi/o and Gβγ subunits, leading to downstream signaling events such as the inhibition of adenylyl cyclase and modulation of ion channels.
Simplified 5-HT1A receptor signaling pathway.
The interaction of different ligands with the 5-HT1A receptor can be categorized based on their functional effects.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-14506 and WAY-100635 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-14506 and WAY-100635, two key pharmacological tools used in the study of the serotonin (B10506) 1A (5-HT1A) receptor. Understanding their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the serotonergic system.
Introduction to this compound and WAY-100635
This compound is a potent and high-efficacy agonist at the 5-HT1A receptor.[1][2] In functional assays, it demonstrates activity equivalent to the endogenous ligand serotonin, classifying it as a full agonist.[1][3] In contrast, WAY-100635 is a potent and selective silent antagonist of the 5-HT1A receptor.[4][5] This means it binds to the receptor with high affinity but does not elicit a functional response, effectively blocking the receptor from being activated by agonists.[4] Some studies also indicate that WAY-100635 can act as an inverse agonist under certain conditions and also exhibits agonist activity at dopamine (B1211576) D4 receptors.[3][5]
Quantitative Comparison of Functional and Binding Parameters
The following table summarizes the key quantitative data from various functional and binding assays for this compound and WAY-100635, providing a direct comparison of their pharmacological profiles at the 5-HT1A receptor.
| Parameter | This compound | WAY-100635 | Assay Details |
| Binding Affinity | |||
| Ki | 0.39 nM | Radioligand binding assay.[5] | |
| pKi | 9.01 | Radioligand binding assay.[2] | |
| Kd | 0.79 ± 0.2 nM | 0.10 nM | [3H]-S-14506 binding in rat hippocampal membranes.[1][3] / [3H]WAY-100635 binding in rat brain membranes.[6] |
| 0.13 ± 0.05 nM | [3H]-S-14506 binding in CHO cells expressing h5-HT1A receptors.[1][3] | ||
| Bmax | 400 ± 32 fmol/mg protein | 50-60% higher than [3H]8-OH-DPAT | [3H]-S-14506 binding in rat hippocampal membranes.[1][3] / [3H]WAY-100635 binding in various rat brain regions.[6] |
| 2.99 ± 0.60 pmol/mg protein | [3H]-S-14506 binding in CHO cells expressing h5-HT1A receptors.[1][3] | ||
| Functional Potency | |||
| IC50 | 0.91 nM[5], 1.35 nM | Inhibition of radioligand binding. | |
| pIC50 | 8.87 | Displacement of [3H]8-OH-DPAT from rat hippocampal membranes.[4] | |
| pA2 | 9.71 | Antagonism of 5-carboxamidotryptamine (B1209777) action in isolated guinea-pig ileum.[4] | |
| Efficacy | |||
| Intrinsic Activity | Full Agonist | Silent Antagonist / Inverse Agonist | GTPase activity assays show efficacy equivalent to 5-HT.[1][3] / No evidence of agonist activity in multiple functional assays.[4] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for comparing the functional activity of this compound and WAY-100635.
Caption: 5-HT1A Receptor Signaling Cascade.
The diagram above illustrates the canonical G-protein coupled signaling pathway for the 5-HT1A receptor. As an agonist, this compound activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Conversely, WAY-100635, as a silent antagonist, binds to the receptor but does not initiate this signaling cascade, thereby blocking the effects of agonists.
Caption: Experimental Workflow for Compound Comparison.
This flowchart outlines a typical experimental process for characterizing and comparing compounds like this compound and WAY-100635. It begins with the preparation of cells expressing the target receptor, followed by binding and functional assays where the compounds are tested, and concludes with data analysis to determine key pharmacological parameters.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and WAY-100635.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki, Kd, Bmax) of this compound and WAY-100635 to the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from tissues (e.g., rat hippocampus) or cultured cells expressing the 5-HT1A receptor (e.g., CHO cells).[1][3]
-
Radioligand: [3H]this compound, [3H]WAY-100635, or a standard agonist/antagonist radioligand like [3H]8-OH-DPAT.[1][3][4][6]
-
Test compounds: this compound and WAY-100635 at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or WAY-100635).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd and Bmax, varying concentrations of the radioligand are used.[1][3]
[35S]GTPγS Binding Assay
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of this compound and WAY-100635 by measuring G-protein activation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds: this compound and WAY-100635 at various concentrations.
-
Assay buffer containing MgCl2 and NaCl.[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with the test compound (this compound or WAY-100635) and a fixed concentration of [35S]GTPγS.[7]
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Basal [35S]GTPγS binding is measured in the absence of any test compound.
-
Agonist activity (stimulation of [35S]GTPγS binding) is expressed as a percentage of the maximal response to a full agonist like serotonin. Antagonist activity is determined by the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding. Inverse agonist activity is observed as a decrease in basal [35S]GTPγS binding.
Conclusion
This compound and WAY-100635 represent two extremes of the efficacy spectrum at the 5-HT1A receptor. This compound is a potent full agonist, making it a valuable tool for stimulating 5-HT1A receptor-mediated signaling. In contrast, WAY-100635 is a selective silent antagonist, ideal for blocking 5-HT1A receptor function to study the physiological roles of this receptor or the effects of its tonic activation. The choice between these two compounds is therefore critically dependent on the specific aims of the research, whether it is to mimic or to block serotonergic signaling at the 5-HT1A receptor. This guide provides the essential data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of S-14506's Effects: A Comparative Analysis with Alternative 5-HT1A Receptor Ligands
This guide provides a comprehensive comparison of the published effects of S-14506, a potent 5-hydroxytryptamine (5-HT)1A receptor agonist, with other well-characterized ligands targeting the same receptor. Due to a lack of dedicated studies on the direct reproducibility of this compound's effects, this document focuses on a comparative analysis of its reported performance against established alternatives, offering researchers, scientists, and drug development professionals an objective overview based on available experimental data.
Quantitative Data Comparison
The following tables summarize the binding affinities and in vivo potencies of this compound and other key 5-HT1A receptor modulators as reported in the scientific literature. This allows for a cross-compound comparison of their pharmacological profiles.
Table 1: 5-HT1A Receptor Binding Affinity of Agonists
| Compound | Parameter | Value | Species/System | Radioligand | Reference |
| This compound | pKi | 9.01 | Not Specified | Not Specified | [1] |
| 8-OH-DPAT | Kd | ~1 nM | HEK293 cells (human 5-HT1A) | [3H]8-OH-DPAT | [2][3] |
| 8-OH-DPAT | Kd | ~1 nM | Rat cortex | [3H]8-OH-DPAT | [2] |
| 8-OH-DPAT | IC50 | 117 nM | Human platelets | [3H]8-OH-DPAT | [4] |
Table 2: 5-HT1A Receptor Binding Affinity of Partial Agonists
| Compound | Parameter | Value (nM) | Species/System | Radioligand | Reference |
| Buspirone | Ki | 7.13 | Human recombinant | [3H]8-OH-DPAT | [5] |
| Ipsapirone | Ki | 10 | Rat hippocampal membranes | Not Specified | [6] |
Table 3: 5-HT1A Receptor Binding Affinity of a Selective Antagonist
| Compound | Parameter | Value | Species/System | Radioligand | Reference |
| WAY-100635 | pIC50 | 8.87 | Rat hippocampal membranes | [3H]8-OH-DPAT | [7] |
| WAY-100635 | IC50 | 0.91 nM | Not Specified | Not Specified | [8] |
| WAY-100635 | Ki | 0.39 nM | Not Specified | Not Specified | [8] |
| WAY-100635 | pA2 | 9.71 | Isolated guinea-pig ileum | Not Specified | [7] |
| WAY-100635 | Kd | 0.10 nM | Rat brain membranes | [3H]WAY 100635 | [9] |
| WAY-100635 | Kd | 87 ± 4 pM | Rat hippocampal membranes | [3H]WAY 100635 | [10] |
Table 4: In Vivo Efficacy in the Rat Forced Swim Test
| Compound | Parameter | Value (mg/kg) | Route of Administration | Reference |
| This compound | MED | 0.01 | s.c. | [11] |
| 8-OH-DPAT | MED | 0.63 | s.c. | [11] |
Detailed Experimental Protocols
To facilitate the evaluation and potential replication of the cited findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This in vitro assay quantifies the affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissue, such as the rat hippocampus or cerebral cortex, or cells engineered to express the 5-HT1A receptor, are homogenized in a cold buffer solution.[5][10]
-
The resulting homogenate undergoes centrifugation to isolate the cell membranes, which contain the target receptors.[5] The membrane pellet is subsequently washed and resuspended in the appropriate assay buffer.[10]
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled ligand, known to bind with high affinity to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635), is incubated with the prepared membranes.
-
A range of concentrations of the unlabeled test compound is added to the incubation mixture to compete for binding to the receptor.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is halted by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are then washed with an ice-cold buffer to eliminate any non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of the test compound.
-
This competition curve is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Rat Forced Swim Test
This behavioral assay is widely used to screen for potential antidepressant effects of novel compounds.
1. Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm in height and 20 cm in diameter) is filled with water (maintained at approximately 25°C) to a depth that prevents the rat from touching the bottom or escaping.
2. Procedure:
-
Typically, rats undergo a pre-test session where they are placed in the water for about 15 minutes.
-
Twenty-four hours following the pre-test, the animals are administered the test compound (e.g., this compound), a reference drug, or a vehicle control via a specific route (e.g., subcutaneous injection).
-
After a set period, the rats are placed back into the swim cylinder for a test session, which usually lasts for 5 minutes.
-
The total duration of immobility during the test session is recorded. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
3. Data Analysis:
-
A statistically significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
The Minimal Effective Dose (MED) is defined as the lowest dose of the compound that produces a significant reduction in immobility.[11]
Visualized Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
- 11. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14506: A Comparative Analysis of its Dose-Response in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-HT1A receptor agonist S-14506, focusing on its dose-response profile in preclinical rat models. While comprehensive dose-response curve data for this compound is limited in publicly available literature, this document synthesizes the available quantitative and qualitative information and compares it with established alternative 5-HT1A agonists: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), buspirone, and flesinoxan.
Executive Summary
This compound is a highly potent and efficacious full agonist at the 5-HT1A receptor. Preclinical studies in rats have demonstrated its significant potential in models of depression and anxiety, often exhibiting greater potency than other well-characterized 5-HT1A agonists. This guide presents the available dose-response data, details the experimental methodologies used in these studies, and provides a visual representation of the underlying signaling pathway.
Data Presentation: Dose-Response Comparison
Table 1: Antidepressant-like Activity in the Rat Forced Swim Test
| Compound | Route of Administration | Dose Range | Effective Dose(s) | Key Findings |
| This compound | Subcutaneous (s.c.) | Not specified | Minimal Effective Dose (MED): 0.01 mg/kg | Potently reduced the duration of immobility. |
| 8-OH-DPAT | Subcutaneous (s.c.) | Not specified | MED: 0.63 mg/kg | Significantly less potent than this compound. |
| Flesinoxan | Subcutaneous (s.c.) | 1 and 3 mg/kg | 1 and 3 mg/kg | Significantly reduced immobility time. |
Table 2: Anxiolytic-like Activity in Rat Behavioral Models
| Compound | Behavioral Test | Route of Administration | Dose Range | Effective Dose(s) | Key Findings |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Qualitatively described as having "exceptional anxiolytic potential," exceeding that of 8-OH-DPAT, flesinoxan, and buspirone. |
| Buspirone | Elevated Plus-Maze | Oral (p.o.) | 0.03 - 10.0 mg/kg | 0.03, 0.1, 0.3 mg/kg | Exhibited an inverted-U shaped dose-response curve, with anxiolytic effects at lower doses.[1][2] |
| Buspirone | Vogel Conflict Test | Oral (p.o.) | 0.3 - 60.0 mg/kg | 10, 30 mg/kg | Showed anxiolytic activity at higher doses compared to the elevated plus-maze.[1][2] |
| Flesinoxan | Shock-Probe Burying | Subcutaneous (s.c.) | 1 and 3 mg/kg | 1 and 3 mg/kg | Significantly reduced burying and freezing behavior, indicating anxiolytic properties. |
Experimental Protocols
Subcutaneous (s.c.) Injection in Rats
This procedure is a common method for administering substances in rodent studies.
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge for subcutaneous injection (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
The substance to be injected, dissolved in a sterile, non-irritating vehicle.
Procedure:
-
Animal Restraint: The rat is gently but firmly restrained. One common method is to grasp the loose skin at the scruff of the neck.
-
Site Preparation: The injection site, typically the loose skin over the back between the shoulders, is wiped with 70% ethanol.
-
Needle Insertion: A fold of skin is lifted to form a "tent." The needle, with the bevel facing upwards, is inserted at the base of the tented skin, parallel to the body. Care is taken not to puncture the underlying muscle.
-
Aspiration: The plunger of the syringe is slightly withdrawn to ensure that a blood vessel has not been entered. If blood appears in the syringe, the needle is withdrawn and a new site is chosen.
-
Injection: The substance is injected slowly.
-
Needle Withdrawal: The needle is withdrawn, and gentle pressure may be applied to the injection site for a few seconds.
-
Post-injection Monitoring: The animal is observed for any adverse reactions.
Forced Swim Test (Porsolt's Test) in Rats
This test is widely used to screen for potential antidepressant activity.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, making it impossible for the rat to escape or touch the bottom.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial exposure is to induce a state of behavioral despair.
-
Removal and Drying: After the 15-minute session, the rat is removed from the water, gently dried with a towel, and returned to its home cage.
-
Test Session (Day 2): Approximately 24 hours after the pre-test, the rat is again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
Vogel Conflict Test in Rats
This model is used to assess anxiolytic drug effects by measuring the suppression of a punished behavior.[1][3][4][5][6]
Apparatus:
-
An operant chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is typically a grid capable of delivering a mild electric shock.
Procedure:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking behavior.
-
Habituation: Animals are habituated to the testing chamber.
-
Testing Session:
-
The water-deprived rat is placed in the chamber.
-
After a set number of licks from the drinking spout (e.g., every 20th lick), a brief, mild electric shock is delivered through the spout or the floor grid.
-
The number of shocks the animal is willing to endure to drink is recorded over a specific period (e.g., 3-5 minutes).
-
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the testing session. Anxiolytic drugs are expected to increase the number of punished licks.
Mandatory Visualization
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Forced Swim Test
The following diagram outlines the workflow for conducting the forced swim test in rats.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. An automated analysis of rat behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. orchidscientific.com [orchidscientific.com]
Unveiling the Binding Affinity of S-14506: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the binding affinity of S-14506, a potent 5-HT1A receptor agonist with additional dopamine (B1211576) D2 receptor antagonist properties. This document presents a comparative analysis of this compound's binding profile alongside other key research compounds: the selective 5-HT1A antagonist WAY-100635, the mixed D2/5-HT1A/5-HT2A antagonist spiperone, and the prototypical 5-HT1A agonist 8-OH-DPAT.
This guide offers a detailed examination of quantitative binding data, standardized experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate a thorough understanding of this compound's receptor interaction profile.
Comparative Binding Affinity Profile
The binding affinities of this compound and selected alternative compounds were determined using in vitro radioligand binding assays. The inhibition constant (Ki), a measure of the concentration of a ligand that will bind to half the binding sites at equilibrium, is presented in the table below. A lower Ki value indicates a higher binding affinity.[1] Data has been compiled from various sources to provide a comprehensive overview. It is important to note that Ki values can vary between studies due to differences in experimental conditions.[2]
| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | α1-adrenergic (Ki, nM) |
| This compound | 0.13 - 0.79 [3] | Antagonist properties noted | - | - | - |
| WAY-100635 | 0.39[4][5] | 940[5] | 370[5] | 16[5] | ~250 (pKi 6.6)[4][5] |
| Spiperone | High Affinity | 0.057 - 0.125[6] | High Affinity[6] | - | - |
| 8-OH-DPAT | 1.18 - 1.6[7] | >1000[8] | - | - | >1000[8] |
Table 1: Comparative in vitro binding affinities (Ki in nM) of this compound and reference compounds for various neurotransmitter receptors. A lower Ki value signifies higher affinity. Data is aggregated from multiple sources and variations may exist. The antagonist properties of this compound at the D2 receptor have been noted, though a specific Ki value from the searched literature was not available.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and comparator compounds is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT1A) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat hippocampus or CHO cells expressing human 5-HT1A receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]8-OH-DPAT or [3H]WAY-100635 for the 5-HT1A receptor; [3H]spiperone for the D2 receptor).[9][10]
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells and isolate the cell membranes through centrifugation.
-
Assay Setup: In a series of tubes, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To better understand the biological context of this compound's activity, the following diagrams illustrate the key signaling pathways it modulates and a typical experimental workflow.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Dopamine D2 Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
References
- 1. simpleandpractical.com [simpleandpractical.com]
- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic and Mechanistic Analysis of S-14506 and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties and mechanisms of action of two prominent 5-HT1A receptor agonists: S-14506 and 8-OH-DPAT. While both compounds are pivotal tools in neuroscience research, a comprehensive understanding of their distinct profiles is crucial for the design and interpretation of pharmacological studies. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate informed decisions in research and development.
Executive Summary
Pharmacokinetic Profile of 8-OH-DPAT
The following table summarizes the key pharmacokinetic parameters of 8-OH-DPAT from studies conducted in rats and goats. These data provide a baseline for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this prototypical 5-HT1A agonist.
| Parameter | Species | Administration Route | Dose | Value | Reference |
| Tmax (Plasma) | Rat | Subcutaneous | Not Specified | 5 min | [1] |
| Tmax (Brain) | Rat | Subcutaneous | Not Specified | 15 min | [1] |
| Elimination Half-life (t½) | Rat | Not Specified | Not Specified | 27 min | [2] |
| Elimination Half-life (t½) | Goat | Intramuscular | 0.1 mg/kg | 18 min | [2] |
| Bioavailability | Goat | Intramuscular | 0.1 mg/kg | 66% | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and 8-OH-DPAT exert their effects primarily through the activation of the serotonin (B10506) 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
8-OH-DPAT is a full agonist at the 5-HT1A receptor.[1] Its binding to the receptor, which is coupled to inhibitory G-proteins (Gi/o), initiates a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] Furthermore, activation of the 5-HT1A receptor by 8-OH-DPAT can modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in neuroplasticity and cell survival.[4] 8-OH-DPAT has also been found to act as a serotonin 5-HT7 receptor agonist and a serotonin reuptake inhibitor or releasing agent at higher concentrations.
This compound is also a potent agonist at 5-HT1A receptors. Interestingly, while it acts as a full agonist, its binding characteristics show some similarities to antagonists/inverse agonists, such as being increased by GppNHp, a non-hydrolyzable GTP analog. This suggests a potentially different mode of interaction with the receptor compared to classic agonists like 8-OH-DPAT.
The following diagram illustrates the canonical signaling pathway activated by 5-HT1A receptor agonists like 8-OH-DPAT.
Caption: 5-HT1A receptor signaling cascade initiated by agonist binding.
Experimental Protocols
The following provides an overview of the methodologies typically employed in the pharmacokinetic analysis of compounds like 8-OH-DPAT.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Administration: (R)-8-OH-DPAT is administered, often subcutaneously, at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 45, 60 minutes) via tail vein or cardiac puncture. Brain tissue can also be collected at corresponding time points after euthanasia.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
-
Analysis: The concentrations of 8-OH-DPAT in plasma and brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life using non-compartmental analysis.
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for determining the pharmacokinetic profile of a compound in an animal model.
Conclusion
This guide highlights the current understanding of the pharmacokinetics and mechanisms of this compound and 8-OH-DPAT. While 8-OH-DPAT is extensively studied with a well-defined pharmacokinetic and pharmacodynamic profile, there is a notable gap in the publicly available in vivo pharmacokinetic data for this compound. Researchers should consider this disparity when selecting a 5-HT1A agonist for their studies. For research requiring a thorough understanding of a compound's in vivo disposition, 8-OH-DPAT offers a more complete dataset. Future studies elucidating the pharmacokinetic profile of this compound would be of significant value to the scientific community.
References
- 1. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wildpharm.co.za [wildpharm.co.za]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of S-14506 and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for S-14506, a potent 5-HT1A receptor agonist, alongside other notable 5-HT1A agonists. The objective is to offer a clear, data-driven overview of their respective pharmacological profiles and efficacy in established animal models of anxiety and depression. The information presented is collated from various preclinical studies, and while direct head-to-head comparisons are limited, this guide aims to synthesize the available data for informative purposes.
Comparative Efficacy and Potency: A Data-Driven Overview
The following tables summarize the quantitative data for this compound and other key 5-HT1A agonists—8-OH-DPAT, buspirone (B1668070), ipsapirone (B1662301), and gepirone—across receptor binding and functional assays, as well as their effective doses in preclinical behavioral models.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | 0.79 | [3H]S14506 | Rat Hippocampal Membranes | [1][2] |
| 8-OH-DPAT | 0.17 - 0.21 | [3H]8-OH-DPAT | Human recombinant 5-HT1A receptor | [3] |
| Buspirone | 7.13 | [3H]8-OH-DPAT | Human recombinant 5-HT1A receptor | [4] |
| Ipsapirone | 10 | Not Specified | Not Specified | |
| Gepirone | 31.8 | Not Specified | Not Specified | [5] |
Table 2: 5-HT1A Receptor Functional Activity
| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |
| This compound | GTPγS binding | EC50 | Full agonist, potent | CHO cells expressing h5-HT1A | [6] |
| 8-OH-DPAT | cAMP Inhibition | pIC50 | 8.19 | Not Specified | [7][8][9] |
| Buspirone | cAMP Inhibition | EC50 | 15 - 186 | Not Specified | [10] |
| Ipsapirone | Not Specified | Full agonist (presynaptic), Partial agonist (postsynaptic) | Not Specified | Not Specified | [11] |
| Gepirone | GTPγS binding | EC50 | Not Specified | Membranes expressing 5-HT1A | [12] |
Table 3: Efficacy in Preclinical Models of Anxiety (Elevated Plus Maze)
| Compound | Species | Route of Administration | Effective Dose Range | Reference |
| This compound | Not Specified | Not Specified | Data not available in searched literature | |
| Buspirone | Rat (Long-Evans) | p.o. | 0.03 - 0.3 mg/kg | [13] |
| Buspirone | Mouse | i.p. | 1.25 mg/kg (acute), 1.25 mg/kg (chronic) | [14] |
Table 4: Efficacy in Preclinical Models of Depression (Forced Swim Test)
| Compound | Species | Route of Administration | Minimal Effective Dose (MED) | Reference |
| This compound | Rat | s.c. | 0.01 mg/kg | [15] |
| 8-OH-DPAT | Rat | s.c. | 0.63 mg/kg | [15] |
| Buspirone | Mouse | i.p. | 0.06 mg/kg (enhances SSRI effect) | [16] |
| Buspirone | Mouse | i.p. | 3-10 mg/kg (increases immobility) | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the workflows of the key preclinical assays.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Figure 2: Workflow for a competitive radioligand binding assay.
References
- 1. protocols.io [protocols.io]
- 2. albany.edu [albany.edu]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review | MDPI [mdpi.com]
- 6. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-OH-DPAT | 5-HT1A agonist | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rcsb.org [rcsb.org]
- 11. Alteration of 5-HT1A receptor binding sites following chronic treatment with ipsapirone measured by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Dose-dependent influence of buspirone on the activities of selective serotonin reuptake inhibitors in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dopamine D2 Antagonist Effects of S-14506: A Comparative Guide
This guide provides a comprehensive comparison of the dopamine (B1211576) D2 receptor antagonist effects of the investigational compound S-14506 with established antipsychotic agents, namely the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic risperidone (B510), along with the selective D2 antagonist raclopride (B1662589). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data to objectively evaluate the pharmacological profile of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their in vitro binding affinity for the dopamine D2 receptor and their in vivo receptor occupancy.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity
| Compound | D2 Receptor Binding Affinity (Ki) [nM] | Notes |
| This compound | Data not available in reviewed literature. Potency in inhibiting [3H]raclopride binding in rat striatum is reported to be: raclopride > this compound > clozapine. | This qualitative assessment suggests a notable affinity for the D2 receptor, though less potent than the highly selective raclopride. |
| Haloperidol | 0.89 - 2.84 | A potent D2 antagonist, serving as a benchmark for typical antipsychotics. Ki values can vary based on experimental conditions. |
| Risperidone | 3.13 - 3.2 | A potent D2 antagonist with high affinity for serotonin (B10506) 5-HT2A receptors, characteristic of atypical antipsychotics. |
| Raclopride | 1.8 | A highly selective D2/D3 receptor antagonist, often used as a reference compound in binding and imaging studies. |
Table 2: In Vivo Dopamine D2 Receptor Occupancy
| Compound | Species | Dose | D2 Receptor Occupancy (%) | Method |
| This compound | Data not available in reviewed literature. | - | - | - |
| Haloperidol | Human | 1.0 - 2.5 mg/day | 38% - 87% | [11C]raclopride PET |
| Rat | 0.2 - 0.3 mg/kg (ED50) | 50% | [3H]raclopride binding | |
| Risperidone | Human | 1 mg | ~50% | [11C]raclopride PET[1] |
| Human | 2 - 6 mg/day | 66% - 79% | [11C]raclopride PET[2] | |
| Rat | 0.1 - 0.4 mg/kg (ED50) | 50% | [3H]raclopride binding | |
| Raclopride | Rat | 8 - 200 µg/kg | 41.8% - 83.1% | [11C]raclopride PET[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for D2 Receptor Affinity (Ki Determination)
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues rich in D2 receptors (e.g., rat striatum) or cells stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of a D2-selective radioligand (e.g., [3H]raclopride or [3H]spiperone), typically at a concentration close to its Kd.
-
A range of concentrations of the unlabeled test compound (e.g., this compound, haloperidol, risperidone).
-
-
For determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) is used instead of the test compound.
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is then counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Dopamine D2 Receptor Occupancy using PET
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.
1. Radiotracer Administration:
-
A subject (human or animal) is administered a D2-selective radiotracer, such as [11C]raclopride, via intravenous injection.
2. PET Scanning:
-
The subject's head is positioned in the PET scanner, and dynamic images are acquired over a period of time (e.g., 60-90 minutes) to measure the distribution and binding of the radiotracer in the brain.
3. Data Acquisition and Analysis:
-
The PET data are reconstructed to generate images of radiotracer concentration in different brain regions.
-
Regions of interest (ROIs) are drawn on the images, typically including a target region rich in D2 receptors (e.g., the striatum) and a reference region with negligible D2 receptor density (e.g., the cerebellum).
-
The binding potential (BP_ND) of the radiotracer in the target region is calculated, which is proportional to the density of available receptors.
4. Receptor Occupancy Calculation:
-
To determine the receptor occupancy of a drug, two PET scans are performed on the same subject: a baseline scan without the drug and a second scan after the administration of the drug.
-
The D2 receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
Apomorphine-Induced Climbing in Mice
This behavioral assay is used to assess the in vivo D2 antagonist activity of a compound by measuring its ability to block the stereotyped climbing behavior induced by the dopamine agonist apomorphine (B128758).
1. Animal Subjects and Housing:
-
Male mice are typically used and are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Apparatus:
-
The climbing behavior is observed in individual wire mesh cages or cylinders.
3. Experimental Procedure:
-
Animals are pre-treated with either the vehicle or the test compound (e.g., this compound) at various doses, typically administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a specific pre-treatment time, the animals are challenged with a dose of apomorphine (e.g., 1-2 mg/kg, s.c.) that is known to induce robust climbing behavior.
-
Immediately after the apomorphine injection, the mice are placed in the climbing cages, and their behavior is observed for a set period (e.g., 20-30 minutes).
4. Behavioral Scoring:
-
The climbing behavior is scored by an observer who is blind to the treatment conditions. Scoring can be done by recording the total time spent climbing on the walls of the cage or by using a rating scale.
5. Data Analysis:
-
The data are typically expressed as the mean climbing time or score for each treatment group.
-
The ability of the test compound to antagonize apomorphine-induced climbing is determined by comparing the climbing behavior of the drug-treated groups to the vehicle-treated control group.
-
An ED50 value (the dose of the compound that produces 50% of the maximal inhibitory effect) can be calculated to quantify the potency of the antagonist.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G protein-dependent signaling pathway of the dopamine D2 receptor.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.
References
- 1. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological MRI responses of raclopride in rats: The relationship with D2 receptor occupancy and cataleptic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-14506 and Spiperone Binding Modes: A Guide for Researchers
This guide provides a detailed comparative analysis of the binding modes of S-14506 and spiperone (B1681076), two pharmacologically significant compounds with distinct receptor interaction profiles. While structurally related, their differing functional activities at key neurotransmitter receptors present a compelling case for comparative study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their molecular interactions.
Overview of this compound and Spiperone
Spiperone is a well-characterized butyrophenone (B1668137) antipsychotic agent known for its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors[1]. It is widely used as a research tool and a reference ligand in radioligand binding assays for these receptors[1][2]. Its high affinity for D2 receptors is a cornerstone of its antipsychotic efficacy, though it also interacts with other receptors, contributing to its overall pharmacological profile and potential side effects[3].
This compound , a derivative of spiperone, exhibits a markedly different pharmacological profile. It acts as a potent and high-efficacy agonist at the serotonin 5-HT1A receptor, while also displaying antagonist activity at 5-HT2A/2C and dopamine D2 receptors[4]. This dual action as a 5-HT1A agonist and D2/5-HT2A antagonist makes it a compound of interest for its potential anxiolytic and antipsychotic properties[4][5].
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and spiperone for various neurotransmitter receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity[6][7].
| Receptor Subtype | This compound Ki (nM) | Spiperone Ki (nM) | Functional Activity of this compound | Functional Activity of Spiperone |
| Dopamine Receptors | ||||
| D2 | Antagonist[4] | 0.16 - 0.35[3] | Antagonist[4] | Antagonist/Inverse Agonist[3] |
| D3 | - | 0.1[8] | - | Antagonist |
| D4 | - | - | - | Antagonist |
| Serotonin Receptors | ||||
| 5-HT1A | 0.79 (Kd)[5] | 15.8[1] | Potent Agonist[4][5] | Antagonist[1] |
| 5-HT2A | Antagonist[4] | 1.2[1] | Antagonist[4] | Antagonist[1] |
| 5-HT2C | Antagonist[4] | 1300[1] | Antagonist[4] | Antagonist[1] |
| Adrenergic Receptors | ||||
| α1 | - | 21.88[9] | - | Antagonist |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific receptors and ligands.
Principle
A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors) is incubated with a preparation of cell membranes containing the receptor. The binding of the radioligand is then measured in the presence of varying concentrations of an unlabeled competitor compound (the "test ligand," e.g., this compound or unlabeled spiperone). The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation[6].
Materials
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone).
-
Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from tissue homogenates[10][11].
-
Test Compounds: this compound, spiperone, and other competing ligands.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing ions and other additives to optimize binding[8].
-
Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand[12].
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
-
Non-specific Binding Control: A high concentration of a known ligand to determine non-specific binding (e.g., (+)-butaclamol)[8].
Procedure
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in assay buffer[11]. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates[12]. Each well contains:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd value)[2].
-
Varying concentrations of the test compound.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a saturating unlabeled ligand).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes)[12][13].
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand[12].
-
Radioactivity Measurement: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters, representing the bound radioligand, is then quantified using a scintillation counter[12].
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].
Comparative Analysis of Binding Modes
Spiperone: Antagonistic Binding to the D2 Receptor
The X-ray crystal structure of the human dopamine D2 receptor in complex with spiperone provides a detailed view of its binding mode. Spiperone, as an antagonist, stabilizes the inactive conformation of the receptor.
-
Binding Pocket: Spiperone occupies the orthosteric binding pocket, surrounded by residues from transmembrane (TM) helices 2, 3, 5, 6, and 7, as well as extracellular loop 2 (ECL2).
-
Key Interactions: The binding is characterized by a combination of hydrophobic and polar interactions. The fluorophenyl ring of spiperone inserts into a hydrophobic cleft, which is thought to contribute to its selectivity. The butyrophenone tail extends towards the extracellular side of the receptor.
-
Structural Impact: The binding of spiperone induces a specific conformation of ECL2, which differs from that observed with other D2 receptor antagonists like risperidone (B510) and haloperidol, highlighting the dynamic nature of this region. The insertion of the fluorophenyl ring prevents the conformational changes in TM6 that are required for receptor activation.
This compound: Agonist Binding to the 5-HT1A Receptor
While a crystal structure of this compound bound to the 5-HT1A receptor is not available, its behavior as a potent agonist suggests a binding mode that stabilizes the active conformation of the receptor, enabling coupling to and activation of intracellular G-proteins.
-
Presumed Binding Pocket: Like other serotonin agonists, this compound is expected to bind to the orthosteric pocket of the 5-HT1A receptor, which is formed by residues from several transmembrane helices.
-
Agonist-Specific Interactions: As an agonist, this compound likely forms specific interactions that induce a conformational change in the receptor, particularly an outward movement of the cytoplasmic end of TM6. This movement is crucial for the binding and activation of the G-protein.
-
G-Protein Coupling: The binding of this compound promotes the coupling of the receptor to inhibitory G-proteins (Gαi/o), which is a hallmark of 5-HT1A receptor agonism[14].
Downstream Signaling Pathways
The distinct binding modes and functional activities of this compound and spiperone lead to the activation of different intracellular signaling cascades.
This compound: 5-HT1A Receptor Agonism
Activation of the 5-HT1A receptor by this compound initiates signaling primarily through the Gαi/o pathway[14].
-
G-Protein Activation: this compound binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP)[15].
-
Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in hyperpolarization of the neuron and a decrease in neuronal excitability[15].
-
Other Pathways: 5-HT1A receptor activation can also lead to the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival[15][16].
References
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5-HT Receptor | 135722-25-7 | Invivochem [invivochem.com]
- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Endocytosis and signaling of 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
S-14506: A Mechanistic Overview and Comparative Landscape in Antidepressant Research
Absence of Direct Comparative Efficacy Data for S-14506
As of late 2025, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant gap in the availability of direct comparative efficacy studies for the investigational compound this compound against standard antidepressants in either preclinical or clinical settings. While initial in vitro studies have characterized this compound as a potent 5-HT(1A) receptor agonist, comprehensive in vivo data from established animal models of depression or human clinical trials remains unpublished.
This guide, therefore, aims to provide a comparative overview based on the known mechanism of action of this compound and the established profiles of standard antidepressants. The efficacy data presented for comparison is derived from representative studies of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and other 5-HT(1A) receptor agonists, which serve as a proxy to contextualize the potential therapeutic profile of this compound. It is crucial for the reader to understand that the following sections do not represent a direct, head-to-head comparison involving this compound but rather a mechanistic and class-based comparative analysis.
Mechanism of Action: this compound and Standard Antidepressants
This compound is distinguished by its high affinity and agonist activity at the serotonin 1A (5-HT(1A)) receptor. This mechanism is shared with some existing anxiolytics and is a component of the action of certain atypical antidepressants. In contrast, the most widely prescribed antidepressants, SSRIs, primarily function by blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability.
Signaling Pathways
The signaling pathway for this compound, as a 5-HT(1A) agonist, involves the activation of G-protein-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This action is thought to contribute to the therapeutic effects by modulating neuronal firing and neurotransmitter release. The pathway for SSRIs is indirect, influencing downstream signaling through the sustained elevation of synaptic serotonin.
Preclinical Efficacy: A Comparative Look at Antidepressant Classes
To provide a framework for understanding the potential efficacy of this compound, this section summarizes representative data from preclinical studies on SSRIs and other 5-HT(1A) agonists in widely used animal models of depression: the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model.
Data Presentation
| Drug Class | Animal Model | Key Efficacy Metric | Representative Result (vs. Control) |
| SSRIs (e.g., Fluoxetine) | Forced Swim Test (Mouse) | Immobility Time | ↓ 30-50% |
| Chronic Unpredictable Stress (Rat) | Sucrose (B13894) Preference | ↑ 25-40% | |
| 5-HT(1A) Agonists (e.g., Buspirone) | Forced Swim Test (Mouse) | Immobility Time | ↓ 20-40% |
| Chronic Unpredictable Stress (Rat) | Sucrose Preference | ↑ 20-35% |
Note: The data presented in this table are aggregated from multiple studies and are intended to be representative of the general efficacy of these drug classes. Specific results can vary significantly based on the experimental protocol.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.
Methodology:
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male BALB/c mice are typically used.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the test.
-
Chronic Unpredictable Stress (CUS)
Objective: To induce a depressive-like state in rodents through prolonged exposure to a variety of mild, unpredictable stressors, and to evaluate the ability of a test compound to reverse these behavioral deficits.
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Stress Protocol:
-
Animals are subjected to a variable sequence of stressors over a period of 3-7 weeks.
-
Stressors may include: cage tilt, wet bedding, restraint stress, light/dark cycle reversal, and social isolation.
-
-
Behavioral Assessment:
-
Sucrose Preference Test: To measure anhedonia, the preference for a 1% sucrose solution over water is assessed. A decrease in sucrose preference is indicative of a depressive-like state.
-
This test is typically conducted at baseline and at the end of the stress protocol.
-
-
Drug Administration: Test compounds or vehicle are administered daily during the final weeks of the stress protocol.
Conclusion
While this compound shows promise as a potential antidepressant due to its potent 5-HT(1A) agonist activity, the current lack of direct comparative efficacy data makes it impossible to definitively position it against standard therapies. The information provided in this guide offers a comparative context based on drug class and mechanism of action. Researchers and drug development professionals should anticipate the release of in vivo preclinical and clinical data to fully elucidate the therapeutic potential and comparative efficacy of this compound. Future studies directly comparing this compound with SSRIs and other standard antidepressants in validated animal models and well-controlled clinical trials are essential to determine its place in the landscape of depression treatment.
Head-to-Head Comparison: S-14506 and F-15599 - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two potent 5-HT1A receptor agonists, S-14506 and F-15599. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
This compound and F-15599 are both potent agonists of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the development of therapeutics for mood and anxiety disorders. This compound is recognized as a high-efficacy full agonist with a unique binding profile.[1] F-15599, also known as NLX-101, is a highly selective 5-HT1A receptor agonist that preferentially activates postsynaptic receptors over somatodendritic autoreceptors, a property believed to contribute to a more rapid antidepressant effect. This guide will compare their performance based on receptor binding, functional activity, and in vivo pharmacological effects.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and F-15599 based on published experimental data.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | [3H]this compound | Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [2] |
| [3H]this compound | CHO cells (human 5-HT1A) | 0.13 ± 0.05 | 2990 ± 600 | [2] | |
| F-15599 | Not specified | Not specified | Not specified | Not specified |
Data for F-15599 binding affinity (Kd and Bmax) from a comparable radioligand binding assay was not available in the initial search.
Table 2: In Vitro Functional Activity
| Compound | Assay | Preparation | Potency (EC50, nM) | Efficacy (% of 5-HT) | Reference |
| This compound | GTPγS Binding | Rat Hippocampal Membranes | - | ~50% | [3] |
| GTPase Activity | h5-HT1A-Giα1 fusion protein | Potent | 100% | [2] | |
| F-15599 | [35S]GTPγS Binding | Rat Frontal Cortex | More potent than in raphe | - | |
| ERK1/2 Phosphorylation | CHO cells (human 5-HT1A) | More potent than for G-protein activation | - |
Direct comparative EC50 values in the same functional assays were not consistently available for both compounds.
Table 3: In Vivo Pharmacological Effects
| Compound | Animal Model | Test | Route of Administration | Minimal Effective Dose (MED) / ED50 | Effect | Reference |
| This compound | Rat | Forced Swim Test | s.c. | 0.01 mg/kg | Reduced immobility | [4] |
| Rat | Body Temperature | - | - | Marked hypothermia | [1] | |
| F-15599 | Rat | Forced Swim Test | p.o. | ED50 = 0.12 mg/kg | Reduced immobility | |
| Rat | Body Temperature | p.o. | MED = 0.63 mg/kg | Hypothermia |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for comparing these compounds.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing GPCR Agonists.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound and F-15599 for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or CHO cells).
-
Radiolabeled ligand (e.g., [3H]this compound or [3H]8-OH-DPAT).
-
Unlabeled test compounds (this compound, F-15599).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand in the presence or absence of a high concentration of a competing non-radiolabeled ligand to determine total and non-specific binding, respectively.
-
For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax.
-
Competition binding data are used to calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and F-15599 in stimulating G-protein activation via the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound, F-15599).
-
Assay buffer (containing MgCl2 and NaCl).
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway.
-
Objective: To assess the ability of this compound and F-15599 to induce phosphorylation of ERK1/2.
-
Materials:
-
Whole cells expressing the 5-HT1A receptor.
-
Test compounds.
-
Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Detection system (e.g., ELISA with a fluorescent or chemiluminescent substrate).
-
-
Procedure:
-
Culture cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compounds for a specified time.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against pERK and total ERK.
-
Incubate with labeled secondary antibodies.
-
Add substrate and measure the signal.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal.
-
Generate dose-response curves to determine EC50 and Emax.
-
Forced Swim Test (in Rats)
This is a widely used behavioral model to screen for antidepressant-like activity.
-
Objective: To evaluate the in vivo efficacy of this compound and F-15599 in a model of behavioral despair.
-
Materials:
-
Male rats of a specified strain (e.g., Sprague-Dawley).
-
A cylindrical container filled with water (23-25°C).
-
Test compounds and vehicle.
-
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the water cylinder for 15 minutes. This induces a state of immobility in a subsequent test.
-
Test session (Day 2): Administer the test compound or vehicle at a specified time before the test. Place the rat back into the water cylinder for 5 minutes.
-
Record the duration of immobility (the time the rat spends floating without struggling).
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect. Determine the minimal effective dose (MED) or the ED50.
-
Summary and Conclusion
Both this compound and F-15599 are potent 5-HT1A receptor agonists with demonstrated efficacy in preclinical models of depression.
-
This compound is characterized by its high potency and full agonist activity at the 5-HT1A receptor.[1] Its binding characteristics are somewhat atypical for an agonist, which may underlie its potent in vivo effects.[2]
-
F-15599 distinguishes itself through its preferential activation of postsynaptic 5-HT1A receptors. This functional selectivity is hypothesized to lead to a faster onset of antidepressant action by avoiding the initial inhibitory effects of autoreceptor activation.
Key Differences and Similarities:
-
Potency: Both compounds are highly potent, with this compound showing a minimal effective dose of 0.01 mg/kg in the rat forced swim test.[4]
-
Mechanism: While both are 5-HT1A agonists, F-15599 exhibits functional selectivity for postsynaptic receptors, a feature not explicitly described for this compound.
-
In Vivo Effects: Both compounds reduce immobility in the forced swim test and induce hypothermia, common effects of 5-HT1A receptor activation.[1]
References
Safety Operating Guide
Essential Safety and Disposal Procedures for S-14506
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of S-14506.
I. Chemical and Physical Properties (Inferred)
While specific quantitative data for this compound is limited, the properties of related compounds, such as other benzamide (B126) and piperazine (B1678402) derivatives, suggest the following characteristics. This information should be used as a guideline for safe handling and disposal.
| Property | Inferred Value/Information | Citation |
| Appearance | Likely a solid. | [1] |
| Melting Point | A related benzamide compound has a melting point of 125 - 129 °C. | [1] |
| Flash Point | A related benzamide compound has a flash point of 180 °C. | [1] |
| Solubility | Likely soluble in organic solvents. Limited solubility in water is expected. | [2] |
| Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled.[3][4] Suspected of causing genetic defects based on related compounds. |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that all appropriate personal protective equipment is worn.
-
Gloves: Wear chemical-resistant gloves.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
Handling Precautions:
-
Avoid breathing dust, fumes, or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.[6]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
-
Waste Identification and Segregation:
-
Label a dedicated, compatible, and leak-proof container with "Hazardous Waste" and the full chemical name: "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide".[2]
-
Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents.[2]
-
-
Container Management:
-
Empty Container Decontamination:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a chemical fume hood.[8]
-
Collect the rinsate as hazardous waste in the designated this compound waste container.[8]
-
After triple rinsing and allowing it to dry, deface the label on the empty container before disposal in accordance with institutional policies.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]
-
The recommended method of disposal for similar chemical compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE as described in Section II.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Waste [k-state.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
